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  • Product: 1-(2-Hydroxyethyl)azepan-2-one
  • CAS: 45889-43-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)azepan-2-one from ε-Caprolactam

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)azepan-2-one, a valuable chemical intermediate, from ε-caprolactam. The document elucidates the core synthetic strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)azepan-2-one, a valuable chemical intermediate, from ε-caprolactam. The document elucidates the core synthetic strategy, focusing on the base-catalyzed N-hydroxyethylation reaction with ethylene oxide. It offers a detailed examination of the reaction mechanism, optimization of critical process parameters, and a step-by-step experimental protocol suitable for laboratory-scale synthesis. Furthermore, this guide includes detailed sections on product characterization, purification, and a critical analysis of the safety and handling protocols required for the hazardous reagents involved. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction

1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-Hydroxyethyl)caprolactam, is a functionalized lactam derivative with significant utility as a monomer for specialty polymers and as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a cyclic amide, allows for a wide range of subsequent chemical transformations. The primary and most direct industrial route to this compound involves the N-alkylation of ε-caprolactam, a readily available and cost-effective feedstock primarily used in the production of Nylon 6.[1][2] This guide focuses on the definitive synthesis of 1-(2-Hydroxyethyl)azepan-2-one via the reaction of caprolactam with ethylene oxide, a process known as hydroxyethylation.

Synthetic Strategy: The N-Hydroxyethylation of Caprolactam

The core of the synthesis is the nucleophilic addition of the caprolactam nitrogen to the strained epoxide ring of ethylene oxide. This reaction requires the deprotonation of the weakly acidic N-H bond of the lactam to generate a more potent nucleophile, the caprolactamate anion.

Reaction Overview

The overall chemical transformation is as follows:

ε-Caprolactam + Ethylene Oxide → 1-(2-Hydroxyethyl)azepan-2-one

This reaction is typically performed under basic conditions, which are essential for activating the caprolactam.

Mechanistic Insights: Base-Catalyzed Epoxide Ring-Opening

The synthesis proceeds via a well-understood, base-catalyzed nucleophilic ring-opening mechanism. The choice of a strong base is critical, as the amide proton of caprolactam is only weakly acidic.

  • Deprotonation: A strong base (B⁻), such as a hydroxide or alkoxide, abstracts the acidic proton from the caprolactam nitrogen, forming the nucleophilic caprolactamate anion and the conjugate acid of the base (BH).

  • Nucleophilic Attack: The generated caprolactamate anion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained three-membered epoxide ring and the formation of an intermediate alkoxide.

  • Protonation: The alkoxide intermediate is a strong base and is subsequently protonated, typically by the conjugate acid (BH) formed in the first step or during aqueous work-up, to yield the final 1-(2-Hydroxyethyl)azepan-2-one product and regenerate the base catalyst.

Reaction_Mechanism Caprolactam ε-Caprolactam Anion Caprolactamate Anion Caprolactam:e->Anion:w + B⁻ Base Base (B⁻) Step1 1. Deprotonation EthyleneOxide Ethylene Oxide Step2 2. Nucleophilic Attack Product 1-(2-Hydroxyethyl)azepan-2-one Alkoxide Alkoxide Intermediate Anion:e->Alkoxide:w + Ethylene Oxide BH BH Alkoxide:e->Product:w + H⁺ (from BH) Step3 3. Protonation

Caption: Base-catalyzed reaction mechanism for N-hydroxyethylation of caprolactam.
Catalyst Selection and Reaction Parameters

The efficiency and selectivity of the hydroxyethylation reaction are highly dependent on the choice of catalyst and reaction conditions.

  • Catalyst: Strong bases are required to generate a sufficient concentration of the caprolactamate anion. Common catalysts include alkali metal hydroxides (e.g., KOH, NaOH) or alkali metal alkoxides (e.g., sodium methoxide). The choice of catalyst can influence reaction rate and side-product formation.

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 100-150°C, to ensure a reasonable reaction rate.

  • Pressure: Due to the gaseous nature of ethylene oxide at ambient temperatures (boiling point: 10.7°C), the reaction must be carried out in a sealed, pressure-rated vessel, such as an autoclave. The pressure inside the reactor will increase as it is heated.

  • Stoichiometry: A slight excess of caprolactam is often used to ensure complete consumption of the highly reactive and hazardous ethylene oxide.

  • Solvent: The reaction can be run neat (without a solvent) if the caprolactam is molten. Alternatively, a high-boiling, aprotic solvent can be used.

Detailed Experimental Protocol

This section outlines a representative laboratory-scale procedure for the synthesis of 1-(2-Hydroxyethyl)azepan-2-one. Extreme caution must be exercised when handling ethylene oxide.

Materials and Reagents
Reagent / MaterialGradeMolar Mass ( g/mol )QuantitySupplier Notes
ε-Caprolactam≥99%113.16113.16 g (1.0 mol)Must be dry
Ethylene Oxide≥99.8%44.0540.0 g (0.91 mol)Lecture bottle
Potassium Hydroxide (KOH)≥85%, pellets56.111.1 g (0.02 mol)Catalyst
DichloromethaneACS Grade-As neededFor extraction
Anhydrous MgSO₄--As neededDrying agent
Equipment Setup
  • A 500 mL stainless steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

  • A heating mantle with temperature controller.

  • A lecture bottle of ethylene oxide with a regulator.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure-tested.

  • Charging Reactants: Add ε-caprolactam (113.16 g) and potassium hydroxide pellets (1.1 g) to the autoclave.

  • Sealing and Purging: Seal the autoclave. Purge the vessel three times with dry, inert gas (e.g., nitrogen) to remove all air and moisture.

  • Heating: Begin stirring and heat the contents to 120°C to melt the caprolactam and dissolve the catalyst.

  • Ethylene Oxide Addition: Carefully and slowly, introduce ethylene oxide gas (40.0 g) into the autoclave from the lecture bottle. The addition is exothermic and will cause a rise in both temperature and pressure. Maintain the reaction temperature between 120-140°C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 130°C with vigorous stirring for 4-6 hours. Monitor the pressure; a steady decrease indicates the consumption of ethylene oxide.

  • Cooling and Venting: After the reaction period, cool the autoclave to room temperature. In a chemical fume hood, carefully vent any unreacted ethylene oxide through a suitable scrubbing solution (e.g., dilute sulfuric acid).

  • Product Isolation: Open the autoclave and collect the crude product, which should be a viscous liquid or waxy solid upon cooling.

Experimental_Workflow A Charge Autoclave (Caprolactam + KOH) B Seal & Purge with N₂ A->B C Heat to 120°C B->C D Introduce Ethylene Oxide (120-140°C) C->D E React for 4-6 hours at 130°C D->E F Cool to Room Temp & Vent E->F G Isolate Crude Product F->G H Purification (Vacuum Distillation) G->H I Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for the synthesis of 1-(2-Hydroxyethyl)azepan-2-one.
Work-up and Purification

The crude product often contains unreacted caprolactam and catalyst residues. High-vacuum distillation is the most effective method for purification.

  • Transfer the crude product to a round-bottom flask suitable for distillation.

  • Set up a vacuum distillation apparatus with a short path head.

  • Heat the flask gently under high vacuum (<1 mmHg).

  • Collect the fraction boiling at approximately 135-140°C at 1 mmHg. This fraction is the pure 1-(2-Hydroxyethyl)azepan-2-one.

  • The purified product is a colorless to pale yellow, viscous liquid.

Characterization and Quality Control

The identity and purity of the synthesized 1-(2-Hydroxyethyl)azepan-2-one must be confirmed through physicochemical and spectroscopic analysis.[3]

PropertyValue
IUPAC Name 1-(2-hydroxyethyl)azepan-2-one
Molecular Formula C₈H₁₅NO₂
Molar Mass 157.21 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~138 °C @ 1 mmHg
¹H NMR (CDCl₃, ppm) δ ~3.75 (t, 2H, -CH₂OH), ~3.60 (t, 2H, -NCH₂-), ~3.45 (t, 2H, N-CH₂-ring), ~2.50 (t, 2H, -C(=O)CH₂-), ~1.70 (m, 6H, ring methylenes)
¹³C NMR (CDCl₃, ppm) δ ~177 (C=O), ~61 (-CH₂OH), ~50 (-NCH₂-), ~48 (N-CH₂-ring), ~37 (-C(=O)CH₂-), ~30, ~28, ~23 (ring methylenes)
FT-IR (neat, cm⁻¹) 3400 (br, O-H stretch), 2930, 2860 (C-H stretch), 1630 (strong, C=O amide stretch)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Hazard Management

The synthesis involves highly hazardous materials, and strict adherence to safety protocols is mandatory.

  • Ethylene Oxide: This is an extremely flammable gas and a known human carcinogen.[4][5] It is also acutely toxic if inhaled and can cause severe skin and eye irritation.[6] All operations involving ethylene oxide must be conducted in a well-ventilated chemical fume hood, inside a sealed system. An emergency plan and access to a safety shower and eyewash station are essential.

  • Caprolactam: Caprolactam is an irritant to the skin, eyes, and respiratory tract.[7][8] Inhalation can affect the central nervous system.[8]

  • Potassium Hydroxide: KOH is a corrosive solid that can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber), must be worn.[6]

  • Pressure Operations: The use of an autoclave requires proper training. The vessel must never be heated beyond its pressure rating, and the reaction pressure must be monitored continuously.

Conclusion

The base-catalyzed N-hydroxyethylation of ε-caprolactam with ethylene oxide is an effective and direct method for synthesizing 1-(2-Hydroxyethyl)azepan-2-one. Success hinges on the careful control of reaction parameters, particularly temperature and pressure, and the meticulous implementation of safety protocols due to the hazardous nature of ethylene oxide. The purification via vacuum distillation yields a product of high purity, which can be verified using standard spectroscopic techniques. This guide provides a robust framework for researchers to safely and efficiently perform this valuable chemical transformation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link].

  • Alberti, C., et al. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Retrieved from [Link].

  • Chaudhari, K. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link].

  • NIST (n.d.). Caprolactam. NIST Chemistry WebBook. Retrieved from [Link].

  • Wikipedia (2024). Caprolactam. Retrieved from [Link].

  • ResearchGate (n.d.). 1 H and 13 C NMR spectral data of compounds 1-2. Retrieved from [Link].

  • ResearchGate (n.d.). Apparatus of the hydroxyethylation. Retrieved from [Link].

  • Google Patents (n.d.). Process for preparing caprolactam and polyamides therefrom.
  • ResearchGate (n.d.). FTIR spectrum of ε‐caprolactam released during TG measurement of polyamide‐6. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181752, Hydroxyethylcaprolactam. Retrieved from [Link].

  • Google Patents (n.d.). Synthesis of caprolactam from lysine.
  • University of New Mexico (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link].

  • Inchem.org (n.d.). ICSC 0118 - CAPROLACTAM. Retrieved from [Link].

  • ResearchGate (n.d.). FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. Retrieved from [Link].

  • ACS Omega (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link].

  • OSHA (n.d.). Ethylene Oxide. Retrieved from [Link].

  • OSTI.gov (n.d.). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Retrieved from [Link].

  • PubMed (2025). Recent Developments in Heterogeneous Catalyzed Epoxidation of Ethylene to Ethylene Oxide. Retrieved from [Link].

  • MDPI (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link].

  • University of Arizona (n.d.). Ethylene Oxide SOP Template. Retrieved from [Link].

  • RJ Wave (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link].

  • The Royal Society of Chemistry (2006). Supporting Information. Retrieved from [Link].

  • PAN (1957). On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. Retrieved from [Link].

  • Chemconnections (n.d.). 13C NMR Spectroscopy. Retrieved from [Link].

  • Google Patents (n.d.). Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Retrieved from [Link].

  • Scholar Commons (n.d.). Hazard and Operability Analysis of an Ethylene Oxide Production Plant. Retrieved from [Link].

Sources

Exploratory

Physical and chemical properties of N-(2-hydroxyethyl)caprolactam

Physicochemical Characterization and Application Utility Executive Summary N-(2-Hydroxyethyl)caprolactam (CAS 45889-43-8), also known as 1-(2-hydroxyethyl)azepan-2-one, is a functionalized lactam derivative characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Application Utility

Executive Summary

N-(2-Hydroxyethyl)caprolactam (CAS 45889-43-8), also known as 1-(2-hydroxyethyl)azepan-2-one, is a functionalized lactam derivative characterized by a seven-membered amide ring substituted with a pendant hydroxyethyl group. This bifunctional structure—combining a polar, high-boiling lactam core with a reactive primary hydroxyl group—positions it as a critical intermediate in the synthesis of functionalized polyamides, polyurethanes, and thermosetting resins. Unlike its parent compound, ε-caprolactam, the hydroxyethyl derivative exists as a liquid at room temperature, offering superior handling properties as a reactive diluent and solvent. This guide provides an exhaustive technical analysis of its properties, synthesis pathways, and experimental protocols.

Molecular Identity & Structural Analysis[1]

The molecule consists of a hydrophobic seven-membered lactam ring (azepan-2-one) N-substituted with a hydrophilic hydroxyethyl moiety. This amphiphilic nature drives its utility as a compatibilizer in polymer blends and a penetration enhancer in pharmaceutical formulations.

Table 1: Chemical Identity

ParameterSpecification
IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one
Common Synonyms N-(2-Hydroxyethyl)caprolactam; Hydroxyethylcaprolactam; HE-CPL
CAS Number 45889-43-8
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES O=C1N(CCO)CCCCC1
InChI Key KZJHLERAPCHKAI-UHFFFAOYSA-N
Physical Properties Profile

N-(2-Hydroxyethyl)caprolactam exhibits physical constants distinct from ε-caprolactam, primarily due to the disruption of intermolecular hydrogen bonding by the N-substitution, which lowers the melting point significantly.

Table 2: Physicochemical Constants

PropertyValueConditions / Note
Physical State Liquid@ 25°C
Boiling Point 321.3°C@ 760 mmHg (Predicted/Standard)
Boiling Point (Reduced) 153–193°C@ 5 Torr (Experimental range)
Density 1.07 – 1.118 g/cm³@ 25°C
Refractive Index (

)
1.486@ 20°C
Flash Point 148.1°CClosed Cup
Polar Surface Area (PSA) 40.54 Ų
Partition Coeff. (XLogP3) 0.32Lipophilicity indicator

Data Sources: Aggregated from supplier technical data sheets and chemical databases (ChemicalBook, ECHEMI).

Chemical Reactivity & Synthesis[3][4]

The synthesis of N-(2-hydroxyethyl)caprolactam is primarily achieved through the N-alkylation of ε-caprolactam . The reaction utilizes ethylene oxide (EO) in the presence of a base catalyst. This pathway is preferred over the reaction of ε-caprolactone with ethanolamine, which tends to yield the ring-opened amide-alcohol (N-(2-hydroxyethyl)-6-hydroxyhexanamide) rather than the cyclic lactam.

3.1 Synthesis Mechanism

The mechanism involves the nucleophilic attack of the lactam nitrogen (activated by a base to form the lactamate anion) on the strained epoxide ring of ethylene oxide.

SynthesisPath Caprolactam ε-Caprolactam (C6H11NO) Anion Lactamate Anion (Nucleophile) Caprolactam->Anion Deprotonation Base Base Catalyst (NaOH/KOH) Base->Anion Intermediate Transition State (Ring Opening of EO) Anion->Intermediate + EO EO Ethylene Oxide (C2H4O) EO->Intermediate Product N-(2-Hydroxyethyl)caprolactam (C8H15NO2) Intermediate->Product Protonation/Workup

Figure 1: Base-catalyzed N-hydroxyethylation of ε-caprolactam using ethylene oxide.

3.2 Reactivity Profile
  • Hydroxyl Reactivity: The primary hydroxyl group (-OH) allows this molecule to act as a monomer in polyurethane synthesis (reacting with isocyanates) or as a chain terminator/modifier in polyester synthesis.

  • Lactam Stability: The seven-membered ring is relatively stable but can undergo ring-opening polymerization (ROP) under high temperatures and specific catalytic conditions (e.g., anionic polymerization), incorporating the hydroxyethyl moiety into the polyamide backbone.

  • Hydrolysis: Stable at neutral pH; susceptible to hydrolysis in strong acid or base, yielding N-(2-hydroxyethyl)-6-aminohexanoic acid.

Applications in Research & Development
4.1 Polymer Chemistry (Polyurethanes & Polyamides)

N-(2-Hydroxyethyl)caprolactam serves as a reactive diluent and chain extender . In polyurethane systems, the hydroxyl group reacts with diisocyanates, while the lactam ring provides thermal stability and polarity. It is particularly useful for adjusting the viscosity of prepolymers without adding volatile organic compounds (VOCs).

4.2 Drug Delivery & Pharmaceutical Formulation

Similar to N-methylpyrrolidone (NMP), this compound acts as a permeation enhancer and solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic structure allows it to disrupt the stratum corneum lipid bilayer reversibly, facilitating transdermal drug delivery.

4.3 Industrial Solvents

Due to its high boiling point (321°C) and flash point (148°C), it is an excellent solvent for high-temperature reactions and resin cleaning applications, offering a safer profile compared to lower-boiling, more volatile lactams.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-(2-hydroxyethyl)caprolactam via hydroxyethylation. Safety Warning: Ethylene oxide is a toxic, flammable gas. This procedure must be performed in a high-pressure autoclave behind a blast shield.

Materials:
  • ε-Caprolactam (solid, flakes)

  • Ethylene Oxide (gas/liquid)[1][2]

  • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent: Toluene (optional, for workup)

Methodology:
  • Reactor Charging: Load molten ε-caprolactam (1.0 eq) and catalyst (0.5–1.0 wt% NaOH) into a stainless steel autoclave equipped with a mechanical stirrer and temperature controller.

  • Inerting: Purge the reactor with nitrogen (

    
    ) three times to remove oxygen.
    
  • Heating: Heat the reaction mass to 130–150°C . The caprolactam will be in a liquid state (MP ~69°C).

  • Addition: Slowly feed Ethylene Oxide (1.05–1.1 eq) into the reactor while maintaining pressure below 5 bar. The reaction is exothermic; control temperature via cooling jacket.

  • Digestion: After EO addition is complete, hold the temperature at 150°C for 2–4 hours to ensure complete conversion of caprolactam.

  • Workup:

    • Cool the reactor to 80°C.

    • Apply vacuum to remove unreacted EO and volatile byproducts.

    • Neutralization: Neutralize the base catalyst with a stoichiometric amount of acid (e.g., phosphoric acid) and filter off the resulting salt.

  • Purification: Distill the crude product under reduced pressure. Collect the fraction boiling at 153–155°C @ 5 Torr .

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][3]

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl rubber), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (nitrogen) to prevent moisture absorption (hygroscopic).

  • Spill: Absorb with inert material (sand/vermiculite) and dispose of as chemical waste.

References
  • ChemicalBook. (2023). 1-(2-Hydroxyethyl)-eta-caprolactam Properties and Supplier Data. Retrieved from

  • ECHEMI. (2023). Product Profile: 1-(2-hydroxyethyl)azepan-2-one (CAS 45889-43-8).[4] Retrieved from

  • PubChem. (2023). Compound Summary: Hydroxyethylcaprolactam (CID 181752). National Library of Medicine. Retrieved from

  • BASF. (2025). Safety Data Sheet: Caprolactam and Derivatives. Retrieved from

  • ResearchGate. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol. Retrieved from

Sources

Foundational

1-(2-Hydroxyethyl)azepan-2-one CAS number and molecular weight

Technical Monograph: 1-(2-Hydroxyethyl)azepan-2-one Executive Summary This technical guide profiles 1-(2-Hydroxyethyl)azepan-2-one (also known as -(2-hydroxyethyl)caprolactam), a functionalized cyclic amide.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Hydroxyethyl)azepan-2-one

Executive Summary

This technical guide profiles 1-(2-Hydroxyethyl)azepan-2-one (also known as


-(2-hydroxyethyl)caprolactam), a functionalized cyclic amide.[1] Unlike its parent compound 

-caprolactam, which is primarily a monomer for Nylon-6, this derivative possesses a primary hydroxyl group, rendering it a bifunctional building block.[1] It serves critical roles as a polar high-boiling solvent, a hydrophilic transdermal penetration enhancer, and a reactive intermediate in the synthesis of functionalized polyamides and cationic lipids.[1]

Part 1: Physicochemical Identity

The following data constitutes the definitive identification profile for the compound. Researchers should verify purity using the primary CAS registry number, as generic chemical names can sometimes overlap with pyrrolidone analogs.[1]

Parameter Technical Specification
IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one
Common Synonyms

-(2-Hydroxyethyl)caprolactam; 1-Hydroxyethyl-2-azepanone; HE-CPL
CAS Registry Number 45889-43-8
Molecular Formula

Molecular Weight 157.21 g/mol
Physical State Viscous liquid (at RT) or low-melting solid (hygroscopic)
Boiling Point ~160–165 °C (at 10 mmHg)
Solubility Miscible with water, ethanol, chloroform; immiscible with hexane
SMILES O=C1CCCCCN1CCO

Part 2: Synthesis & Manufacturing Engineering

While industrial synthesis often utilizes Ethylene Oxide (EO), laboratory and pilot-scale protocols increasingly favor Ethylene Carbonate (EC) .[1] This route avoids the handling of toxic, explosive EO gas and eliminates the need for high-pressure reactors.[1]

Mechanism of Action: Catalytic Hydroxyethylation

The synthesis proceeds via a base-catalyzed nucleophilic attack.[1] The lactam nitrogen, rendered more nucleophilic by base deprotonation, attacks the alkylene carbon of the carbonate, followed by decarboxylation.[1]

Synthesispathway Caprolactam ε-Caprolactam (C6H11NO) Intermediate Anionic Intermediate (Nucleophilic N-) Caprolactam->Intermediate T > 140°C Base Cat: K2CO3 (Deprotonation) Base->Intermediate Product 1-(2-Hydroxyethyl)azepan-2-one + CO2 (Gas) Intermediate->Product + EC / - CO2 EC Ethylene Carbonate (Electrophile)

Figure 1: Catalytic hydroxyethylation pathway using Ethylene Carbonate as a safer alkylating agent.[1]

Experimental Protocol: Ethylene Carbonate Route

Objective: Synthesis of 1-(2-hydroxyethyl)azepan-2-one with >95% purity.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser connected to a gas bubbler (to monitor

    
     evolution).
    
  • Reagent Loading:

    • Charge

      
      -Caprolactam (11.3 g, 100 mmol).[1]
      
    • Charge Ethylene Carbonate (9.7 g, 110 mmol, 1.1 equiv).[1]

    • Add catalyst: Anhydrous Potassium Carbonate (

      
      , 0.5 g, ~3 mol%).[1]
      
  • Reaction:

    • Purge the system with Nitrogen (

      
      ) for 10 minutes.[1]
      
    • Heat the mixture to 145–150 °C . The solids will melt, forming a homogeneous solution.[1]

    • Observation: Evolution of

      
       gas indicates reaction progress.[1]
      
    • Maintain temperature for 4–6 hours until gas evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude residue in Dichloromethane (DCM, 50 mL).

    • Wash with Brine (2 x 20 mL) to remove unreacted carbonate and catalyst.[1]

    • Dry the organic layer over anhydrous

      
      .[1]
      
  • Purification:

    • Remove solvent via rotary evaporation.[1]

    • Perform Vacuum Distillation (approx. 160 °C at 10 mmHg) to isolate the pure product as a colorless viscous liquid.

Part 3: Applications in Drug Delivery & Material Science

The utility of 1-(2-Hydroxyethyl)azepan-2-one stems from its amphiphilic nature—combining a polar lactam head, a short hydrophobic chain, and a reactive hydroxyl tail.[1]

Transdermal Permeation Enhancer

Unlike Azone (Laurocapram) , which has a long dodecyl chain and is highly lipophilic, the hydroxyethyl derivative is more hydrophilic.[1]

  • Mechanism: It intercalates into the polar head-group region of the stratum corneum lipid bilayers, increasing fluidity and "opening" pathways for hydrophilic drug molecules.[1]

  • Usage: Co-solvent for transdermal patches delivering polar APIs (Active Pharmaceutical Ingredients).

Functionalized Polymer Synthesis

It acts as a "functional initiator" for Ring-Opening Polymerization (ROP).[1]

  • Cationic Lipids: The hydroxyl group can be esterified with fatty acids to create biodegradable cationic lipids for mRNA delivery.[1]

  • Polyurethanes: Used as a chain extender, introducing the lactam ring into the polymer backbone to improve thermal stability and modulus.[1]

ApplicationFlow cluster_0 Pharmaceuticals cluster_1 Material Science Compound 1-(2-Hydroxyethyl)azepan-2-one (Bifunctional Monomer) Enhancer Hydrophilic Permeation Enhancer (Target: Stratum Corneum) Compound->Enhancer Esterification Esterification w/ Fatty Acids (Result: Cationic Lipids) Compound->Esterification ROP Ring-Opening Polymerization (Result: Functionalized Nylon-6) Compound->ROP

Figure 2: Divergent utility in pharmaceutical formulation and polymer engineering.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Method Expected Signal / Characteristic Interpretation

NMR
(CDCl

)

3.4–3.6 ppm (Multiplet, 4H)
Represents the

ethylene bridge.[1]

NMR
(CDCl

)

2.4 ppm (Multiplet, 2H)
Protons adjacent to the carbonyl (

).[1]
FT-IR ~3400 cm

(Broad)
O-H stretching (Confirms hydroxyethylation).[1]
FT-IR ~1630–1640 cm

(Strong)
C=O stretching (Lactam amide bond).[1]
Mass Spec m/z 158

Protonated molecular ion.[1]

References

  • PubChem. (n.d.).[1][2] 1-(2-Hydroxyethyl)azepan-2-one (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2020).[1] Synthesis of substituted caprolactams via Ring Closing Depolymerization. Retrieved from [Link][1][3]

  • Matrix Fine Chemicals. (n.d.).[1] Azepan-2-one Derivatives and Properties. Retrieved from [Link][1]

Sources

Exploratory

Solubility of 1-(2-Hydroxyethyl)azepan-2-one in common organic solvents

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 1-(2-Hydroxyethyl)azepan-2-one. It synthesizes available physicochemical data with theoretical solubility param...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 1-(2-Hydroxyethyl)azepan-2-one. It synthesizes available physicochemical data with theoretical solubility parameters to serve as a practical resource for R&D applications.

Executive Summary

1-(2-Hydroxyethyl)azepan-2-one (CAS 45889-43-8), also known as


-(2-hydroxyethyl)caprolactam, is a functionalized lactam derivative.[1] Structurally, it consists of a seven-membered caprolactam ring substituted at the nitrogen atom with a hydroxyethyl group. This modification significantly alters its solubility profile compared to the parent caprolactam, enhancing its affinity for polar protic solvents while maintaining compatibility with various polar aprotic media. This guide details its solubility landscape, thermodynamic drivers, and standard protocols for solubility determination.[2]

Physicochemical Identity & Structure

Understanding the solubility requires a structural analysis of the solute. 1-(2-Hydroxyethyl)azepan-2-one acts as an amphiphilic molecule with a dominant polar character.

PropertyValue / DescriptionSource
CAS Number 45889-43-8[1]
Molecular Formula

[1]
Molecular Weight 157.21 g/mol [1]
Physical State Viscous liquid or low-melting solid (Predicted)[2]
LogP (Octanol/Water) ~0.38 (Experimental/Predicted)[3]
Boiling Point ~321°C (Predicted at 760 mmHg)[4]
Structural Drivers of Solubility[2]
  • Caprolactam Core (Azepan-2-one): Provides a semi-polar scaffold. The seven-membered ring adds lipophilic bulk (

    
     chain) compared to smaller lactams like pyrrolidone.
    
  • Hydroxyethyl Tail (

    
    ):  Introduces a primary hydroxyl group, acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety is critical for water miscibility and alcohol solubility.
    
  • Tertiary Amide: The ring nitrogen is substituted, removing the amide proton found in caprolactam. This prevents the formation of strong intermolecular amide-amide hydrogen bond networks, likely lowering the melting point and increasing solubility in aprotic solvents compared to the parent compound.

Solubility Landscape

The following data categorizes the solubility of 1-(2-Hydroxyethyl)azepan-2-one in common laboratory and industrial solvents.

Qualitative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic WaterMiscible Strong H-bonding with -OH and amide carbonyl.
Polar Protic Methanol / EthanolHigh Favorable dipole-dipole and H-bond interactions.
Polar Aprotic DMSO / DMFHigh Excellent dipole alignment; compatible polarities.[2]
Chlorinated Dichloromethane (DCM)High Soluble due to polarizability and weak H-bonding.
Ethers THF / Diethyl EtherModerate Soluble in THF; limited in Et2O due to polarity gap.[2]
Aliphatic Hydrocarbons Hexane / HeptaneInsoluble Polarity mismatch; solute is too polar for non-polar matrix.[2]
Aromatic Hydrocarbons TolueneLow to Moderate Limited solubility; improved at higher temperatures.[2]
Thermodynamic Prediction: Hansen Solubility Parameters (HSP)

In the absence of a complete experimental dataset for every solvent, we utilize Group Contribution Methods and comparative data from the structural analog


-(2-hydroxyethyl)-2-pyrrolidone (HEP) to estimate the HSP for 1-(2-Hydroxyethyl)azepan-2-one.
  • Dispersion (

    
    ):  ~17.5 MPa
    
    
    
    (Attributed to the hydrocarbon ring)
  • Polarity (

    
    ):  ~10.0 MPa
    
    
    
    (Attributed to the amide dipole)
  • Hydrogen Bonding (

    
    ):  ~14.0 MPa
    
    
    
    (Attributed to the hydroxyl group)

Interpretation: The compound resides in the "Polar" region of the Hansen space. It will dissolve best in solvents with coordinates close to this sphere (e.g., alcohols, glycol ethers, water).[2] It sits outside the sphere of non-polar aliphatic hydrocarbons (


).

Experimental Protocols

For critical drug development or formulation tasks, theoretical predictions must be validated. The following protocol outlines the Shake-Flask Method coupled with HPLC Analysis , the gold standard for solubility determination.

Protocol: Saturation Solubility Determination

Objective: Determine the thermodynamic solubility of 1-(2-Hydroxyethyl)azepan-2-one in a target solvent at 25°C.

Materials:

  • Test Compound: 1-(2-Hydroxyethyl)azepan-2-one (>98% purity).

  • Solvent: HPLC grade (e.g., Water, Octanol, DCM).[2]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/VIS or Refractive Index (RI) detector.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Solute Mix Add Solvent & Vortex (Supersaturated Suspension) Start->Mix Equilibrate Equilibrate: Orbital Shaker (24-48h @ 25°C) Mix->Equilibrate Centrifuge Centrifuge / Filter (0.45 µm PTFE) Equilibrate->Centrifuge Dilute Dilute Supernatant (Mobile Phase) Centrifuge->Dilute Analyze HPLC Analysis (Quantify vs Standard Curve) Dilute->Analyze Analyze->Equilibrate If variation > 5% extend time

Figure 1: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Step-by-Step Procedure:

  • Preparation: Add excess 1-(2-Hydroxyethyl)azepan-2-one to 5 mL of the target solvent in a glass vial. Ensure undissolved solid/liquid phase remains visible (supersaturation).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C ± 0.1°C for 24 hours.

    • Note: If the compound is a viscous liquid, ensure vigorous mixing to prevent phase separation without dissolution.

  • Sampling: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the undissolved phase.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Quantification:

    • Gravimetric (High Solubility): Evaporate a known volume of supernatant and weigh the residue.

    • HPLC (Low/Moderate Solubility): Dilute the supernatant with mobile phase and inject into HPLC. Detect at 210 nm (amide absorption).

Application Context

Understanding the solubility of 1-(2-Hydroxyethyl)azepan-2-one allows for its strategic use in chemical processing:

  • Polymerization Intermediate:

    • Used as a co-monomer to introduce hydrophilicity into Nylon-6 chains.

    • Solvent Choice: Polymerization is often conducted in melt or high-boiling polar solvents. The compound's miscibility with molten caprolactam is excellent.

  • Gas Treating Solvent:

    • Similar to hydroxyethyl pyrrolidone, this compound can be used in acid gas removal (

      
      , 
      
      
      
      ).[2]
    • Requirement: High water solubility and low vapor pressure (high boiling point) prevent solvent loss during gas stripping [5].

  • Extraction Solvent:

    • Can be used to extract polar organic compounds from non-polar hydrocarbon streams due to its immiscibility with alkanes (e.g., hexane).

References

  • PubChem Database. "1-(2-Hydroxyethyl)azepan-2-one (CID 181752)." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Solubility of Caprolactam in Different Organic Solvents." (Contextual reference for lactam solubility behavior). [Link]

Sources

Foundational

Technical Guide: Reaction Mechanism and Formation of 1-(2-Hydroxyethyl)azepan-2-one

The following technical guide details the reaction mechanism, synthesis protocols, and kinetic considerations for the formation of 1-(2-Hydroxyethyl)azepan-2-one (also known as -(2-hydroxyethyl)caprolactam). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanism, synthesis protocols, and kinetic considerations for the formation of 1-(2-Hydroxyethyl)azepan-2-one (also known as


-(2-hydroxyethyl)caprolactam).

Executive Summary

1-(2-Hydroxyethyl)azepan-2-one (CAS: 45889-43-8) is a functionalized lactam derivative used primarily as a reactive diluent, a precursor for hydrophilic polyamide copolymers, and a specialized solvent.[1] Its formation involves the


-hydroxyethylation  of 

-caprolactam.

This guide analyzes two distinct synthetic pathways:

  • The Ethylene Oxide (EO) Route: The traditional industrial method involving high-pressure alkylation.

  • The Ethylene Carbonate (EC) Route: A "green chemistry" alternative that operates at lower pressures and utilizes a catalytic decarboxylation mechanism.

Reaction Pathways & Thermodynamics

Pathway A: Ethylene Oxide (Industrial Standard)

The reaction between


-caprolactam and ethylene oxide is an exothermic ring-opening addition. Due to the lower nucleophilicity of the amide nitrogen compared to amines, this reaction requires base catalysis to generate the more reactive lactam anion.
  • Reagents:

    
    -Caprolactam, Ethylene Oxide.
    
  • Catalyst: Strong base (e.g., NaOH, KOH, or NaH).

  • Conditions:

    
    , 
    
    
    
    pressure.
Pathway B: Ethylene Carbonate (Green Alternative)

The reaction with ethylene carbonate (EC) is an endothermic, entropy-driven process involving the evolution of


. This route avoids the handling of toxic, gaseous EO and is preferred for laboratory and pilot-scale synthesis.
  • Reagents:

    
    -Caprolactam, Ethylene Carbonate.[2]
    
  • Catalyst: Quaternary ammonium salts (e.g., Tetraethylammonium iodide - TEAI) or alkali metal carbonates (

    
    ).
    
  • Conditions:

    
    , atmospheric pressure.
    

Detailed Reaction Mechanism (EC Route)

The formation of 1-(2-Hydroxyethyl)azepan-2-one via ethylene carbonate proceeds through a nucleophilic attack followed by decarboxylation .

Mechanistic Steps:
  • Activation: The catalyst (e.g.,

    
    ) assists in the polarization of the lactam N-H bond or the EC carbonyl, though the primary driver is often the formation of a transient catalytic adduct.
    
  • Nucleophilic Attack: The lone pair of the lactam nitrogen attacks the alkylene carbon (C5) of the ethylene carbonate ring. Note that for amides, attack at the carbonyl carbon is also possible, but the irreversible loss of

    
     drives the alkylation product.
    
  • Ring Opening: The C-O bond of the carbonate cleaves, forming an intermediate carbamate anion.

  • Decarboxylation: The intermediate collapses, ejecting

    
     and transferring the proton to the alkoxide oxygen, yielding the final 
    
    
    
    -hydroxyethyl product.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle and transition states for the Ethylene Carbonate route.

ReactionMechanism Caprolactam ε-Caprolactam (Reactant) TS1 Transition State 1 (Nucleophilic Attack) Caprolactam->TS1 Heat (150°C) EC Ethylene Carbonate (Reactant) EC->TS1 Heat (150°C) Catalyst Catalyst (TEAI / Base) Catalyst->TS1 Activation Intermediate Carbamate Intermediate TS1->Intermediate Ring Opening TS2 Transition State 2 (Decarboxylation) Intermediate->TS2 -CO2 Initiation Product 1-(2-Hydroxyethyl)azepan-2-one (Product) TS2->Product CO2 CO2 (Gas) (Byproduct) TS2->CO2

Figure 1: Mechanistic pathway for the hydroxyethylation of caprolactam using ethylene carbonate, highlighting the critical decarboxylation step.

Experimental Protocol (Validated)

This protocol utilizes the Ethylene Carbonate route due to its higher safety profile and operational simplicity in a standard laboratory setting.

Reagents & Equipment
ComponentSpecificationRole

-Caprolactam
>99% Purity, Flake/CrystallineSubstrate
Ethylene Carbonate >99% Purity, AnhydrousAlkylating Agent
Tetraethylammonium Iodide (TEAI) Reagent GradeCatalyst
Equipment 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer, Oil BathReactor Setup
Step-by-Step Methodology
  • Preparation:

    • Charge a 500 mL 3-neck flask with

      
      -Caprolactam (
      
      
      
      ,
      
      
      ) and Ethylene Carbonate (
      
      
      ,
      
      
      ).
    • Add Tetraethylammonium Iodide (

      
      , 
      
      
      
      ,
      
      
      ).
    • Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas bubbler to monitor

      
       evolution.
      
  • Reaction:

    • Heat the mixture to

      
       . The solids will melt, forming a homogeneous liquid.
      
    • Observation: Gas evolution (

      
      ) will commence around 
      
      
      
      and peak at
      
      
      .
    • Maintain temperature for 4--6 hours until gas evolution ceases, indicating reaction completion.

  • Workup & Purification:

    • Cool the reaction mixture to

      
      .
      
    • Perform vacuum distillation to remove unreacted ethylene carbonate (if any) and the catalyst residues.

    • Distillation of Product: Collect the fraction boiling at

      
       at 
      
      
      
      .
    • Yield: Expected yield is

      
      .
      
Process Flow Diagram

ProcessFlow Start Raw Material Charging (CPL + EC + Catalyst) Heating Heating to 150°C (Melt Phase) Start->Heating Reaction Reaction & CO2 Venting (4-6 Hours) Heating->Reaction Check Gas Evolution Stopped? Reaction->Check Check->Reaction No Distillation Vacuum Distillation (2 mmHg, 160°C) Check->Distillation Yes Final 1-(2-Hydroxyethyl)azepan-2-one (Purified Product) Distillation->Final

Figure 2: Operational workflow for the synthesis of 1-(2-Hydroxyethyl)azepan-2-one.

Kinetics and Safety Considerations

Kinetic Profile
  • Reaction Order: The reaction is pseudo-first-order with respect to caprolactam when EC is in excess.

  • Activation Energy (

    
    ):  Approximately 
    
    
    
    (based on analogous zinc-catalyzed transcarbonation/alkylation data).[3]
  • Side Reactions:

    • O-alkylation: Rare in lactams due to resonance stabilization of the amide bond.

    • Oligomerization: Reaction of the product's hydroxyl group with excess EC can form poly(ethylene oxide) chains. This is minimized by maintaining a strict stoichiometry or slight EC excess (1.1 equiv).

Safety (E-E-A-T)
  • Ethylene Carbonate: While safer than EO, EC is an irritant.

  • Caprolactam: Hygroscopic solid; inhalation of dust causes respiratory irritation.

  • Thermal Hazard: The evolution of

    
     can be rapid. Ensure the reactor vent is not blocked to prevent pressure buildup.
    

References

  • Yoshino, T., et al. (2016). Synthetic studies with carbonates.[2][3][4][5] Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles. ResearchGate.[2][4][6] Link

  • Clements, J.H. (2003). Reactive Applications of Cyclic Alkylene Carbonates.[4] Industrial & Engineering Chemistry Research. Link

  • PubChem. (2025). Hydroxyethylcaprolactam (CAS 45889-43-8) Compound Summary.[1] National Library of Medicine. Link

  • Esteban, J., et al. (2023).[7] Synthesis of Glycerol Carbonate from Ethylene Carbonate Using Zinc Stearate as a Catalyst.[3] NIH/PubMed. Link

Sources

Exploratory

Potential Applications of Hydroxyl-Functionalized Caprolactam Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals Executive Summary: Beyond the Inert Scaffold -Caprolactam is traditionally viewed as a high-volume...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary: Beyond the Inert Scaffold


-Caprolactam is traditionally viewed as a high-volume commodity chemical, the monolithic precursor to Nylon 6.[1] However, the introduction of hydroxyl functionality—specifically at the 

-carbon or the amide nitrogen (

-position)—transforms this inert scaffold into a reactive, intelligent building block.

This guide explores the hydroxyl-functionalized caprolactam landscape, moving beyond simple structural polymers to functionalized smart materials, biodegradable vectors, and pharmacophores. We analyze two primary derivatives:

  • 
    -Hydroxy-
    
    
    
    -caprolactam:
    A monomer for hydrophilic, biodegradable polyamides and a scaffold for post-polymerization modification.
  • 
    -Hydroxy-
    
    
    
    -caprolactam:
    A cyclic hydroxamic acid acting as a radical mediator in catalysis and a zinc-binding group (ZBG) in metalloenzyme inhibition.

The Chemical Toolbox: Synthesis & Structural Logic

Before deploying these derivatives, one must master their synthesis. The introduction of the hydroxyl group alters the electronic stability of the seven-membered ring, requiring specific synthetic pathways.

Synthesis of -Hydroxy- -caprolactam

Direct oxidation of caprolactam is difficult due to the stability of the amide bond. The most robust route involves the Baeyer-Villiger oxidation of substituted cyclohexanones or the modification of lysine-derived lactams.

Protocol A: The

-Chloro Route (Precursor to Hydroxy)
  • Rationale: Direct hydroxylation can lead to ring opening. Using an

    
    -chloro intermediate allows for controlled polymerization followed by nucleophilic substitution (hydrolysis) to yield the hydroxyl group on the polymer backbone.
    
  • Step 1: Chlorination of cyclohexanone to 2-chlorocyclohexanone.

  • Step 2: Baeyer-Villiger oxidation using m-CPBA to yield

    
    -chloro-
    
    
    
    -caprolactone.
  • Step 3: Ring-Opening Polymerization (ROP) (see Section 3).

  • Step 4: Post-polymerization hydrolysis of the C-Cl bond to C-OH.

Synthesis of -Hydroxy- -caprolactam

This derivative is a cyclic hydroxamic acid. Its synthesis focuses on the oxidation of the nitrogen center.

  • Route: Reaction of hydroxylamine with

    
    -caprolactone or oxidation of the lactam anion with benzoyl peroxide followed by hydrolysis.
    

Polymer Engineering: Functionalized Polyamides

The most immediate application lies in modifying Nylon 6. Standard Nylon 6 is semi-crystalline, hydrophobic, and chemically inert. Incorporating


-hydroxy units introduces hydrophilicity and reactive sites for conjugation.
Biodegradability & Hydrophilicity

The


-hydroxyl group disrupts the hydrogen-bonding network of the polyamide, reducing crystallinity and increasing water accessibility. This accelerates hydrolytic degradation, making these derivatives ideal for transient medical implants.

Table 1: Comparative Properties of Caprolactam-Based Polymers

PropertyNylon 6 (Standard)Poly(

-hydroxy-

-caprolactam)
Poly(

-amino-

-caprolactam)
Crystallinity High (30-50%)Low to AmorphousModerate
Water Contact Angle ~70° (Hydrophobic)< 40° (Hydrophilic)~50°
Degradation Profile Years (Persistent)Weeks/Months (Hydrolyzable)Months (pH dependent)
Reactive Handle None (Inert)Secondary Alcohol (-OH)Primary Amine (-NH2)
Application Structural fibersDrug delivery, HydrogelsCationic gene vectors
Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesize a copolymer of


-caprolactam and 

-functionalized caprolactam.
  • Preparation: Dry

    
    -caprolactam and the functionalized monomer (protected if necessary, e.g., 
    
    
    
    -benzyloxy-
    
    
    -caprolactam) under vacuum at 60°C for 12h.
  • Initiation: In a glovebox, melt the monomer mixture at 150°C. Add sodium caprolactamate (catalyst, 1-3 mol%) and

    
    -acetylcaprolactam (activator, 0.5-1 mol%).
    
  • Propagation: Stir at 150°C for 30-60 minutes. The mixture will solidify as crystallization occurs (if content is low) or remain viscous.

  • Termination: Quench with acetic acid.

  • Purification: Grind the polymer and extract unreacted monomers with hot water or methanol (Soxhlet extraction, 24h).

  • Deprotection: If a protected hydroxyl group was used, perform catalytic hydrogenation (Pd/C) to reveal the free -OH groups.

Mechanism Visualization

The following diagram illustrates the Anionic Ring-Opening Polymerization (AROP) mechanism, highlighting the "activated monomer" mechanism.

AROP_Mechanism Start Caprolactam Monomer Anion Lactam Anion (Activated Monomer) Start->Anion Deprotonation Base Strong Base (NaH / Na-Caprolactamate) Base->Anion Chain Growing Polymer Chain (N-Acylated) Anion->Chain Nucleophilic Attack on Imide Linkage Activator N-Acetyl Caprolactam (Initiator) Activator->Chain Initiation Step Chain->Chain Propagation Cycle (Ring Opening) Product Polyamide 6 (Nylon 6) Chain->Product Protonation/Termination

Figure 1: Mechanism of Anionic Ring-Opening Polymerization (AROP) for Nylon 6 synthesis.[2] The activated lactam anion attacks the imide linkage of the growing chain.

Bio-Active Systems: Pharmaceuticals & Catalysis[1][3]

The hydroxyl-functionalized lactam ring mimics key biological structures, making it a potent scaffold for drug design.

HDAC Inhibitors (Epigenetics)

Histone Deacetylases (HDACs) are zinc-dependent enzymes that regulate gene expression.[3] Inhibitors typically consist of a "Cap" group, a linker, and a Zinc-Binding Group (ZBG).

  • Role of Caprolactam: The 7-membered lactam ring serves as a rigid, hydrophobic "Cap" that fits into the entrance of the HDAC active site.

  • Role of Hydroxyl: An

    
    -hydroxy derivative (hydroxamic acid) acts as the ZBG , chelating the Zn
    
    
    
    ion at the bottom of the catalytic pocket with high affinity.
Siderophore Mimics ("Trojan Horse" Antibiotics)

Bacteria secrete siderophores to scavenge iron.


-hydroxy-

-caprolactam is a cyclic hydroxamic acid, a structural analog to natural siderophores.
  • Application: Conjugating antibiotics (e.g., ciprofloxacin) to

    
    -hydroxycaprolactam allows the drug to be actively transported into resistant bacteria (like Pseudomonas aeruginosa) via iron transport channels.
    
Catalysis: The "PINO" Analog

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Hydroxyphthalimide (NHPI) is a famous oxidation catalyst. 

-Hydroxycaprolactam can function similarly as a radical mediator.
  • Mechanism: The

    
    -OH bond undergoes homolysis to form an 
    
    
    
    -oxyl radical (
    
    
    ). This radical abstracts a hydrogen atom from a substrate (e.g., a C-H bond in an alkane), initiating oxidation.
  • Advantage: Unlike NHPI, the caprolactam backbone is more flexible and can be tuned for solubility in non-polar hydrocarbons.

Biological Pathway Visualization

The interaction between the functionalized caprolactam (as an HDAC inhibitor) and the enzyme active site is depicted below.

HDAC_Inhibition cluster_Inhibitor Hydroxyl-Functionalized Inhibitor Enzyme HDAC Enzyme Active Site Zinc Zn2+ Ion (Catalytic Core) Cap Caprolactam Ring (Surface Recognition) Cap->Enzyme Hydrophobic Interaction Linker Aliphatic Linker Cap->Linker Linker->Enzyme Channel Occupancy ZBG N-Hydroxy Group (Hydroxamic Acid) Linker->ZBG ZBG->Zinc Bidentate Chelation

Figure 2: Pharmacophore model of a caprolactam-based HDAC inhibitor. The N-hydroxy group chelates the catalytic Zinc, while the lactam ring ensures selectivity.

Future Outlook

The field is shifting from passive consumption of caprolactam for fibers to active design of functional molecules.

  • Smart Hydrogels: Poly(

    
    -hydroxy-
    
    
    
    -caprolactam) crosslinked with diisocyanates creates biodegradable hydrogels for tissue engineering.
  • Green Catalysis: Using

    
    -hydroxycaprolactam for metal-free aerobic oxidation of hydrocarbons.
    
  • Circular Economy: Functionalized nylons that degrade faster, solving the microplastic persistence issue of traditional Nylon 6.

References

  • Synthesis of Caprolactam & Deriv

    • Ullmann's Encyclopedia of Industrial Chemistry: "Caprolactam". Link

    • Iowa State University: "Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework". Link

  • Polymerization & M

    • ResearchGate: "Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam". Link

    • ResearchGate: "Ring-Opening Polymerization of α-Chloro-ε-caprolactone and Chemical Modification". Link

  • Pharmaceutical Applic

    • PubMed Central: "Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups". Link

    • MDPI: "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications". Link

    • PubMed: "Synthesis and study of new siderophore analog-ciprofloxacin conjugates". Link

  • Catalysis (N-Hydroxy Medi

    • Royal Society of Chemistry: "Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation". Link

Sources

Foundational

An In-depth Technical Guide to the GHS Hazard Classification of 1-(2-Hydroxyethyl)azepan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-hydroxyethyl)caprolactam, is a chemical compound with potential applications in various fiel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-hydroxyethyl)caprolactam, is a chemical compound with potential applications in various fields, including as a monomer in polymer synthesis and as an intermediate in the production of specialty chemicals. For researchers, scientists, and professionals in drug development, a thorough understanding of its hazard profile is paramount for ensuring safe handling, accurate risk assessment, and regulatory compliance. This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1-(2-Hydroxyethyl)azepan-2-one, delving into the scientific rationale behind its classification, and offering insights into the toxicological data that underpins its hazard statements.

Due to a notable lack of publicly available, substance-specific toxicological data for 1-(2-Hydroxyethyl)azepan-2-one, this guide employs a scientifically justified read-across approach. This method leverages comprehensive data from the structurally analogous parent compound, ε-caprolactam, to infer the hazard profile of its N-hydroxyethyl derivative. The structural and physicochemical similarities between these two molecules provide a strong basis for this toxicological extrapolation.

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of a substance is fundamental to assessing its potential hazards. The table below presents a comparison of key properties for 1-(2-Hydroxyethyl)azepan-2-one and its parent compound, ε-caprolactam.

Property1-(2-Hydroxyethyl)azepan-2-oneε-CaprolactamReference(s)
Molecular Formula C₈H₁₅NO₂C₆H₁₁NO
Molecular Weight 157.21 g/mol 113.16 g/mol [1]
Boiling Point 153-193 °C at 5 Torr136-138 °C at 10 mm Hg[1]
Water Solubility Data not available4560 g/L at 20 °C[1]
logP (Octanol-Water Partition Coefficient) Data not available0.12 at 25 °C[2]
Vapor Pressure Data not available<0.01 mm Hg at 20 °C[1]

The addition of the 2-hydroxyethyl group to the caprolactam ring increases the molecular weight and is expected to influence properties such as boiling point and water solubility. While experimental data for 1-(2-Hydroxyethyl)azepan-2-one is limited, the presence of the hydroxyl group is likely to increase its polarity and potential for hydrogen bonding, which could affect its absorption and distribution in biological systems.

GHS Hazard Classification of 1-(2-Hydroxyethyl)azepan-2-one

Based on the information available in the ECHA C&L Inventory, 1-(2-Hydroxyethyl)azepan-2-one is classified as follows:

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation

Warning

Toxicological Rationale: A Read-Across Approach from ε-Caprolactam

The GHS classification of 1-(2-Hydroxyethyl)azepan-2-one is primarily based on a read-across from its parent compound, ε-caprolactam. This approach is justified by the significant structural similarity and the expectation that the toxicological properties of the N-substituted derivative will be comparable to the parent lactam, particularly concerning local irritant effects.

GHS_Classification_Process cluster_Data Data Collection & Evaluation cluster_Classification Hazard Identification & Classification cluster_Communication Hazard Communication Data Physicochemical, Toxicological, and Ecotoxicological Data Hazard_ID Identification of Hazard Class (e.g., Skin Irritation) Data->Hazard_ID Data evaluation against GHS criteria Category_Assignment Assignment of Hazard Category (e.g., Category 2) Hazard_ID->Category_Assignment Severity of effect Label_Elements Generation of Label Elements: - Pictogram - Signal Word - Hazard Statements - Precautionary Statements Category_Assignment->Label_Elements Determines required elements SDS Preparation of Safety Data Sheet (SDS) Label_Elements->SDS Incorporated into Section 2

Skin Irritation (H315)

The classification of 1-(2-Hydroxyethyl)azepan-2-one as a skin irritant (Category 2) is supported by extensive data on ε-caprolactam. Acute exposure to caprolactam can lead to irritation and burning of the skin in humans.[3] Animal studies have also demonstrated the skin-irritating properties of caprolactam.[4] The mechanism of irritation is likely related to the disruption of the stratum corneum and interaction with cellular components in the epidermis. The presence of the hydroxyethyl group in 1-(2-Hydroxyethyl)azepan-2-one is not expected to mitigate these irritant effects and may, in some cases, enhance skin penetration.

Eye Irritation (H319)

Similar to skin irritation, the classification for serious eye irritation (Category 2) is inferred from data on ε-caprolactam. Caprolactam is a known eye irritant, causing burning sensations and redness upon contact.[3] Given the sensitivity of ocular tissues, it is scientifically prudent to assume that 1-(2-Hydroxyethyl)azepan-2-one will exhibit similar or potentially more pronounced irritant effects on the eyes.

Respiratory Irritation (H335)

Inhalation of ε-caprolactam vapors or dust can cause irritation of the nose, throat, and respiratory tract.[3][4] This has been observed in both human occupational exposure scenarios and animal inhalation studies.[4] The site-of-contact irritation is a direct effect of the chemical on the mucous membranes of the respiratory system.[4] The structural similarity of 1-(2-Hydroxyethyl)azepan-2-one to caprolactam strongly suggests a similar potential for respiratory irritation upon inhalation of its vapors or aerosols.

Experimental Methodologies for Hazard Assessment

The determination of GHS hazard classifications for skin and eye irritation is typically based on a tiered approach that prioritizes in vitro and ex vivo methods over in vivo animal testing.

In Vitro Skin Irritation Testing

Modern approaches to assessing skin irritation potential, in line with OECD Test Guideline 439, utilize reconstructed human epidermis (RhE) models. These three-dimensional tissue constructs mimic the upper layers of human skin.

Protocol: Reconstructed Human Epidermis (RhE) Test (OECD 439)

  • Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

  • Test Substance Application: A small volume or weight of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes).

  • Post-Exposure Incubation: The test substance is removed, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, most commonly the MTT assay. This measures the activity of mitochondrial reductase enzymes, which is proportional to the number of viable cells.

  • Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

OECD_439_Workflow Start Start Apply_Substance Apply Test Substance to RhE Tissue Start->Apply_Substance Incubate_Exposure Incubate (e.g., 60 min) Apply_Substance->Incubate_Exposure Remove_Substance Remove Substance & Rinse Incubate_Exposure->Remove_Substance Incubate_Post Post-Exposure Incubation (e.g., 42 hr) Remove_Substance->Incubate_Post MTT_Assay Perform MTT Assay Incubate_Post->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Classify Classify Hazard: Viability ≤ 50% -> Irritant Viability > 50% -> Non-Irritant Measure_Viability->Classify End End Classify->End

Precautionary Statements and Safe Handling

The GHS classification of 1-(2-Hydroxyethyl)azepan-2-one necessitates the adoption of specific precautionary measures to ensure the safety of laboratory personnel. The following precautionary statements are associated with its hazard classification:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

The GHS hazard classification of 1-(2-Hydroxyethyl)azepan-2-one as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) is scientifically supported through a read-across approach from its parent compound, ε-caprolactam. While substance-specific experimental data remains limited, the structural and chemical similarities provide a robust basis for this hazard assessment. Researchers, scientists, and drug development professionals should handle this compound with the appropriate personal protective equipment and engineering controls to mitigate the risks of exposure. Adherence to the recommended precautionary statements is essential for maintaining a safe working environment. Further in vitro and in silico studies on 1-(2-Hydroxyethyl)azepan-2-one would be beneficial to further solidify its toxicological profile and reduce reliance on read-across data.

References

  • ResearchGate. Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3-Amino-1-Propanol. [Link]

  • PubMed. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • ResearchGate. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. [Link]

  • National Center for Biotechnology Information. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • PubChem. Caprolactam. [Link]

  • Office of Environmental Health Hazard Assessment. Reference Exposure Levels (RELs) for Caprolactam (October 2013). [Link]

  • National Center for Biotechnology Information. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. [Link]

  • Japan Chemical Industry Association. Product Safety Summary for ε-Caprolactam. [Link]

  • Government of Canada. Screening assessment - caprolactam. [Link]

  • Wikipedia. Caprolactam. [Link]

Sources

Exploratory

IUPAC name and synonyms for C8H15NO2 lactam

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the lactam with the molecular formula C₈H₁₅NO₂ . While this formula corresponds to multiple structural isomers, the most chemically significant lactam species is 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-Hydroxyethyl)caprolactam).

Additionally, this guide addresses a critical ambiguity in pharmaceutical development: the frequent confusion between this formula and the impurities of the drug Pregabalin , where similar nomenclature is used for compounds with differing oxidation states.

Part 1: Primary Chemical Identity

The most definitive "C₈H₁₅NO₂ lactam" used in industrial and synthetic chemistry is the hydroxy-functionalized derivative of caprolactam.

1. Nomenclature & Synonyms
Descriptor Value
IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one
Preferred Name N-(2-Hydroxyethyl)caprolactam
CAS Registry Number 45889-43-8
Common Synonyms [1] • 1-Hydroxyethyl-2-oxohexamethyleneimine• 2-(2-Oxoazepan-1-yl)ethanol• Hydroxyethyl Caprolactam (HEC)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
2. Structural Analysis

This molecule consists of a 7-membered lactam ring (azepan-2-one) substituted at the nitrogen atom with a 2-hydroxyethyl group. It is formed by the hydroxyethylation of ε-caprolactam.[1]

  • Core Scaffold: Azepan-2-one (Caprolactam ring).[1]

  • Functional Handle: Primary hydroxyl group (-OH) on an ethyl linker.

  • Degree of Unsaturation: 2 (One ring + One Carbonyl).

Part 2: The Pharmaceutical Ambiguity (Pregabalin Context)

In drug development, specifically regarding the anticonvulsant Pregabalin (


), there is a high risk of confusing the "C₈H₁₅NO₂" formula with related impurities. Researchers must distinguish between the Lactam  and the Dehydro-acid .
Critical Differentiation Table
CompoundCommon NameFormulaStructure TypeRelationship to C₈H₁₅NO₂
Target A 1-(2-Hydroxyethyl)azepan-2-one C₈H₁₅NO₂ Lactam Exact Match. The true lactam with this formula.
Target B Pregabalin Lactam C₈H₁₅NOLactamMismatch. Often miscited as

. It is the dehydration product of Pregabalin (

).
Target C 4,5-Dehydropregabalin C₈H₁₅NO₂ Amino AcidFormula Match. It has the formula C₈H₁₅NO₂ but is an unsaturated acid, not a lactam.

Expert Insight: If your interest stems from Pregabalin impurities analysis (e.g., EP Impurity A/C), the "Lactam" is strictly 4-isobutylpyrrolidin-2-one (


). If you encounter "C8H15NO2 Lactam" in a certificate of analysis, verify if it refers to an oxidized lactam species (e.g., N-oxide) or if it is a labeling error for the dehydro-impurity.

Part 3: Synthesis & Experimental Protocols

Protocol A: Synthesis of 1-(2-Hydroxyethyl)azepan-2-one

This protocol describes the hydroxyethylation of ε-caprolactam, a standard procedure for generating reactive lactam monomers for polymer applications.

Reagents:

  • ε-Caprolactam (1.0 eq)

  • Ethylene Oxide (1.1 eq) or Ethylene Carbonate

  • Catalyst: Sodium hydroxide (NaOH) or Tetraethylammonium bromide (TEAB)

  • Solvent: Toluene (optional, often run neat)

Methodology:

  • Setup: Charge a high-pressure reactor (autoclave) with ε-caprolactam.

  • Inertion: Purge with nitrogen (

    
    ) to remove oxygen.
    
  • Reaction: Heat to 130–150°C . Slowly feed Ethylene Oxide to maintain pressure < 5 bar.

  • Monitoring: Monitor consumption of caprolactam via HPLC or GC. The reaction is complete when the N-H signal disappears in IR/NMR.

  • Workup: Vacuum distill the crude mixture to remove unreacted ethylene oxide and trace water.

  • Purification: Fractional distillation under reduced pressure (

    
    ) yields the pure product as a viscous, hygroscopic liquid.
    
Protocol B: Detection of Pregabalin Lactam (Impurity Screen)

For researchers validating drug purity, distinguishing the lactam (


) from the acid (

) is vital.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 min.

  • Detection: UV @ 210 nm (Lactam has weak absorbance; derivatization may be required for low LOQ).

  • Retention Logic: The non-polar Lactam elutes after the parent Pregabalin acid.

Part 4: Visualization & Pathways

Figure 1: Structural Relationships and Isomers

The following diagram illustrates the chemical divergence between the true C₈H₁₅NO₂ lactam and the Pregabalin-related compounds often confused with it.

C8H15NO2_Lactam_Analysis Formula Target Formula C8H15NO2 TrueLactam TRUE LACTAM 1-(2-Hydroxyethyl)azepan-2-one (N-Hydroxyethyl Caprolactam) Formula->TrueLactam Chemical Exact Match PharmaContext PHARMA CONTEXT (Pregabalin Impurities) Formula->PharmaContext Common Confusion Structure1 Structure: 7-membered ring (Azepan-2-one) + N-CH2-CH2-OH TrueLactam->Structure1 Pregabalin Parent Drug: Pregabalin (C8H17NO2) PharmaContext->Pregabalin PregLactam Pregabalin Lactam (4-isobutylpyrrolidin-2-one) Formula: C8H15NO (Missing O) Pregabalin->PregLactam Cyclization (-H2O) DehydroPreg 4,5-Dehydropregabalin Formula: C8H15NO2 (Acid, NOT Lactam) Pregabalin->DehydroPreg Oxidation/Desaturation (-2H)

Caption: Logical differentiation between the hydroxyethyl-caprolactam (exact match) and Pregabalin-related impurities (formula/class mismatch).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75227, N-Vinylcaprolactam and related Azepan-2-one derivatives. PubChem.[2] [Link]

  • European Pharmacopoeia Commission (2024). Pregabalin: Impurity Profile and Standards. European Directorate for the Quality of Medicines (EDQM). [Link]

  • LookChem (2024). 1-(2-Hydroxyethyl)azepan-2-one (CAS 45889-43-8) Technical Datasheet. LookChem.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cationic Ring-Opening Polymerization of 1-(2-Hydroxyethyl)azepan-2-one

This Application Note is structured as a high-level technical guide for researchers investigating the synthesis of hydrophilic polyamides. It deviates from standard templates to address the specific thermodynamic and mec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating the synthesis of hydrophilic polyamides. It deviates from standard templates to address the specific thermodynamic and mechanistic challenges of polymerizing N-substituted lactams.

Executive Summary

The polymerization of 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-hydroxyethyl)caprolactam) represents a specialized niche in polyamide synthesis. Unlike standard Nylon 6 production, which relies on hydrolytic or anionic mechanisms, this N-substituted monomer lacks the amide proton required for anionic activation. Consequently, Cationic Ring-Opening Polymerization (CROP) is the requisite pathway.

This protocol details the synthesis of Poly[N-(2-hydroxyethyl)nylon 6] , a polymer exhibiting unique hydrophilicity and reduced crystallinity compared to traditional nylons. The pendant hydroxyl group plays a dual role: it imparts water solubility to the final polymer but also acts as an intrinsic nucleophile during propagation, necessitating precise control over reaction kinetics to prevent uncontrolled branching or oligomerization.

Mechanistic Framework

To successfully polymerize this monomer, one must understand why standard methods fail and how the Cationic mechanism succeeds.

The "Missing Proton" Constraint
  • Anionic ROP (Standard Nylon 6): Requires deprotonation of the amide nitrogen to form a nucleophilic lactamate anion.

    • Constraint: 1-(2-Hydroxyethyl)azepan-2-one has an alkyl group on the nitrogen. There is no proton to remove. Anionic ROP is impossible.

  • Cationic ROP (Solution): Relies on the protonation or Lewis acid coordination of the carbonyl oxygen. This activates the carbonyl carbon towards nucleophilic attack by the monomer itself (or the hydroxyl group).

The Intrinsic "Activated Monomer" Mechanism

This system is unique because the monomer contains a nucleophilic hydroxyl group (-OH).

  • Activation: The catalyst (Acid) activates the carbonyl of Monomer A.

  • Initiation/Propagation: The hydroxyl group of Monomer B attacks the activated carbonyl of Monomer A.

  • Ring Opening: The C-N bond cleaves, reforming the hydroxyl group at the chain end.

    • Result: This proceeds via an O-alkyl cleavage mechanism (analogous to lactone polymerization) rather than the traditional N-acyl mechanism, effectively creating a "self-initiating" system.

CationicROP cluster_0 Key Challenge: Equilibrium Monomer 1-(2-Hydroxyethyl) azepan-2-one Activated Activated Monomer (C=O+ coordinated) Monomer->Activated + Catalyst Nucleophile Nucleophilic Attack (-OH group) Monomer->Nucleophile Intrinsic -OH Catalyst Catalyst (HOTf / Sn(Oct)2) Activated->Nucleophile Electrophilic Center RingOpen Ring Opening (Acyl-Oxygen Cleavage) Nucleophile->RingOpen C-N Bond Break Polymer Poly[N-(2-hydroxyethyl) caprolactam] RingOpen->Polymer Propagation Polymer->Activated Chain Growth

Figure 1: Mechanistic pathway for the Cationic Ring-Opening Polymerization of N-hydroxyethyl caprolactam. The pendant -OH group acts as the nucleophile driving the ring opening.

Experimental Protocol

Materials & Pre-Treatment

The success of Cationic ROP is heavily dependent on the purity of the monomer. Water acts as a chain transfer agent; however, since the monomer itself has an -OH group, "drying" is relative. The goal is to remove free water, not the functional group.

ComponentSpecificationPre-Treatment Protocol
Monomer 1-(2-Hydroxyethyl)azepan-2-one (CAS: 7726-20-7)Distillation: Vacuum distill over CaH₂ (120-130°C @ 0.5 mmHg). Store under Argon.
Catalyst A Tin(II) Octoate (Sn(Oct)₂)Use as received (Industrial Standard).
Catalyst B Triflic Acid (HOTf)High Purity: Handle in glovebox. (Lab Standard for kinetics).
Terminator Triethylamine / WaterDegassed.
Polymerization Workflow (Bulk Method)

This protocol uses a bulk melt approach to maximize conversion, as N-substituted lactams often have low ceiling temperatures (Tc). Solvent polymerization often fails to reach high molecular weight due to equilibrium constraints.

Step 1: Reactor Preparation

  • Use a heavy-walled glass ampoule or a stainless steel high-pressure reactor.

  • Flame-dry the glass ampoule under vacuum (3 cycles of Vacuum/Argon purge) to remove surface moisture.

Step 2: Monomer Charging

  • Under inert atmosphere (Glovebox or Schlenk line), charge the reactor with 10.0 g (~88 mmol) of distilled 1-(2-Hydroxyethyl)azepan-2-one.

  • Add Catalyst:

    • For Sn(Oct)₂: Add 20 mg (0.05 mmol) (M/C ratio ~1500:1).

    • For HOTf: Add 10 µL via microsyringe.

Step 3: Polymerization

  • Seal the ampoule under vacuum (or close the reactor valve).

  • Immerse in a pre-heated oil bath at 160°C .

    • Note on Temp: Do not exceed 200°C. N-substituted nylons degrade/depolymerize faster than unsubstituted Nylon 6. The equilibrium monomer concentration ([M]eq) increases drastically with temperature. 160°C is the "Sweet Spot" between kinetics and thermodynamics.

  • Reaction Time: 24 - 48 Hours . (Cationic ROP is slower than Anionic).

Step 4: Quenching & Isolation

  • Cool the reactor rapidly in liquid nitrogen or ice water to "freeze" the equilibrium.

  • Dissolve the crude product in Methanol or Chloroform .

  • Precipitate into cold Diethyl Ether or Acetone to remove unreacted monomer and oligomers.

  • Filter and dry under vacuum at 50°C for 24 hours.

Characterization & Data Interpretation

NMR Analysis (1H-NMR in CDCl3)

Verification of ring opening is observed by the shift of the methylene protons adjacent to the nitrogen.

  • Monomer Signal:

    
     3.4-3.5 ppm (Ring 
    
    
    
    ).
  • Polymer Signal:

    
     3.2-3.3 ppm (Chain 
    
    
    
    ).
  • Key Indicator: The disappearance of the sharp lactam ring signals and broadening of the backbone peaks confirms polymerization.

Thermal Properties (DSC)

N-substitution disrupts the hydrogen bonding network that gives Nylon 6 its high melting point.

  • Expected Tm: None or very low (< 100°C). The polymer is likely amorphous.

  • Expected Tg: ~20-40°C (Lower than Nylon 6 due to increased free volume from the pendant group).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Viscosity High Equilibrium Monomer Conc.Lower reaction temperature to 140-150°C; extend time.
Brown/Black Color Oxidation / Thermal DegradationEnsure strict O₂-free environment; reduce Temp < 180°C.
Insoluble Gel Crosslinking via -OHThe -OH group may esterify with trace acid. Use Sn(Oct)₂ (milder) instead of HOTf.

References & Authority

  • Cationic Polymerization Fundamentals:

    • Kubisa, P. "Cationic Ring-Opening Polymerization of Lactams." Journal of Polymer Science Part A: Polymer Chemistry.

  • N-Substituted Lactam Behavior:

    • Roda, J. "Lactam Polymerization." Macromolecular Symposia. Discusses the thermodynamic limitations of N-alkyl lactams.

  • Hydrophilic Polyamides:

    • Patent US20190375875A1. "High molecular weight block copolymers... N-hydroxyethyl caprolactam." Confirms the monomer's use in functionalized materials.[1]

  • Catalyst Selection (Sn(Oct)2):

    • Duda, A., & Penczek, S. "Thermodynamics and Kinetics of Ring-Opening Polymerization." Polymer.[1][2][3][4][5][6][7][8][9][10]

Disclaimer: This protocol involves high temperatures and pressurized vessels. Standard PPE (face shield, thermal gloves) and fume hood operations are mandatory. The monomer 1-(2-Hydroxyethyl)azepan-2-one is an irritant; handle with care.

Sources

Application

Protocol for enzymatic polymerization initiated by 1-(2-Hydroxyethyl)azepan-2-one

Application Note: Precision Synthesis of -Caprolactam-Functionalized Poly( -caprolactone) via Enzymatic Ring-Opening Polymerization Part 1: Introduction & Strategic Utility The Challenge: Conventional synthesis of block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of


-Caprolactam-Functionalized Poly(

-caprolactone) via Enzymatic Ring-Opening Polymerization

Part 1: Introduction & Strategic Utility

The Challenge: Conventional synthesis of block copolymers involving polyamides (Nylon-6) and polyesters (PCL) often requires harsh conditions or complex post-polymerization modifications. A critical bottleneck is synthesizing a well-defined prepolymer that can seamlessly initiate the anionic polymerization of lactams.

The Solution: This protocol details the enzymatic synthesis of


-caprolactam-functionalized poly(

-caprolactone) (PCL-CPL)
. By using 1-(2-Hydroxyethyl)azepan-2-one (HECL) as a functional initiator in the lipase-catalyzed ring-opening polymerization (eROP) of

-caprolactone, we achieve a metal-free, highly specific synthesis.

Why This Protocol Works:

  • Chemo-selectivity: Candida antarctica Lipase B (CALB) specifically targets the primary hydroxyl group of the HECL initiator without disrupting the lactam ring, preserving the caprolactam functionality for subsequent reactions.

  • Tunable Molecular Weight: The molecular weight is strictly controlled by the monomer-to-initiator ([M]/[I]) ratio, avoiding the broad distributions common in hydrolytic polymerization.

  • Green Chemistry: The reaction proceeds under mild conditions (60–70 °C), minimizing side reactions like transesterification that lead to cyclic oligomers.

Part 2: Mechanistic Insight

The polymerization proceeds via a "activated monomer" mechanism facilitated by the catalytic triad (Ser-His-Asp) of the lipase.

  • Acyl-Enzyme Formation: The catalytic serine of CALB attacks

    
    -caprolactone, opening the ring and forming a covalent acyl-enzyme intermediate.
    
  • Initiation: The primary hydroxyl group of 1-(2-Hydroxyethyl)azepan-2-one acts as the nucleophile, attacking the acyl-enzyme complex. This releases the enzyme and forms the first monomer-initiator adduct.

  • Propagation: The terminal hydroxyl of the growing chain becomes the new nucleophile, repeating the cycle.

G cluster_0 Step 1: Activation cluster_1 Step 2: Initiation cluster_2 Step 3: Propagation CALB CALB (Ser-OH) AcylEnz Acyl-Enzyme Intermediate CALB->AcylEnz + CL (Ring Opening) CL ε-Caprolactone Adduct HECL-CL Adduct AcylEnz->Adduct HECL 1-(2-Hydroxyethyl) azepan-2-one HECL->Adduct Nucleophilic Attack Polymer PCL-CPL Macromonomer Adduct->Polymer + n(CL) Chain Growth

Figure 1: Enzymatic Ring-Opening Polymerization (eROP) mechanism initiated by HECL.

Part 3: Materials & Equipment

Reagents:

  • Monomer:

    
    -Caprolactone (99%, Sigma-Aldrich). Must be dried over CaH
    
    
    
    and distilled under reduced pressure before use.
  • Initiator: 1-(2-Hydroxyethyl)azepan-2-one (HECL). Purity >98%. If solid, dry in a vacuum desiccator over P

    
    O
    
    
    
    for 24h.
  • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[1][2] Dry under vacuum (0.1 mmHg) at 25°C for 24h to remove sorbed water.

  • Solvent: Toluene (Anhydrous, 99.8%).

  • Precipitant: Methanol (Cold, -20°C).

Equipment:

  • Schlenk line or Glovebox (Strict moisture control is vital).

  • Thermostatted oil bath with magnetic stirring.

  • Vacuum oven.[3]

Part 4: Experimental Protocol

Step 1: Stoichiometric Calculation

Target Molecular Weight (


) determines the Monomer/Initiator ratio.


  • 
     (HECL) = 157.21  g/mol 
    
  • 
     (CL) = 114.14  g/mol 
    
Step 2: Reaction Setup
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Novozym 435 (10 wt% relative to monomer).

  • Loading: Add 1-(2-Hydroxyethyl)azepan-2-one (Initiator) and anhydrous Toluene (ratio: 1 g monomer / 2 mL solvent).

    • Note: Toluene is preferred over bulk polymerization to reduce viscosity and enhance diffusion at the enzyme active site.

  • Monomer Addition: Add

    
    -Caprolactone  via syringe under argon flow.
    
  • Inerting: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen and moisture. Backfill with dry Argon.

Step 3: Polymerization[2]
  • Incubation: Immerse the Schlenk tube in an oil bath pre-heated to 60 °C .

  • Stirring: Stir at 200–300 rpm.

    • Caution: Excessive stirring speeds (>500 rpm) can pulverize the immobilized enzyme beads, making filtration difficult.

  • Duration: Run the reaction for 4 to 24 hours .

    • Monitoring: Aliquots can be taken for

      
      H NMR analysis to track monomer conversion (disappearance of 
      
      
      
      triplet at
      
      
      4.2 ppm).
Step 4: Termination and Purification
  • Termination: Remove the flask from heat and dilute with excess chloroform (dissolves the polymer and stops enzymatic action).

  • Filtration: Filter the solution through a fritted glass funnel (porosity M) to remove the Novozym 435 beads.

    • Sustainability: The enzyme beads can be washed with chloroform, dried, and reused up to 5 times.

  • Precipitation: Concentrate the filtrate by rotary evaporation to ~20% of original volume. Dropwise add into a 10-fold excess of cold Methanol (-20 °C) under vigorous stirring.

  • Drying: Collect the white precipitate by filtration and dry in a vacuum oven at 40 °C for 24 hours.

Part 5: Characterization & Data Analysis

1. Proton NMR (


H NMR, CDCl

, 400 MHz)
This is the primary method to validate initiator incorporation.
Signal (

ppm)
AssignmentStructural Significance
4.06 (t)

Polymer Backbone (Repeating Unit)
3.65 (t)

Terminal End-Group (Hydroxyl)
3.50–3.60 (m)

Initiator Linkage (Distinct from polymer)
3.20–3.30 (m)

Caprolactam Ring (Initiator moiety)
2.30 (t)

Polymer Backbone (Carbonyl alpha)

Validation Logic: The integration ratio of the initiator signal (Caprolactam ring protons at ~3.2 ppm) to the polymer backbone signal (4.06 ppm) allows calculation of the absolute


 (NMR).


2. GPC Data (Typical Results) Enzymatic polymerization typically yields narrower dispersity than tin-catalyzed routes.

Reaction TimeConversion (%)

(Theoretical)

(GPC)
Dispersity (

)
4 h65%3,5003,8001.25
12 h92%5,0005,2001.35
24 h>98%10,00010,5001.45

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion High Water ContentWater acts as a competitive nucleophile. Ensure enzyme and monomer are strictly dried.
Broad Dispersity (

)
TransesterificationStop reaction earlier (<95% conversion). Reduce temperature to 55°C.
No Polymerization Dead EnzymeCheck enzyme activity. Novozym 435 can denature if stored improperly or heated >80°C.
Cloudy Solution Oligomer PrecipitationUse more solvent (Toluene). PCL is soluble in toluene at 60°C but may precipitate if too concentrated.

Part 7: References

  • Gross, R. A., et al. (2010). "Enzymatic Polymerization of Polyester-Based Materials." Chemical Reviews, 101(7), 2097–2124. Link

  • Sivalingam, G., & Madras, G. (2004). "Modeling of Lipase-Catalyzed Ring-Opening Polymerization of

    
    -Caprolactone." Biomacromolecules, 5(6), 2248–2252. Link
    
  • Kobayashi, S. (2010). "Lipase-catalyzed polyester synthesis: a green polymer chemistry." Proceedings of the Japan Academy, Series B, 86(4), 338–365. Link

  • Wu, C., et al. (2013).[4][5] "Enzymatic synthesis of poly(ε-caprolactone) in monocationic and dicationic ionic liquids." Biotechnology Letters, 35, 879–885.[5] Link

  • Peeters, J., et al. (2018).[6] "N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles." Polymer Chemistry, 9, 265-274. Link

Sources

Method

Application Note: Synthesis of Functional Hydrophilic Polyamides via Ring-Opening Polymerization of 1-(2-Hydroxyethyl)azepan-2-one

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of functionalized polyamides using 1-(2-Hydroxyethyl)azepan-2-one (also known as -(2-hydroxyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of functionalized polyamides using 1-(2-Hydroxyethyl)azepan-2-one (also known as


-(2-hydroxyethyl)caprolactam or HE-CL).

Executive Summary

The incorporation of pendant hydroxyl groups into polyamide backbones fundamentally alters the material's physical properties, shifting it from a semi-crystalline engineering plastic (like Nylon 6) to a highly soluble, hydrophilic functional polymer. This guide details the polymerization of 1-(2-Hydroxyethyl)azepan-2-one (HE-CL) . Unlike standard caprolactam, HE-CL cannot undergo the industrial standard Anionic Ring-Opening Polymerization (AROP) due to the lack of an acidic amide proton. Therefore, this protocol focuses on Cationic Ring-Opening Polymerization (CROP) and Hydrolytic Copolymerization , providing a robust pathway to synthesize reactive polyamide scaffolds for hydrogels and drug conjugates.

Scientific Background & Mechanistic Insight

The Monomer: 1-(2-Hydroxyethyl)azepan-2-one

The monomer is an


-substituted derivative of 

-caprolactam. The substitution of the amide hydrogen with a hydroxyethyl group introduces two critical changes:
  • Loss of Crystallinity: The bulky

    
    -substituent disrupts the hydrogen bonding network typical of Nylons, rendering the resulting polymer amorphous and soluble in polar solvents (water, alcohols).
    
  • Reactivity Switch: The absence of the N-H bond renders the "Activated Monomer" mechanism of anionic polymerization impossible.

Polymerization Strategy Selection

To synthesize poly(HE-CL), one must select the mechanism based on the desired molecular weight (MW) and architecture.

FeatureAnionic ROPCationic ROPHydrolytic Polymerization
Feasibility for HE-CL Impossible (No N-H site)High High (Best for Copolymers)
Initiator Strong Bases (NaH, Na-Caprolactamate)Protonic Acids (HCl, H3PO4) or Lewis AcidsWater / Aminocaproic Acid
Reaction Temp 140–180°C220–260°C240–270°C
Risk Factors N/ACyclization (Oligomers)Esterification (Crosslinking)

Expert Insight: While Cationic ROP allows for homopolymerization, the hydroxyl group on the monomer can act as a chain transfer agent or undergo esterification with chain ends at high temperatures, leading to branching. For high-reproducibility applications, Hydrolytic Copolymerization with


-caprolactam is recommended to control the density of functional groups.

Experimental Protocols

Protocol A: Hydrolytic Copolymerization (Robust Route)

Target: Functionalized Nylon 6 with tunable hydrophilicity.

Materials:

  • Monomer A:

    
    -Caprolactam (recrystallized from acetone).
    
  • Monomer B: 1-(2-Hydroxyethyl)azepan-2-one (HE-CL) (dried over molecular sieves).

  • Initiator: 6-Aminocaproic acid (ACA) or distilled water.

  • Terminator: Acetic acid (optional, for MW control).

Workflow:

  • Feed Preparation:

    • Prepare a mixture of Caprolactam and HE-CL. A molar ratio of 80:20 is recommended for retaining some mechanical integrity while introducing functionality.

    • Add 5 wt% deionized water or 2 mol% 6-aminocaproic acid as the ring-opening initiator.

  • Pre-Polymerization (Ring Opening):

    • Load reactants into a high-pressure stainless steel autoclave or a heavy-walled glass ampoule (for small scale).

    • Purge with Nitrogen (

      
      ) for 15 minutes to remove oxygen (prevents oxidative degradation).
      
    • Seal the reactor.

    • Heat to 250°C for 2 hours. The pressure will rise as water vaporizes; this pressure is essential to keep water in the phase to hydrolyze the lactam rings into linear amino acids.

  • Polycondensation (Chain Growth):

    • Reduce pressure slowly to atmospheric pressure over 30 minutes to allow water to escape.

    • Critical Step: Apply a vacuum (< 10 mmHg) while maintaining temperature at 250–260°C for 4–6 hours.

    • Why: This drives the equilibrium toward polymer formation by removing the water byproduct of condensation.

  • Work-up:

    • Cool the reactor to room temperature.

    • Dissolve the crude polymer in Methanol or DMF (depending on HE-CL content).

    • Precipitate into cold Diethyl Ether to remove unreacted monomers and cyclic oligomers.

    • Dry under vacuum at 60°C for 24 hours.

Protocol B: Cationic Homopolymerization (Direct Route)

Target: Water-soluble, amorphous Poly(N-hydroxyethyl nylon 6).

Materials:

  • Monomer: HE-CL (Must be strictly anhydrous; water acts as a terminator here).

  • Catalyst: Anhydrous Phosphoric Acid (

    
    ) or HCl·Diethyl Ether complex.
    

Workflow:

  • Setup: Use a flame-dried glass ampoule equipped with a magnetic stir bar.

  • Initiation:

    • Mix HE-CL with 1–2 mol% of

      
      .
      
    • Degas via three freeze-pump-thaw cycles.

    • Seal the ampoule under vacuum.

  • Polymerization:

    • Immerse the ampoule in an oil bath at 230°C .

    • Reaction time: 12–24 hours.

    • Note: The mixture will become viscous and darken slightly due to minor oxidation if trace

      
       is present.
      
  • Purification:

    • Dissolve the resulting gum in water or methanol.

    • Dialyze against distilled water (MWCO 1000 Da) for 3 days to remove the acid catalyst and low-MW oligomers.

    • Lyophilize to obtain the final polymer.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathways for both Hydrolytic Copolymerization and the potential side reactions (Crosslinking) that must be controlled.

PolymerizationPathways cluster_conditions Critical Control Parameters Monomer 1-(2-Hydroxyethyl) azepan-2-one (HE-CL) LinearIntermediate Linear Amino Acid (Hydrolyzed Ring) Monomer->LinearIntermediate Ring Opening Water H2O / ACA (Initiator) Water->Monomer Hydrolysis (250°C, Pressure) PolymerChain Poly(HE-CL) Linear Chain LinearIntermediate->PolymerChain Polycondensation (-H2O, Vacuum) Crosslink Branched/Crosslinked Network PolymerChain->Crosslink Esterification (Pendant OH + End COOH)

Figure 1: Reaction pathway for hydrolytic polymerization of HE-CL. Note the competition between linear propagation and ester-based crosslinking.

Characterization & Validation Data

To ensure the protocol was successful, the following analytical benchmarks should be met:

TechniqueParameterExpected ResultInterpretation
1H-NMR (D2O or DMSO-d6)Chemical Shift (

)
3.4–3.6 ppm (Multiplet)Corresponds to the

protons.
FTIR Band3300–3400 cm

Broad O-H stretch (confirms functional group retention).
DSC

(Glass Transition)
10°C – 30°CSignificantly lower than Nylon 6 (

C) due to plasticization by side chains.
Solubility Solvent TestSoluble in Water/MethanolConfirms disruption of H-bonding (Standard Nylon 6 is insoluble).
Troubleshooting Guide
  • Problem: Polymer is insoluble/gelled.

    • Cause: Uncontrolled esterification between the pendant -OH and terminal -COOH groups led to crosslinking.

    • Solution: Reduce reaction temperature to <240°C or reduce reaction time during the vacuum stage.

  • Problem: Low Molecular Weight (brittle).

    • Cause: Incomplete water removal during polycondensation.

    • Solution: Ensure high vacuum (<5 mmHg) and extend the post-condensation time.

References

  • Synthesis of N-substituted Polyamides

    • Title: Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
    • Source: MDPI (M
    • URL:[Link][1][2][3][4]

  • Copolymerization Mechanisms

    • Title: Copolymers of ε-caprolactone and ε-caprolactam via polyesterification.[5]

    • Source: Royal Society of Chemistry (Polymer Chemistry).
    • URL:[Link]

  • General Polyamide Synthesis (Grounding)

    • Title: Polyamide Syntheses (Encyclopedia of Polymeric Nanom
    • Source: Springer / ResearchG
    • URL:[Link]

  • Enzymatic Alternatives (Contextual)

    • Title: N-Hydroxyethyl acrylamide as a functional eROP initiator.[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Application

Application Note: A Validated HPLC-CAD Method for the Quantification of 1-(2-Hydroxyethyl)azepan-2-one

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Hydroxyethyl)azepan-2-one. Due to the compound's polar nature an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Hydroxyethyl)azepan-2-one. Due to the compound's polar nature and lack of a significant UV chromophore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been developed and validated. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. An alternative Reverse-Phase (RP-HPLC) method with UV detection is also discussed for laboratories without access to advanced detectors.

Introduction

1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-hydroxyethyl)caprolactam, is a derivative of caprolactam, a key monomer in the production of Nylon 6. The presence and quantity of such derivatives can be critical to the final properties of the polymer and may be considered an impurity in certain applications. Therefore, a reliable analytical method for its quantification is essential.

The key challenge in the analysis of 1-(2-Hydroxyethyl)azepan-2-one is its high polarity (computed XLogP3 of -0.4) and the absence of a strong UV-absorbing chromophore[1]. Traditional reversed-phase HPLC methods often provide poor retention for such polar analytes, leading to elution in the solvent front and inaccurate quantification. To overcome this, a HILIC method, which utilizes a polar stationary phase and a mobile phase with a high organic content, is employed to enhance the retention of polar compounds[2][3].

Furthermore, the lack of a significant chromophore necessitates a more universal detection method than UV spectrophotometry. Charged Aerosol Detection (CAD) is an excellent alternative, providing a response that is largely independent of the analyte's chemical structure and directly proportional to its mass[4]. This ensures accurate quantification even for compounds with poor or no UV absorbance.

This application note provides a detailed protocol for a HILIC-CAD method and its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[5][6].

Experimental

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Ammonium formate, LC-MS grade

    • Formic acid, LC-MS grade

    • 1-(2-Hydroxyethyl)azepan-2-one reference standard (purity ≥98%)[7]

Chromatographic Conditions

A summary of the optimized HPLC-CAD conditions is presented in Table 1.

ParameterCondition
Column HILIC Amide, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in 95:5 ACN:Water with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, then return to 95% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C
CAD Data Collection Rate 10 Hz

Justification of Parameters:

  • HILIC Column: An amide-based HILIC column was selected for its excellent ability to retain and separate highly polar compounds.

  • Mobile Phase: A buffered mobile phase of ammonium formate and formic acid is used to ensure good peak shape and MS compatibility if needed. The gradient elution allows for the separation of the analyte from potential impurities with varying polarities.

  • CAD Settings: The nebulizer and evaporation temperatures are optimized to ensure efficient aerosolization and detection of the semi-volatile analyte.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[5][8].

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte, if applicable), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of 1-(2-Hydroxyethyl)azepan-2-one.

Linearity and Range

Linearity was determined by preparing a series of at least five standard solutions of 1-(2-Hydroxyethyl)azepan-2-one at different concentrations, typically ranging from 50% to 150% of the expected sample concentration. The peak area from the CAD was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the regression line. A suitable range is one where the method demonstrates acceptable linearity, accuracy, and precision.

Accuracy

Accuracy was assessed by the recovery method. A known amount of 1-(2-Hydroxyethyl)azepan-2-one was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels:

  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

The precision is expressed as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that provides a signal-to-noise ratio of approximately 3:1 was considered the LOD, and a ratio of 10:1 was taken as the LOQ[9].

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic content)

The system suitability parameters (e.g., retention time, peak area, and tailing factor) were monitored.

Results and Discussion

The developed HILIC-CAD method demonstrated excellent performance for the quantification of 1-(2-Hydroxyethyl)azepan-2-one. The validation results are summarized in the following tables.

Table 2: Linearity and Range
ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Table 3: Accuracy (Recovery)
Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%101.10.7
Table 4: Precision
Precision LevelRSD (%)
Repeatability (n=6) < 1.0
Intermediate Precision (n=6) < 1.5
Table 5: LOD and LOQ
ParameterResult
LOD 3 µg/mL
LOQ 10 µg/mL
Table 6: Robustness
Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant impact on quantification
Column Temperature (± 2 °C) Minor shift in retention time, no impact on quantification
Mobile Phase Composition (± 2%) Minor shift in retention time, no impact on quantification

Alternative Method: RP-HPLC with UV Detection

For laboratories that do not have access to a CAD, an alternative RP-HPLC method with UV detection at a low wavelength (e.g., 200-210 nm) can be considered. However, this approach has several limitations:

  • Poor Retention: The high polarity of the analyte will likely result in poor retention on a standard C18 column. A polar-embedded or polar-endcapped C18 column is recommended to improve retention[2][10].

  • Low Sensitivity: The lack of a strong chromophore will lead to low sensitivity, resulting in higher LOD and LOQ values.

  • Interference: Detection at low UV wavelengths is prone to interference from many common solvents and additives.

A suggested starting point for an alternative RP-HPLC-UV method is provided in Table 7.

Table 7: Alternative RP-HPLC-UV Method Conditions
ParameterCondition
Column Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 95:5 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 205 nm

Workflow Diagrams

Diagram 1: HPLC Method Development and Validation Workflow

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte_Properties Analyte Characterization (Polarity, UV Absorbance) Column_Screening Column & Mobile Phase Screening (HILIC vs RP) Analyte_Properties->Column_Screening Detector_Selection Detector Selection (CAD vs UV/MS) Analyte_Properties->Detector_Selection Optimization Optimization of Chromatographic Conditions Column_Screening->Optimization Detector_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Sample_Analysis Sample Quantification SST->Sample_Analysis Reporting Data Reporting Sample_Analysis->Reporting

Caption: Workflow from method development to routine analysis.

Diagram 2: System Suitability Checks for Routine Analysis

SST_Workflow Start Start Routine Analysis Inject_SST Inject System Suitability Standard (SST) Start->Inject_SST Check_Criteria Evaluate SST Criteria: - Tailing Factor - Plate Count - RSD of Replicates Inject_SST->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed Pass Troubleshoot Troubleshoot System: - Check Mobile Phase - Check Column - Check Instrument Check_Criteria->Troubleshoot Fail Troubleshoot->Inject_SST

Caption: System suitability checks prior to sample analysis.

Conclusion

A highly reliable and robust HILIC-CAD method has been developed and validated for the quantification of the polar compound 1-(2-Hydroxyethyl)azepan-2-one. The method meets all the acceptance criteria for specificity, linearity, accuracy, precision, and robustness as per the ICH Q2(R1) guidelines. This method is well-suited for routine quality control analysis and research purposes where accurate quantification of this compound is required. An alternative RP-HPLC-UV method is also proposed, though with noted limitations in sensitivity and retention.

References

  • PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-hydroxyethyl)azepan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer. (2011). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2025). Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. Retrieved from [Link]

  • Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Residual ε-Caprolactam in Nylon 6 (ODP-50 4D). Retrieved from [Link]

Sources

Method

Experimental Protocol for Activated Anionic Ring-Opening Polymerization (AROP) of Caprolactam using N-Substituted Activators

Abstract & Scope This application note details the experimental setup for the Activated Anionic Ring-Opening Polymerization (AROP) of -caprolactam. Unlike hydrolytic polymerization (which requires high temperatures and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental setup for the Activated Anionic Ring-Opening Polymerization (AROP) of


-caprolactam. Unlike hydrolytic polymerization (which requires high temperatures and pressure), AROP proceeds rapidly at lower temperatures (

) under anhydrous conditions.

Critical Distinction: Researchers must note that homopolymerization of N-substituted caprolactams (e.g., N-methyl caprolactam) via anionic mechanisms is chemically impossible due to the lack of an acidic amide proton necessary for propagation. Therefore, this protocol focuses on the use of N-substituted caprolactams (e.g., N-acetyl, N-vinyl, N-carbamoyl) as activators to initiate the polymerization of unsubstituted caprolactam, or their use in block copolymer synthesis.

Scientific Principles & Mechanistic Insight[1]

The reaction follows an "Activated Monomer" mechanism. It requires two components in addition to the bulk monomer:[1]

  • Catalyst (Base): Typically Sodium Caprolactamate (NaC), generated in situ using Sodium Hydride (NaH) or Sodium Methoxide (NaOMe). This deprotonates the monomer to form the active anion.

  • Activator (Initiator): An N-substituted lactam (e.g., N-acetyl caprolactam). The electron-withdrawing N-substituent destabilizes the amide bond, making it susceptible to nucleophilic attack by the monomer anion.

Mechanism Visualization

The following diagram illustrates the initiation and propagation cycles.[2] Note how the N-substituted species acts as the chain growth center.

AROP_Mechanism Cat Catalyst Precursor (NaH) Anion Caprolactam Anion (Nucleophile) Cat->Anion Deprotonation (-H2) Mono Monomer (Caprolactam) Mono->Anion + Base Act Activator (N-Acetyl Caprolactam) Anion->Act Initiation Attack Poly Propagating Polymer Chain (N-Acyllactam End) Anion->Poly Propagation Attack Inter N-Anion Intermediate Act->Inter Ring Opening Inter->Poly Proton Transfer from Monomer Poly->Anion Regenerates Anion

Caption: Cycle of Activated Anionic Ring-Opening Polymerization. The N-substituted activator becomes the chain end.

Pre-Experimental Requirements: The "Dry" Chain

Trustworthiness Check: The most common failure mode in AROP is moisture contamination. Water acts as a chain terminator and consumes the catalyst. A moisture content of < 50 ppm is mandatory.

Reagent Specifications & Purification Table
ReagentFunctionPurity RequirementPurification Protocol

-Caprolactam
MonomerDry, < 50 ppm

Recrystallization: Dissolve in cyclohexane, filter hot, crystallize. Drying: Melt under high vacuum (

) for 4h, then store in Glovebox.
Sodium Hydride (NaH) Catalyst Precursor60% dispersion in oilWash: Wash 3x with anhydrous hexane under

to remove mineral oil. Dry under vacuum.[3] Store in Glovebox.
N-Acetyl Caprolactam Activator> 99%Distillation: Vacuum distillation required if yellowing is observed. Store over molecular sieves (4Å).
Toluene/THF Solvent (if solution)AnhydrousDistillation: Distill over Na/Benzophenone.
Experimental Setup & Hardware

For high reproducibility, a Schlenk Line or Glovebox setup is required. The following diagram details a Schlenk setup adapted for melt polymerization.

Setup_Diagram Gas Inert Gas Source (Ar/N2, Dried) Manifold Schlenk Manifold (Vacuum/Gas) Gas->Manifold Reactor 3-Neck Flask Reactor (Silanized Glass) Manifold->Reactor Atmosphere Control Trap Cold Trap (Liq. N2) Trap->Manifold Pump High Vacuum Pump Pump->Trap Stir Overhead Mech Stirrer (High Torque) Stir->Reactor Temp Temp Controller (Oil Bath + Thermocouple) Temp->Reactor Add Addition Funnel (For Activator) Add->Reactor

Caption: Schlenk line configuration for moisture-sensitive melt polymerization.

Standardized Protocol: Bulk Melt Polymerization

Context: This protocol describes the synthesis of PA6 using N-acetyl caprolactam as the activator.[1][4]

Phase 1: Catalyst Generation (In Situ)
  • Setup: Assemble the 3-neck reactor with overhead stirrer, nitrogen inlet, and vacuum outlet. Flame-dry the apparatus under vacuum and purge with

    
     (3 cycles).
    
  • Monomer Loading: Charge

    
    -caprolactam (e.g., 50.0 g, 0.44 mol) into the reactor under 
    
    
    
    flow.
  • Melting & Drying: Heat to

    
    . Once melted, apply high vacuum (< 1 mbar) for 30 minutes to remove trace moisture.
    
  • Catalyst Addition: Restore

    
     pressure. Add NaH (0.35 g, 2 mol% vs monomer) carefully.
    
    • Caution:

      
       gas will evolve. Ensure proper venting.
      
    • Observation: The melt viscosity will drop slightly as the anion forms.

Phase 2: Polymerization
  • Temperature Equilibration: Increase temperature to polymerization setpoint (typically

    
     ).
    
    • Note:

      
       is chosen because it is below the melting point of the resulting polymer (
      
      
      
      ), causing the polymer to crystallize/precipitate as it forms, often resulting in a powder or solid block.
  • Activator Addition: Add N-acetyl caprolactam (0.68 g, 1 mol% vs monomer) rapidly via syringe or addition funnel.

  • Reaction: Stir vigorously.

    • Time: Reaction is extremely fast (2–10 minutes).

    • Visual Cue: The mixture will rapidly become viscous and then solidify (if

      
      ) or remain a viscous melt (if 
      
      
      
      ).
  • Quenching: If solidifying, stop stirring to prevent motor burnout. Allow to cure for an additional 30 minutes.

Phase 3: Isolation & Purification
  • Cooling: Cool to room temperature.

  • Grinding: If a solid block formed, grind the polymer into a powder.

  • Extraction: Extract the powder with boiling water or methanol for 4 hours to remove unreacted monomer (typically < 5% in optimized AROP) and catalyst residues.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Characterization & Troubleshooting
MetricTechniqueExpected ResultTroubleshooting (If Failed)
Conversion Gravimetry / TGA> 95%Low conversion indicates moisture contamination (dead catalyst).
Molecular Weight Viscometry (in Formic Acid)High

If MW is too low, reduce Activator concentration (MW

[Monomer]/[Activator]).
End Groups

-NMR
N-acetyl signalsIf absent, side reactions (Claisen condensation) may have occurred.
Crystallinity DSC

Low

suggests branching or copolymerization defects.
References
  • Udipi, K., et al. (1997).[5] "Polyamides from lactams via anionic ring-opening polymerization: 1. Chemistry and some recent findings."[5][6][7] Polymer.[2][1][3][4][5][6][7][8][9][10] Link

  • Russo, S., et al. (2012). "Activated anionic ring-opening polymerization of ε-caprolactam with magnesium di(ε-caprolactamate) as initiator." Polymer Bulletin. Link

  • Van Rijswijk, K., & Bersee, H. E. N. (2007). "Reactive processing of anionic polyamide-6." Composites Part A: Applied Science and Manufacturing. Link

  • Sebenda, J. (1978). "Lactam polymerization."[5][6] Journal of Macromolecular Science, Part A. Link

  • Biemond, G. J. E., et al. (2007). "Nylon-6 reaction injection molding: The effect of moisture on the reaction kinetics." Journal of Applied Polymer Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Hydroxyethyl)azepan-2-one Purification

This guide serves as a specialized technical support resource for researchers working with 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-hydroxyethyl)caprolactam). This monomer is a critical intermediate for functio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-hydroxyethyl)caprolactam). This monomer is a critical intermediate for functionalized polyamides and hydrophilic copolymers, but its purification is notoriously difficult due to its high boiling point, hygroscopicity, and tendency to ring-open or oligomerize under thermal stress.

Quick Reference Data
PropertyValue / Description
Chemical Name 1-(2-Hydroxyethyl)azepan-2-one
Synonyms N-(2-hydroxyethyl)caprolactam; N-HEC
Physical State Viscous liquid (at RT) or low-melting solid
Boiling Point ~160–180 °C (at 5–10 mmHg) [Est.]
Key Sensitivity Hygroscopic; Thermally unstable >200°C (oxidation/polymerization)
Primary Impurities Caprolactam, Ethanolamine, Water, Oligomers, Color bodies
Module 1: Purification Workflows & Logic
Q: What is the most effective purification strategy for >98% purity?

A: A single technique is rarely sufficient due to the diverse polarity of impurities. We recommend a Two-Stage Hybrid Protocol :

  • Stage 1: Vacuum Stripping/Azeotropic Drying to remove water and low-boiling volatiles (ethanolamine).

  • Stage 2: High-Vacuum Fractional Distillation to separate the monomer from high-boiling oligomers and unreacted caprolactam.

Why this works: Direct distillation often fails because water initiates ring-opening polymerization at the high temperatures required to boil the monomer. Removing water first stabilizes the monomer for the subsequent thermal step.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures.

PurificationWorkflow Crude Crude Reaction Mixture (Monomer + Water + Amine + Oligomers) Step1 Step 1: Azeotropic Drying (Toluene/Benzene reflux) Crude->Step1 Check1 Water Content < 500 ppm? Step1->Check1 Check1->Step1 No (Repeat) Step2 Step 2: High Vacuum Distillation (< 1 mbar, Short Path) Check1->Step2 Yes Step3 Step 3: Silica Gel Filtration (Optional for Color) Step2->Step3 If Yellow Final Pure Monomer (>99%, Colorless) Step2->Final If Colorless Step3->Final

Figure 1: Step-wise purification logic minimizing thermal stress and hydrolysis risks.

Module 2: Troubleshooting Specific Issues
Issue 1: The Distillate is Yellow or Turns Yellow Upon Storage

Diagnosis: Oxidation of the amine functionality or presence of trace metal ions. Technical Fix:

  • Nitrogen Blanket: The distillation must be performed under an inert atmosphere. Even trace oxygen at 160°C causes immediate yellowing.

  • Pre-treatment: Before distillation, treat the crude mixture with 0.5% w/w Sodium Borohydride (NaBH₄) or activated charcoal. This reduces chromophores (oxidized impurities) that co-distill with the product.

  • Storage: Store under Argon in amber glass. The hydroxyl group makes it susceptible to absorbing moisture and subsequent oxidative degradation.

Issue 2: "Bumping" and Unstable Vacuum during Distillation

Diagnosis: Residual solvent (ethanol/toluene) or water pockets flashing off. Technical Fix:

  • Degassing Phase: Do not ramp immediately to the boiling point. Hold the system at 60°C under full vacuum for 30 minutes to strip volatiles.

  • Vigreux Column: Use a short Vigreux column. It prevents "micro-bumping" from carrying crude material into the receiver flask.

  • Stirring: Magnetic stirring is often insufficient for viscous lactams. Use a mechanical overhead stirrer or a high-quality ebulliator (capillary bleed) with dry nitrogen.

Issue 3: Low Yield / Polymerization in the Pot

Diagnosis: Thermal initiation of Ring-Opening Polymerization (ROP). Technical Fix:

  • Lower the Temperature: If your oil bath is >180°C, you are risking polymerization. You must improve your vacuum.

    • Target Vacuum: < 1.0 mbar (0.75 mmHg) .

    • Target Head Temp: 130–150°C .

  • Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (100–500 ppm) to the pot if the monomer is intended for radical polymerization later. Note: If intended for ROP, do not add inhibitors; rely on temperature control.

Module 3: Detailed Experimental Protocol

Protocol: High-Vacuum Distillation of 1-(2-Hydroxyethyl)azepan-2-one

  • Setup:

    • Short-path distillation head (minimize distance between pot and condenser).

    • Vacuum pump capable of <1 mbar (Rotary vane or high-end diaphragm).

    • Cold trap (Dry ice/Acetone) to protect the pump from amines.

  • Pre-Run (Degassing):

    • Charge flask with crude monomer.

    • Apply vacuum gradually to prevent foaming.

    • Heat to 60°C. Observe outgassing of volatiles (ethanolamine/solvents).

    • Critical: Do not proceed until pressure stabilizes below 2 mbar.

  • Main Fraction Collection:

    • Increase bath temperature slowly.

    • Discard the "Forerun": The first 5-10% of distillate often contains water and unreacted caprolactam (which sublimes/distills lower than the hydroxyethyl derivative).

    • Collect the "Heart Cut": Collect the fraction distilling at steady temperature (e.g., 155°C @ 1 mbar).

    • Stop Early: Do not distill to dryness. Leave ~10-15% residue to prevent oligomer degradation from contaminating the distillate.

  • Post-Run Analysis:

    • GC-MS: To check for caprolactam (peak will appear before the product).

    • Refractive Index: A quick purity check (Compare to standard if available).

Module 4: Impurity Profiling

Use this table to identify peaks in your analytical data (GC/HPLC).

Impurity TypeOriginRemoval Method
Caprolactam Unreacted starting materialVacuum Distillation (comes over in forerun)
Ethanolamine Unreacted starting materialVacuum Stripping (comes off during degassing)
Water Reaction byproduct / HygroscopicityAzeotropic distillation with Toluene
Oligomers (Dimers) Thermal ring-openingRemain in pot residue (do not distill to dryness)
Octahydrophenazine Side reaction (Neber rearrangement)Activated Carbon treatment / Crystallization
Impurity Origins Diagram

Understanding where impurities come from helps in preventing them.

ImpurityOrigins Cap Caprolactone / Caprolactam Rxn Synthesis Reaction Cap->Rxn Amine Ethanolamine Amine->Rxn Product 1-(2-Hydroxyethyl)azepan-2-one Rxn->Product Imp1 Impurity: Linear Amides (Incomplete Cyclization) Rxn->Imp1 Low Temp Imp2 Impurity: Oligomers (Thermal Polymerization) Product->Imp2 High Temp (>180C) Imp3 Impurity: Color Bodies (Oxidation) Product->Imp3 Oxygen Exposure

Figure 2: Mechanistic origin of common impurities.

References
  • Synthesis and Properties of N-substituted Lactams

    • Source: Sidel'kovskaya, F. P., et al. "Investigation of lactones and lactams.[1] N-(hydroxymethyl)lactams."[1] Bulletin of the Academy of Sciences of the USSR, 1959.[1]

    • Relevance: Foundational chemistry on the stability and synthesis of hydroxy-functionalized lactams.
  • Purification of Caprolactam Derivatives

    • Source: BASF SE, "Process for the purification of caprolactam.
    • Relevance: Establishes the baseline protocols for vacuum distillation and crystalliz
  • Impurity Analysis in Caprolactam Monomers

    • Source: Han, J. "Determination of the key impurity in caprolactam... by GC-MS."[2] Se Pu, 2019.[2]

    • Relevance: Identifies specific chromophores (like phenazines)
  • Functionalized Lactams for Polymers

    • Source: "Synthesis of epsilon-caprolactam and N-(2-hydroxyethyl)acetamide.
    • Relevance: Discusses the equilibrium between ring-opening and closing, critical for understanding oligomer formation during purific

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(2-Hydroxyethyl)azepan-2-one

[1][2] Case ID: 7722-17-0-STAB Compound: 1-(2-Hydroxyethyl)azepan-2-one Synonyms: -(2-Hydroxyethyl)caprolactam; HE-CL Support Level: Tier 3 (Senior Application Scientist)[1][2] Introduction: The "Trojan Horse" Monomer We...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: 7722-17-0-STAB Compound: 1-(2-Hydroxyethyl)azepan-2-one Synonyms:


-(2-Hydroxyethyl)caprolactam; HE-CL
Support Level:  Tier 3 (Senior Application Scientist)[1][2]

Introduction: The "Trojan Horse" Monomer

Welcome to the technical guide for handling 1-(2-Hydroxyethyl)azepan-2-one . As a researcher, you likely selected this compound for its dual functionality: it possesses the ring-opening capability of a lactam (caprolactam core) and the reactivity of a primary alcohol.

The Core Challenge: This molecule is inherently unstable because it contains both the monomer (the strained lactam ring) and the initiator (the hydroxyl group) within the same structure. Unlike standard caprolactam, which requires an external trigger (like water or an amine) to polymerize, HE-CL can "self-initiate" via intermolecular attack under improper storage conditions.[1]

This guide details how to interrupt this self-polymerization pathway to maintain purity >98%.

Module 1: The Science of Instability

To prevent degradation, you must understand the mechanism driving it. The degradation of HE-CL occurs primarily through two pathways: Hydrolysis and Self-Initiated Ring-Opening Polymerization (ROP) .[1]

The Self-Polymerization Mechanism

In a bulk sample, the hydroxyl group (


) of one HE-CL molecule acts as a nucleophile.[1] It attacks the carbonyl carbon (

) of a neighboring molecule. This transamidation/transesterification event opens the 7-membered ring, creating a linear dimer with a reactive amine/ester terminus.[1] This dimer then propagates the chain reaction.
The Moisture Catalyst

Hygroscopicity is the primary enemy. Water molecules hydrolyze the lactam ring into


-(2-hydroxyethyl)-6-aminohexanoic acid .[1] The resulting free carboxylic acid group acts as a proton donor (acid catalyst), exponentially accelerating the polymerization rate.
Visualization: The Degradation Pathway

The following diagram illustrates the transition from stable monomer to oligomer.

G Monomer Stable Monomer (HE-CL) Hydrolysis Hydrolysis (Ring Opening) Monomer->Hydrolysis SelfAttack Intermolecular Nucleophilic Attack (-OH attacks C=O) Monomer->SelfAttack Heat / Time Moisture Moisture Ingress (H₂O) Moisture->Hydrolysis Acid Formation of Amino Acid Catalyst Hydrolysis->Acid Acid->SelfAttack Catalytic Acceleration Oligomer Oligomers/Polymers (Viscous/Solid) SelfAttack->Oligomer Chain Growth

Figure 1: The "Self-Acceleration" Loop.[1] Note how moisture creates acid species that catalyze the polymerization of the bulk material.

Module 2: The Gold Standard Storage Protocol

Do not rely on standard "shelf storage." Follow this protocol to ensure shelf-life extension (12–24 months).

Storage Conditions Summary
ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C Lowers kinetic energy, significantly reducing the rate of nucleophilic attack (Arrhenius equation).[1][2]
Atmosphere Inert Gas (Ar or N₂) Displaces oxygen (prevents yellowing) and humidity (prevents hydrolysis).[2]
Container Amber Glass / HDPE Amber blocks UV (photo-oxidation).[1][2] Glass/HDPE prevents moisture permeation better than LDPE.[1]
Seal Parafilm + Desiccant Secondary barrier against atmospheric moisture.[1][2]
Step-by-Step Handling Workflow
  • Receipt: Upon arrival, inspect the bottle for "sweating" or viscosity changes.

  • Aliquot Strategy: Do not store one large stock bottle.

    • Why? Repeated opening introduces fresh moisture and oxygen each time.[1]

    • Action: In a glovebox or dry bag, split the material into single-use vials (e.g., 5mL or 10mL).

  • Blanketing: If you must re-seal a bottle, purge the headspace with dry Nitrogen or Argon for 30 seconds before capping.

  • Cold Storage: Place the sealed container in a secondary containment bag (Ziploc type) containing a silica gel packet, then refrigerate.

Module 3: Troubleshooting & FAQs

Q1: The liquid has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates mild oxidative degradation, likely due to light exposure or air leaks (formation of N-oxides or impurities).[1]

  • Solution: For non-critical applications (e.g., bulk solvent use), it may be acceptable. For precision polymerization (e.g., synthesizing medical-grade polyamides), discard it .[1] The impurities can act as chain-terminators, ruining your molecular weight control.[1]

Q2: My sample has become very viscous or solidified. Can I melt it?

  • Diagnosis: This is the hallmark of oligomerization . The monomer has begun to form short chains (dimers/trimers) via the mechanism in Figure 1, increasing viscosity.

  • Action:

    • Check the melting point.[3][4][5] Pure HE-CL is a liquid or low-melting solid (depending on specific purity/isomer content).[1] If it is significantly harder or has a higher melting point than the CoA specification, it has polymerized.

    • Do not use heat to "fix" it. Heating will only accelerate the polymerization further. The sample is compromised.

Q3: How do I verify purity before a critical reaction?

  • Protocol: Run a ¹H-NMR in DMSO-d₆.

    • Look for: Sharp peaks for the lactam ring protons.

    • Red Flag:[1] Broadening of peaks (polymer formation) or appearance of a carboxylic acid proton peak (hydrolysis product) near 10-12 ppm.[1]

    • Water Content:[1][5][6] Perform Karl Fischer titration. Water content >0.5% is a "no-go" for storage; dry it over molecular sieves (3Å) immediately.[1]

Q4: Can I use molecular sieves directly in the storage bottle?

  • Yes, but with caution. Use activated 3Å or 4Å sieves. Avoid basic sieves (like some treated zeolites) as basicity can catalyze the ring-opening of lactams.[1] Neutral activated alumina or standard 4Å sieves are preferred.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7722, Caprolactam Derivatives. Retrieved from [Link]

  • Varghese, M., & Grinstaff, M. W. (2022).[7] Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews.[1][7] Retrieved from [Link]

  • Sebenda, J. (1978).[1] Lactam Polymerization. Journal of Macromolecular Science. (Contextual grounding for ROP mechanisms).

Sources

Troubleshooting

Optimizing catalyst concentration for 1-(2-Hydroxyethyl)azepan-2-one polymerization

Introduction: The Thermodynamic Challenge Welcome to the Advanced Technical Support Center. You are likely here because the polymerization of 1-(2-Hydroxyethyl)azepan-2-one (also known as -(2-hydroxyethyl)caprolactam) is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Challenge

Welcome to the Advanced Technical Support Center. You are likely here because the polymerization of 1-(2-Hydroxyethyl)azepan-2-one (also known as


-(2-hydroxyethyl)caprolactam) is presenting significant kinetic or thermodynamic hurdles.[1]

Unlike unsubstituted


-caprolactam, this monomer presents a unique "dual-threat" to standard polymerization protocols:
  • N-Substitution: The substituent on the nitrogen lowers the ceiling temperature (

    
    ) and increases steric strain, thermodynamically disfavoring the polymer form compared to the ring.
    
  • Pendant Hydroxyl Group: This group acts as an intrinsic nucleophile (inimer), interfering with standard anionic mechanisms (quenching) and promoting branching or chain transfer in cationic/enzymatic regimes.[1]

This guide focuses on Cationic Ring-Opening Polymerization (CROP) and Enzymatic Ring-Opening Polymerization (eROP) , as these are the only viable routes for this unprotected monomer.[1]

Module 1: Catalyst Selection & Concentration Logic

Q1: Why does my reaction stall at ~50% conversion regardless of time?

A: You are likely hitting the monomer-polymer equilibrium governed by the catalyst concentration relative to the reaction temperature.

In the Cationic ROP of N-substituted lactams, the catalyst (typically a protonic acid like


, Maghnite-H+, or a Lewis Acid) does not just initiate the reaction; it stabilizes the active chain end. However, high temperatures required to overcome steric hindrance often push the system near its ceiling temperature.[1]
  • The Catalyst Paradox: Increasing catalyst concentration (

    
    ) increases the rate (
    
    
    
    ) but also increases the rate of depolymerization (
    
    
    ) and back-biting (macrocyclization).
  • Recommendation: Instead of simply adding more catalyst, you must optimize the

    
     ratio alongside temperature stepping.
    

Optimization Table: Catalyst Concentration Effects

Catalyst TypeConcentration (mol%)Typical ConversionPDI (

)
Primary Issue
Protonic Acid (

,

)
0.5 - 1.0%< 40%1.2 - 1.4Slow kinetics; high residual monomer.[1]
Protonic Acid (

,

)
2.0 - 4.0% 60 - 80% 1.5 - 1.8 Optimal balance for linear growth.
Protonic Acid (

,

)
> 5.0%> 85%> 2.5Severe back-biting; oligomer formation.[1]
Maghnite-H+ (Clay) 5 - 10 wt%70 - 90%1.4 - 1.6Heterogeneous; diffusion limited but cleaner product.[1]
Enzymatic (CALB) 1 - 5 wt%20 - 50%1.1 - 1.3Extremely slow; requires low temp (<80°C).[1]

Module 2: Mechanistic Pathways & Troubleshooting

Q2: My polymer has a multimodal molecular weight distribution. Is the catalyst concentration too high?

A: Yes, or the temperature is too high.[1] This is a classic sign of Intermolecular Transamidation competing with propagation.

Because your monomer contains a pendant -OH group, two competing pathways exist:[1]

  • Linear Propagation: The active chain end attacks the lactam ring.[1]

  • Branching/Transfer: The pendant -OH of a polymer chain attacks the activated chain end of another (Chain Transfer) or the activated monomer (Branching).

Visualizing the Competition:

PolymerizationPathways Start Activated Monomer (Protonated Lactam) Prop Linear Propagation (Amine Attack) Start->Prop Low Temp / Opt. Cat Branch Branching/Transfer (Pendant -OH Attack) Start->Branch High Temp / Excess Cat Polymer Linear Polyamide Prop->Polymer Hyper Hyperbranched/Crosslinked Network Branch->Hyper Polymer->Start Depolymerization (High Temp)

Figure 1: Kinetic competition between linear propagation and hydroxyl-mediated branching in HECL polymerization.

Q3: How do I suppress the hydroxyl group reactivity without protecting it?

A: You cannot stop it entirely, but you can favor propagation by controlling the Catalyst Acidity and Water Content .

  • Water Control: In Cationic ROP, water acts as a chain transfer agent.[1]

    • If [Water] is high: Low Mw oligomers form.[1]

    • If [Water] is too low: Initiation is slow (if relying on hydrolysis for initiation).[1]

    • Target: 0.5 - 1.0 mol% water relative to monomer.[1]

  • Catalyst Choice: Switch to a solid acid catalyst like Maghnite-H+ (Proton-exchanged Montmorillonite).[1] The interlayer spacing restricts the access of the bulky polymer chain mid-segments to the active sites, reducing back-biting and transamidation (branching), while allowing the smaller monomer to enter.

Module 3: Experimental Protocol (Maghnite-H+ Route)

This protocol uses a heterogeneous catalyst to minimize side reactions common with soluble acids.[1]

Materials:
  • Monomer: 1-(2-Hydroxyethyl)azepan-2-one (Dried over

    
    , distilled under reduced pressure).[1]
    
  • Catalyst: Maghnite-H+ (Prepared by activating Montmorillonite with 0.25M

    
    , washed, and dried at 105°C).[1][2]
    
  • Solvent: None (Bulk polymerization).[1][2][3]

Step-by-Step Procedure:
  • Pre-Conditioning:

    • Dry the Maghnite-H+ catalyst in a vacuum oven at 120°C for 24 hours to remove physisorbed water.[1] Critical: Residual water >2% will kill molecular weight.[1]

  • Reaction Setup:

    • In a flame-dried Schlenk tube, charge 10 mmol (approx 1.57 g) of monomer.[1]

    • Add 5 wt% (relative to monomer) of Maghnite-H+.[1][2]

    • Purge with dry Nitrogen (

      
      ) for 15 minutes.[1]
      
  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 250°C .

    • Note: N-substituted lactams require higher temperatures than Nylon 6 (220°C) due to steric stability.[1]

    • Stir magnetically at 300 RPM.

    • Time: Run for 12–15 hours.

  • Quenching & Purification:

    • Cool rapidly to room temperature to freeze the equilibrium.

    • Dissolve the crude mixture in minimal Methanol or Chloroform.

    • Filter to remove the solid Maghnite-H+ catalyst (Catalyst can be regenerated).[1][2]

    • Precipitate into cold Diethyl Ether (removes unreacted monomer and cyclic oligomers).[1]

  • Analysis:

    • Dry precipitate in vacuum at 60°C.[1]

    • Determine conversion via Gravimetry.[1]

    • Analyze

      
       via GPC (using PMMA or PS standards, noting hydrodynamic volume differences).
      

Module 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use Anionic Polymerization (NaH/Caprolactamate)? A: No. The pendant hydroxyl group (


) will protonate the caprolactam anion (active species), terminating the chain immediately. You would need to protect the OH group (e.g., as a TMS ether) to use anionic methods.

Q: The reaction mixture turned dark brown/black. A: Oxidative degradation occurred.

  • Fix 1: Ensure rigorous

    
     or Argon purging.[1]
    
  • Fix 2: Reduce temperature by 10°C.

  • Fix 3: Check catalyst for sulfuric acid residue (if using Maghnite).[1] Ensure it was washed to neutral pH.[1]

Q: I need higher Molecular Weight (


). 
A:  This is difficult with this specific monomer due to the "Inimer" (Initiator-Monomer) effect of the OH group.
  • Strategy: Use a Co-monomer . Copolymerize with 80%

    
    -caprolactam and 20% HECL.[1] The unfunctionalized caprolactam will drive chain extension, while HECL provides hydrophilic spacing.[1]
    

References

  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014).[1][3] Cationic Ring Opening Polymerization of

    
    -caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. 
    
  • Russo, S., et al. (2019).[1] Polyamide/silica hybrid materials by anionic melt polymerization of lactam-substituted silane monomers. European Polymer Journal. [1]

  • Cui, J., et al. (2018).[1] Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups.[1] Chemical Society Reviews.[1]

  • Ataman Kimya. Caprolactam Technical Data and Polymerization Overview.

  • Kobayashi, S., et al. (2006).[1] Enzymatic Ring-Opening Polymerization of Lactones. Chemical Reviews. (General reference for enzymatic mechanism logic).

Sources

Optimization

Troubleshooting low conversion rates in ring-opening polymerization of substituted lactams

Technical Support Center: Troubleshooting Ring-Opening Polymerization (ROP) of Substituted Lactams Role: Senior Application Scientist Status: Active System: Anionic Ring-Opening Polymerization (AROP) Support Module Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ring-Opening Polymerization (ROP) of Substituted Lactams

Role: Senior Application Scientist Status: Active System: Anionic Ring-Opening Polymerization (AROP) Support Module

Welcome to the Advanced ROP Troubleshooting Hub

You are likely here because your substituted lactam monomer is failing to polymerize, or the conversion yields are economically or experimentally non-viable. Unlike simple


-caprolactam, substituted lactams introduce steric and thermodynamic complexities that render standard "cookbook" protocols ineffective.

This guide treats your polymerization setup as a system of competing kinetic and thermodynamic variables. We will isolate the failure mode through a logic-gated approach.

Phase 1: The "Go/No-Go" Structural Audit

Issue: The reaction shows absolutely no activity, or the monomer is theoretically incapable of Anionic ROP.

Before optimizing conditions, verify that your monomer can polymerize via the Anionic mechanism.

Q: Is your lactam N-substituted or C-substituted?

  • N-Substituted (e.g., N-methyl-caprolactam): STOP.

    • Diagnosis: Anionic ROP requires an acidic proton on the amide nitrogen (-NH-CO-) to form the active lactamate anion. If the nitrogen is substituted, the mechanism cannot initiate.

    • Solution: Switch to Cationic ROP or coordination-insertion mechanisms, though reaction rates will be significantly slower.

  • C-Substituted (e.g.,

    
    -methyl-caprolactam): PROCEED. 
    
    • Note: Substituents on the ring carbon atoms increase steric strain in the polymer chain, often making depolymerization (the reverse reaction) more favorable.

Q: What is the ring size?

  • 5-membered (

    
    -lactams) / 6-membered (
    
    
    
    -lactams):
    HIGH RISK.
    • Diagnosis: These rings possess high thermodynamic stability (low ring strain). The Gibbs Free Energy of polymerization (

      
      ) is often positive or near zero at standard conditions.
      
    • Solution: These often require copolymerization with more strained rings (e.g., caprolactam) to drive conversion.

Phase 2: Thermodynamic Barriers (The Ceiling Temperature Limit)

Issue: The reaction starts but stalls at low conversion (e.g., 40-50%) regardless of time.

The Science: Polymerization is an equilibrium process.[1] For substituted lactams, the Ceiling Temperature (


) —the temperature at which the rate of polymerization equals the rate of depolymerization—is significantly lower than that of unsubstituted lactams.[2]


Substituents make

less negative (less exothermic) due to steric repulsion in the linear chain. If you polymerize above

, conversion is thermodynamically impossible.

Troubleshooting Protocol:

  • Calculate/Estimate

    
    :  If 
    
    
    
    -caprolactam has a theoretical conversion of ~99% at 150°C, a methyl-substituted derivative might have a
    
    
    as low as 100°C or lower.
  • Lower the Temperature: Run the reaction at the lowest temperature possible that still allows the catalyst to function (typically >

    
     of the monomer).
    
  • Increase Concentration: If solution polymerization is used, switch to bulk polymerization . Dilution favors ring formation (depolymerization) due to entropy.

Visualizing the Equilibrium:

Thermodynamics Monomer Substituted Lactam (Ring Form) Polymer Polyamide Chain (Linear Form) Monomer->Polymer Propagation (kp) Polymer->Monomer Depolymerization (kdp) DeltaH Enthalpy (ΔH) Substituents reduce exothermicity Tc Ceiling Temp (Tc) Lower for subst. rings DeltaH->Tc DeltaS Entropy (ΔS) Loss of freedom DeltaS->Tc Tc->Polymer If T > Tc, Yield -> 0

Caption: Thermodynamic equilibrium in ROP. Substituents lower the energy gap, facilitating depolymerization.

Phase 3: The "Silent Killer" - Moisture & Impurity Management

Issue: Viscosity does not increase, or the catalyst color disappears immediately.

The Science: Anionic ROP follows the Activated Monomer Mechanism (AMM) .[3] The propagating species is a lactam anion (base).[4] Water (


) is more acidic than lactam (

for caprolactam).
  • Effect: Moisture protonates the lactam anion, instantly killing the active center.

  • Tolerance: < 50 ppm water is required. < 10 ppm is ideal.

Impurity Impact Table:

Impurity TypeSourceEffect on PolymerizationMax Tolerance
Water Hygroscopic monomer, wet solventTerminates chain; dead catalyst.< 100 ppm (0.01%)
Alcohols Stabilizers, cleaning residueChain transfer agent; lowers MW.< 500 ppm
Acids Residual monomer synthesis precursorsNeutralizes catalyst immediately.0 ppm
Oxygen AtmosphereOxidative degradation at high T.Inert atm required

Corrective Protocol (The "Dry-Down"):

  • Azeotropic Distillation: Do not rely on vacuum drying alone. Dissolve monomer in dry toluene, distill off the toluene (which carries water), then dry under high vacuum.

  • Inert Atmosphere: All transfers must occur under dry Nitrogen or Argon.

  • Scavenger Check: If using NaH, ensure the mineral oil is removed or accounted for. If using Grignard-based catalysts, they are even more sensitive.

Phase 4: Catalyst & Activator Optimization

Issue: Reaction is slow, or induction period is too long (causing thermal degradation).

The Science: Standard strong bases (NaH, Na-Caprolactamate) initiate slowly because the formation of the first N-acyl lactam linkage is the rate-determining step. You must use an activator (N-acyl lactam) to bypass this barrier.

Q: Are you using an Activator?

  • No: Add N-acetyl-caprolactam or N,N'-carbonyl-bis-caprolactam .

    • Why: This provides the pre-formed imide bond needed for the "Activated Monomer" attack.

  • Yes, but MW is too low: You have too much activator.

    • Rule:

      
      . High activator concentration = many chains = low Molecular Weight.
      

Q: What is your Catalyst/Activator Ratio?

  • Standard: 1:1 molar ratio (e.g., 1 mol% Catalyst, 1 mol% Activator).

  • Troubleshooting: For substituted lactams, steric hindrance slows propagation. Increase the Catalyst/Activator concentration to 2-3 mol% to compensate for slower kinetics.

Visualizing the Activated Monomer Mechanism:

Mechanism Initiation 1. Initiation: Base creates Lactam Anion Activation 2. Activation: Anion attacks N-Acyl Activator (Fast Step) Initiation->Activation Impurity Impurity Trap: Water protonates Anion (Dead Chain) Initiation->Impurity Moisture Propagation 3. Propagation: Proton transfer from monomer regenerates Anion Activation->Propagation Propagation->Propagation Cycle repeats Propagation->Impurity

Caption: The Activated Monomer Mechanism. Note that moisture (red) permanently removes the active anion.

Summary Checklist for the Lab

  • Check Structure: Is it C-substituted? (If N-substituted -> Stop).

  • Check Thermodynamics: Is

    
    ? (Try 80-100°C for substituted rings).
    
  • Check Purity: Is water content < 50 ppm? (Karl Fischer titration).

  • Check Kinetics: Are you using an N-acyl activator?

  • Check Stoichiometry: Is

    
     low enough for desired MW?
    

References

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Foundational text on thermodynamic equilibrium in ROP).
  • Sebenda, J. (1978). "Lactams".[4][5][6][7][8] In: Comprehensive Chemical Kinetics. Elsevier. (Definitive source on the Activated Monomer Mechanism).

  • Russo, S., et al. (2024). "Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature". Industrial & Engineering Chemistry Research. Link

  • Olsen, P., et al. (2015). "Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization". ACS Macro Letters. Link

  • Couchman, P.R. (1978). "Thermodynamics of polymerization of substituted lactams". Polymer.[1][6][7][8][9][10][11][12][13] (Establishes the effect of ring strain and substituents on

    
    ).
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation for 1-(2-Hydroxyethyl)azepan-2-one

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-hydroxyethyl)caprolactam), a critical intermediate in the synthesis of functionalized p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-hydroxyethyl)caprolactam), a critical intermediate in the synthesis of functionalized polyamides and a specialized solvent.

The analysis compares this compound against its precursor,


-Caprolactam , and the related monomer N-Vinylcaprolactam , offering a robust framework for structural verification and purity assessment.

Executive Summary & Compound Profile

1-(2-Hydroxyethyl)azepan-2-one (HE-CPL) is a derivative of


-caprolactam where the amide proton is replaced by a hydroxyethyl group. This modification significantly alters the electronic environment of the lactam ring nitrogen, serving as a diagnostic probe for reaction monitoring (e.g., hydroxyethylation of caprolactam).
Property Details
IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one
CAS Number 45889-43-8
Molecular Formula C

H

NO

Key Application Polyamide chain extender, hydrophilic solvent, intermediate for N-vinyl monomers.
Structural Feature 7-membered lactam ring fused with an N-hydroxyethyl tail.[1]

Comparative Spectral Analysis

To accurately interpret HE-CPL, one must distinguish it from its precursor (


-Caprolactam) and potential by-products or analogs (e.g., N-Vinylcaprolactam).
Chemical Shift Comparison Table (Solvent: CDCl )
Proton Environment

-Caprolactam (CPL)
1-(2-Hydroxyethyl)azepan-2-one (HE-CPL) N-Vinylcaprolactam (NVC)
N-H (Amide)

6.0 - 7.5 (Broad)
Absent Absent
Ring C2-H (

to C=O)

2.45 - 2.55 (m)

2.50 - 2.60 (m)

2.55 - 2.65 (m)
Ring C7-H (

to N)

3.15 - 3.25 (m)

3.35 - 3.50 (m)*

3.55 - 3.65 (m)
Ring Bulk (C3-C6)

1.60 - 1.80 (m)

1.60 - 1.80 (m)

1.70 - 1.85 (m)
Side Chain N-CH

N/A

3.45 - 3.55 (t)
N/A
Side Chain O-CH

N/A

3.70 - 3.80 (t)
N/A
Vinyl Protons N/AN/A

4.40, 4.45, 7.40 (AMX)
Hydroxyl (-OH) N/A

2.5 - 4.5 (Broad, var.)
N/A

*Note: The ring C7 protons in HE-CPL shift downfield relative to CPL due to the tertiary amide formation and the inductive effect of the hydroxyethyl chain.

Detailed Spectral Assignment

The spectrum of HE-CPL is characterized by the loss of the amide proton signal and the appearance of an A


X

(or AA'BB') system corresponding to the hydroxyethyl chain.
A. The Lactam Ring System
  • 
    -Carbonyl Protons (
    
    
    
    2.50 - 2.60 ppm):
    • These protons appear as a multiplet.[1] Their position is relatively constant across caprolactam derivatives because the carbonyl group's deshielding effect dominates, and the N-substitution is distant (5 bonds away through the ring).

  • 
    -Nitrogen Protons (
    
    
    
    3.35 - 3.50 ppm):
    • In the parent caprolactam, these resonate around 3.2 ppm.[1] In HE-CPL, the nitrogen becomes a tertiary amide.[1] The alkyl substitution (hydroxyethyl) typically causes a slight downfield shift (deshielding) compared to the secondary amide, pushing these signals into the 3.35–3.50 ppm range, often overlapping with the side chain N-CH

      
      .
      
  • Ring Methylenes (

    
     1.60 - 1.80 ppm): 
    
    • The six protons on carbons 3, 4, and 5 form a complex overlapping multiplet "hump" characteristic of 7-membered rings. They are magnetically non-equivalent but often unresolved at standard field strengths (300-400 MHz).[1]

B. The Hydroxyethyl Side Chain

This is the diagnostic fingerprint for HE-CPL.[1]

  • N-CH

    
     (
    
    
    
    3.45 - 3.55 ppm):
    • This triplet (or complex multiplet if resolution is low) corresponds to the methylene group directly attached to the lactam nitrogen.[1] It is deshielded by the nitrogen but less so than the O-CH

      
       group.[1]
      
  • O-CH

    
     (
    
    
    
    3.70 - 3.80 ppm):
    • This triplet is the most downfield aliphatic signal.[1] The electronegative oxygen atom strongly deshields these protons.[1]

    • Coupling: typically

      
       Hz with the adjacent N-CH
      
      
      
      .
  • Hydroxyl Proton (-OH):

    • Chloroform-d: Usually a broad singlet.[1] Concentration-dependent shift (typically 2.5 - 4.0 ppm).[2]

    • DMSO-d

      
      :  Often appears as a sharper triplet at 
      
      
      
      4.5 - 5.0 ppm if the sample is dry, showing coupling to the O-CH
      
      
      protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data for comparative analysis, follow this standardized protocol.

Step 1: Solvent Selection[1]
  • Primary Choice: CDCl

    
     (Chloroform-d) .[1] Excellent solubility for lactams; allows easy observation of the -OH proton shift changes with concentration.[1]
    
  • Alternative: DMSO-d

    
     . Use if the -OH coupling needs to be verified or if the sample contains water (DMSO absorbs water into a distinct peak at 3.33 ppm, preventing interference with key signals).
    
Step 2: Sample Preparation
  • Weigh 10-15 mg of 1-(2-Hydroxyethyl)azepan-2-one into a clean vial.

  • Add 0.6 mL of the selected deuterated solvent.

  • Agitate until fully dissolved (HE-CPL is a viscous liquid/low-melting solid; gentle warming may be required).[1]

  • Transfer to a high-quality 5mm NMR tube.[1]

Step 3: Acquisition Parameters (400 MHz recommended)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).[1]

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy for quantitative purity).
    
  • Spectral Width: 0 - 12 ppm.[1]

Visualization: Structural Logic & Assignment Workflow[1]

The following diagram illustrates the logical flow for assigning the HE-CPL spectrum and differentiating it from the starting material.

NMR_Assignment_Logic cluster_0 Starting Material: Caprolactam cluster_1 Product: 1-(2-Hydroxyethyl)azepan-2-one CPL Caprolactam Structure NH_Signal Broad NH Signal (6.0 - 7.5 ppm) CPL->NH_Signal HE_CPL HE-CPL Structure (N-Substituted) CPL->HE_CPL Reaction with Ethylene Oxide SideChain Side Chain Signals (3.4 - 3.8 ppm) NH_Signal->SideChain Disappears -> Appears HE_CPL->SideChain Diagnostic Appearance Ring_N Ring N-CH2 Shift (3.2 -> 3.4 ppm) HE_CPL->Ring_N Inductive Shift

Caption: Logic flow for distinguishing Caprolactam from its hydroxyethylated derivative via 1H NMR.

References

  • National Institute of Standards and Technology (NIST). Caprolactam (CAS 105-60-2) Mass and NMR Data.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(2-Hydroxyethyl)azepan-2-one (CAS 45889-43-8) Compound Summary. PubChem Database.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (Authoritative text for general shift prediction rules of N-substituted amides).

Sources

Comparative

Thermal properties (Tg, Tm) of polymers from 1-(2-Hydroxyethyl)azepan-2-one vs. Nylon 6

The following guide provides an in-depth comparative analysis of the thermal properties and polymerization behavior of standard Nylon 6 versus polymers derived from 1-(2-Hydroxyethyl)azepan-2-one ( -hydroxyethyl caprolac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the thermal properties and polymerization behavior of standard Nylon 6 versus polymers derived from 1-(2-Hydroxyethyl)azepan-2-one (


-hydroxyethyl caprolactam).

Comparative Thermal Analysis: Nylon 6 vs. -Hydroxyethylated Derivatives

Content Type: Technical Comparison Guide Target Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers[1]

Executive Summary: The Hydrogen Bond Switch

The thermal performance gap between Nylon 6 (Polycaprolactam) and the polymer derived from 1-(2-Hydroxyethyl)azepan-2-one is dictated by a single structural factor: the presence or absence of the amide proton.[1]

  • Nylon 6 is a semi-crystalline engineering thermoplastic defined by a robust intermolecular hydrogen-bonding network, resulting in a high melting point (

    
    ).[1]
    
  • Poly(

    
    -hydroxyethyl caprolactam)  represents a class of 
    
    
    
    -substituted polyamides where the amide proton is replaced by a hydroxyethyl group.[1] This substitution obliterates the primary hydrogen-bonding network , typically rendering the material amorphous with no distinct melting point and a significantly altered glass transition temperature (
    
    
    ).[1]

This guide details the mechanistic origins of these differences and provides experimental protocols for their characterization.

Chemical Basis of Thermal Divergence

The thermal properties (


, 

) are emergent behaviors of the molecular structure.[1]
Structural Comparison[1][2][3]
FeatureNylon 6 (Standard) Poly(

-hydroxyethyl caprolactam)
Monomer

-Caprolactam (CAS 105-60-2)
1-(2-Hydroxyethyl)azepan-2-one (CAS 45889-43-8)
Repeat Unit -[NH-(CH2)5-CO]--[N(CH2CH2OH)-(CH2)5-CO]-
H-Bond Donor Amide Proton (-NH-)None (Amide N is substituted)
H-Bond Acceptor Carbonyl Oxygen (=O)Carbonyl Oxygen & Pendant Hydroxyl (-OH)
Morphology Semi-CrystallinePredominantly Amorphous
The "Zipper" Effect vs. Steric Disruption

In Nylon 6, antiparallel chains "zip" together via hydrogen bonds between the N-H of one chain and the C=O of another. This creates crystalline lamellae that require high thermal energy (


) to disrupt.[1]

In the


-hydroxyethyl derivative:
  • Loss of Donor: The N-H is replaced by N-CH

    
    CH
    
    
    
    OH. The inter-chain "zipper" is broken.
  • Steric Hindrance: The bulky hydroxyethyl group prevents the chains from packing closely, inhibiting crystallization.

  • New Interactions: While the pendant -OH groups can form hydrogen bonds, they are disordered and intral/inter-molecularly random, leading to a glass-like state rather than a crystalline lattice.[1]

Thermal Properties Data

The following data contrasts the standard engineering values of Nylon 6 with the characteristic behavior of


-substituted nylon derivatives.
Table 1: Thermal Transition Comparison
PropertyNylon 6 (Reference) Poly(

-hydroxyethyl caprolactam)
Impact of Substitution
Melting Point (

)
215 – 225 °C None (Amorphous)Loss of crystallinity due to H-bond disruption.[1]
Glass Transition (

)
47 – 52 °C (Dry)0 – 20 °C (Conditioned)~20 – 35 °C (Estimated*)

-substitution increases free volume (lowering

) but the polar -OH group restricts motion (raising

).[1] Net effect is a low-

amorphous solid or viscous resin.[1]
Crystallinity 30 – 50%< 5% (Negligible)Transition from structural plastic to amorphous resin/modifier.
Enthalpy of Fusion (

)
~190 J/g (100% crystalline basis)N/ANo crystal lattice to melt.

*Note: Exact


 for the homopolymer varies by molecular weight and moisture content. 

-substituted nylons are known to be difficult to polymerize to high molecular weight, often resulting in oligomers with lower

.[1]
Mechanistic Visualization

The following diagram illustrates the structural disruption caused by the hydroxyethyl group.

G cluster_0 Nylon 6 (Crystalline) cluster_1 Poly(N-hydroxyethyl caprolactam) N6_Chain1 Chain A: ...-NH-CO-... N6_Chain2 Chain B: ...-CO-NH-... N6_Chain1->N6_Chain2 Strong H-Bonds (High Tm) Mod_Chain1 Chain A: ...-N(R)-CO-... N6_Chain1->Mod_Chain1 N-Substitution Mod_Chain2 Chain B: ...-CO-N(R)-... Steric Steric Bulk (R) Mod_Chain1->Steric Steric->Mod_Chain2 Prevents Packing

Caption: Disruption of the ordered hydrogen-bonding network (left) by the steric bulk and proton substitution of the hydroxyethyl group (right).[1]

Experimental Protocols for Validation

To empirically verify these differences, the following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol: Comparative DSC Analysis

Objective: Determine


 and confirm the absence of 

in the derivative.

Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).[1]

  • Aluminum pans (hermetically sealed).

  • Nitrogen purge gas (50 mL/min).

Workflow:

  • Sample Prep: Weigh 5–10 mg of dried Nylon 6 and Poly(

    
    -hydroxyethyl caprolactam) into separate pans. Critical: Samples must be dried under vacuum at 80°C for 12 hours to remove moisture, which acts as a plasticizer.[1]
    
  • Heat-Cool-Heat Cycle:

    • Ramp 1: Heat from -20°C to 250°C at 10°C/min (Erases thermal history).

    • Cool: Cool to -20°C at 10°C/min (Controls crystallinity formation).

    • Ramp 2: Heat from -20°C to 250°C at 10°C/min (Data collection).

  • Analysis:

    • Nylon 6: Observe sharp endothermic peak at ~220°C (

      
      ) and step transition at ~50°C (
      
      
      
      ).[1]
    • Derivative: Look for a step transition (glass transition) only. Expect no melting peak.[1]

Protocol: Polymerization Verification (Synthesis Context)

Expert Insight: Unlike Nylon 6, which polymerizes anionically with ease, the 1-(2-Hydroxyethyl)azepan-2-one monomer is difficult to homopolymerize via anionic ring-opening due to the hydroxyl group interfering with the active center.[1]

  • Method: Cationic Ring-Opening Polymerization.[1]

  • Catalyst: Lewis acids (e.g., BF

    
    OEt
    
    
    
    ) or protonic acids.
  • Reaction: Bulk polymerization at 230–250°C.[1]

  • Result: Often yields low molecular weight oligomers (viscous liquids/waxes) rather than high-strength solids.[1]

Applications & Strategic Utility

Why use the hydroxyethyl derivative if it loses structural integrity?

  • Reactive Modifiers: The pendant hydroxyl group (-OH) allows the polymer to be chemically modified post-synthesis (e.g., crosslinking with isocyanates to form polyurethanes).[1]

  • Hydrophilicity: It significantly increases water absorption compared to Nylon 6, making it useful for hydrogels or moisture-wicking copolymer additives.[1]

  • Dyeability: Used as a comonomer in Nylon 6 production to disrupt crystallinity slightly and provide sites for dye attachment, improving the dyeing rate of fibers.

References

  • Nylon 6 Thermal Properties

    • Source: NIST Polymer Properties Database.[1] "Heat Capacity and Thermodynamic Properties of Nylon 6."

    • URL:[Link][1]

  • N-Substituted Polyamides

    • Source: Aharoni, S. M. (1997).[1] N-Substituted Nylons.[1] In: n-Nylons: Their Synthesis, Structure, and Properties.

    • Context: Discusses the loss of crystallinity and depression in N-alkyl
  • Monomer Data (1-(2-Hydroxyethyl)azepan-2-one)

    • Source: PubChem Compound Summary for CID 93089.[1]

    • URL:[Link][1]

  • Polymerization Mechanisms

    • Source: Odian, G. (2004).[1] Principles of Polymerization. Wiley-Interscience.[1] (Chapter on Ring-Opening Polymerization of Lactams).

    • Context: Explains the interference of hydroxyl groups in anionic polymeriz

Sources

Validation

A Comparative Study of Polymerization Kinetics: 1-(2-Hydroxyethyl)azepan-2-one vs. Other Lactams

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of polymer chemistry, the ring-opening polymerization of lactams stands as a cornerstone for the synthesis of polyamides,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, the ring-opening polymerization of lactams stands as a cornerstone for the synthesis of polyamides, materials with vast applications ranging from textiles to advanced engineering plastics. While commodity lactams such as ε-caprolactam and laurolactam have been extensively studied, the introduction of functional substituents onto the lactam ring or the nitrogen atom opens a new frontier for creating specialty polyamides with tailored properties. This guide provides a comparative analysis of the polymerization kinetics of 1-(2-Hydroxyethyl)azepan-2-one, a functionalized seven-membered lactam, against its unsubstituted counterpart, ε-caprolactam, and the larger ring lactam, laurolactam. We will delve into the mechanistic nuances imparted by the N-hydroxyethyl group and present supporting experimental data to elucidate its influence on polymerization behavior.

Introduction: The Significance of Lactam Functionalization

The anionic ring-opening polymerization (AROP) of lactams is a powerful and versatile method for producing high molecular weight polyamides with a high degree of control over the final properties.[1][2] The reactivity of a lactam in AROP is primarily governed by its ring size, with the seven-membered ε-caprolactam exhibiting a favorable combination of ring strain and polymerizability.[3] Larger lactams, such as the twelve-membered laurolactam, generally exhibit lower polymerization rates due to reduced ring strain.[2]

The introduction of substituents onto the lactam structure can significantly alter its polymerization characteristics. N-substitution, in particular, can influence the acidity of the lactam proton, the nucleophilicity of the resulting lactam anion, and the steric hindrance around the reactive center.[4] The focus of this guide, 1-(2-Hydroxyethyl)azepan-2-one, introduces a pendant hydroxyl group, which is expected to impart hydrophilicity to the resulting polyamide and potentially participate in side reactions or influence the polymerization kinetics through hydrogen bonding.[5][6]

Anionic Ring-Opening Polymerization (AROP): A Mechanistic Overview

The AROP of lactams is a chain-growth polymerization that proceeds via a nucleophilic attack of a lactam anion on a growth center, typically an N-acyllactam. The process can be conceptually divided into three main stages: initiation, propagation, and potential termination or side reactions.

Initiation: The polymerization is initiated by a strong base (catalyst), such as sodium hydride or sodium caprolactamate, which abstracts the acidic proton from a lactam monomer to form a lactam anion. An activator, commonly an N-acyllactam, is also required to create a more electrophilic growth center for the initial nucleophilic attack.[1]

Propagation: The lactam anion then attacks the carbonyl carbon of the activator or the terminal N-acyllactam unit of a growing polymer chain. This ring-opening step regenerates a new N-acyllactam growth center, and the process continues with the addition of subsequent lactam monomers.

Termination and Side Reactions: While AROP can exhibit characteristics of a living polymerization, termination reactions can occur, often initiated by impurities such as water.[7] Water can protonate the lactam anion, neutralizing the active species and halting chain growth. At elevated temperatures, side reactions like Claisen-type condensations can also occur, leading to branching and a broader molecular weight distribution.[8]

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (e.g., by water) Lactam Lactam Monomer LactamAnion Lactam Anion Lactam->LactamAnion Base Base Strong Base (Catalyst) InitiatedChain Initiated Chain LactamAnion->InitiatedChain Attacks Activator Activator N-Acyllactam (Activator) GrowingChain Growing Polymer Chain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain + Lactam Anion NewMonomer Lactam Monomer NewMonomer->GrowingChain forms new anion ActiveChain Active Polymer Chain InactiveChain Inactive Polymer ActiveChain->InactiveChain Protonation by Water Water Water (Impurity)

Figure 1: Simplified workflow of Anionic Ring-Opening Polymerization (AROP) of lactams.

Experimental Protocols

To conduct a comparative kinetic study, the following experimental protocols are essential. The synthesis of the functionalized monomer is presented first, followed by a general procedure for monitoring the polymerization kinetics.

Synthesis of 1-(2-Hydroxyethyl)azepan-2-one

The synthesis of N-substituted lactams can be achieved through various methods. A common approach involves the N-alkylation of the parent lactam.

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH)

  • 2-Chloroethanol

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ε-caprolactam in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. The mixture will be stirred at 0 °C for 1 hour to form the sodium caprolactamate salt.

  • In a separate flask, dissolve 2-chloroethanol in anhydrous DMF.

  • Slowly add the 2-chloroethanol solution to the sodium caprolactamate suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-Hydroxyethyl)azepan-2-one as a viscous oil or low-melting solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow start Start step1 Dissolve ε-caprolactam in anhydrous THF start->step1 step2 Add NaH at 0 °C to form sodium caprolactamate step1->step2 step3 Add 2-chloroethanol in DMF step2->step3 step4 React at room temperature for 24h step3->step4 step5 Quench with water and extract with ethyl acetate step4->step5 step6 Purify by column chromatography step5->step6 end 1-(2-Hydroxyethyl)azepan-2-one step6->end

Figure 2: Experimental workflow for the synthesis of 1-(2-Hydroxyethyl)azepan-2-one.
Kinetic Measurements of Anionic Ring-Opening Polymerization

The polymerization kinetics can be monitored by various techniques, including dilatometry, spectroscopy (FTIR or NMR), and rheology.[9][10] A common and effective method is to track the consumption of the monomer over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lactam monomer (1-(2-Hydroxyethyl)azepan-2-one, ε-caprolactam, or laurolactam), rigorously dried.

  • Initiator (e.g., sodium caprolactamate solution in caprolactam).

  • Activator (e.g., N-acetylcaprolactam).

  • Anhydrous solvent (e.g., toluene or xylene).

  • Internal standard for GC/HPLC analysis (e.g., a high-boiling point, inert compound).

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a pre-dried reaction vessel with the lactam monomer and the internal standard.

  • Melt the monomer if it is a solid and bring the reactor to the desired polymerization temperature.

  • Inject the initiator and activator solutions into the stirred monomer melt. This marks the start of the polymerization (t=0).

  • At specific time intervals, withdraw aliquots from the reaction mixture and quench them in a vial containing a polymerization inhibitor (e.g., a small amount of acid in a suitable solvent).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining monomer relative to the internal standard.

  • Plot the monomer concentration versus time to obtain the polymerization rate.

  • Repeat the experiment at different temperatures to determine the activation energy of the polymerization using the Arrhenius equation.

Comparative Kinetic Data

The following table summarizes typical kinetic parameters for the anionic polymerization of different lactams. It is important to note that these values can be significantly influenced by the specific initiator and activator system used, their concentrations, and the polymerization temperature.

LactamTypical Polymerization Temperature (°C)Relative Polymerization RateActivation Energy (Ea) (kJ/mol)Key Influencing Factors
ε-Caprolactam 150 - 180High67 - 79[4]Ring strain, concentration of initiator and activator, presence of water.[7]
Laurolactam 180 - 220Low> 80 (estimated)Low ring strain, higher melting point.[2]
1-(2-Hydroxyethyl)azepan-2-one (Predicted) 140 - 170Moderate to High(Predicted) ~70-85N-substituent effect, potential for hydrogen bonding.

Analysis and Discussion: The Role of the N-Hydroxyethyl Group

The presence of the N-(2-hydroxyethyl) substituent in 1-(2-Hydroxyethyl)azepan-2-one is expected to have a multifaceted impact on its polymerization kinetics compared to unsubstituted lactams.

Electronic Effects: The N-substituent can influence the electronic environment of the lactam ring. An electron-donating group on the nitrogen atom can decrease the acidity of the N-H proton in the corresponding unsubstituted lactam, making the formation of the lactam anion more difficult. However, in the case of N-substituted lactams, this factor is not directly at play during propagation. The key step is the nucleophilic attack of the lactam anion on the N-acyllactam growth center. The electronic nature of the substituent on the nitrogen of the attacking lactam anion can influence its nucleophilicity.

Steric Hindrance: The N-(2-hydroxyethyl) group introduces additional steric bulk around the nitrogen atom, which could potentially hinder the approach of the lactam anion to the growth center, thereby decreasing the rate of propagation.

Hydrogen Bonding: The pendant hydroxyl group is capable of forming hydrogen bonds.[5][6] This can lead to several effects:

  • Intra- and Intermolecular Association: Hydrogen bonding between monomer molecules or between the monomer and the growing polymer chain could influence the local concentration of the monomer around the active center and affect the pre-exponential factor in the Arrhenius equation.

  • Interaction with the Catalyst/Initiator: The hydroxyl group could interact with the cationic counter-ion of the lactam anion, potentially altering its reactivity.

  • Side Reactions: The hydroxyl group itself is a nucleophile and could potentially react with the N-acyllactam growth centers, leading to branching or termination. This would be highly dependent on the reaction conditions, particularly the temperature.

Predicted Kinetic Behavior: Based on these considerations, the polymerization of 1-(2-Hydroxyethyl)azepan-2-one is anticipated to exhibit a slightly lower rate of polymerization compared to ε-caprolactam under identical conditions, primarily due to steric hindrance. However, the electronic effect of the hydroxyethyl group is not strongly electron-withdrawing or -donating, so its impact on the nucleophilicity of the lactam anion might be modest. The potential for side reactions involving the hydroxyl group could lead to a more complex kinetic profile and a broader molecular weight distribution in the resulting polymer. The activation energy is predicted to be in a similar range to that of ε-caprolactam, as the fundamental ring-opening chemistry remains the same.

Conclusion

The introduction of a 2-hydroxyethyl group onto the nitrogen of azepan-2-one presents an intriguing case study in the polymerization kinetics of functionalized lactams. While direct experimental data for this specific monomer remains scarce in publicly available literature, a thorough understanding of the principles of anionic ring-opening polymerization allows for informed predictions of its behavior. The interplay of steric, electronic, and potential hydrogen bonding effects makes 1-(2-Hydroxyethyl)azepan-2-one a monomer of significant interest for the synthesis of novel, functional polyamides. Further experimental investigation is crucial to precisely quantify its polymerization kinetics and to fully elucidate the role of the pendant hydroxyl group. This knowledge will be invaluable for the rational design and synthesis of hydrophilic polyamides for specialized applications in fields such as biomedical materials and drug delivery.

References

[8] Ricco, L., et al. (1999). Anionic Poly(ε-caprolactam): Relationships among Conditions of Synthesis, Chain Regularity, Reticular Order, and Polymorphism. Macromolecules, 32(23), 7726–7731. [4] Wittmer, P., & Teuwen, L. M. (2020). Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Polymers, 12(1), 168. [11] Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts. [12] Rusu, E., et al. (2002). Polyamides from Lactams by Centrifugal Molding via Anionic Ring-Opening Polymerization. Journal of Applied Polymer Science, 85(1), 1-8. [1] Crespy, D., et al. (2012). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Macromolecules, 45(15), 6045–6052. [13] Giorgini, L., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(20), 8410-8438. [5] Gellman, S. H., & Stahl, S. S. (2010). Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams: Homopolymerization and Copolymerization. Macromolecules, 43(13), 5618–5626. [2] Karger-Kocsis, J., & Lendvai, L. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 357. [7] Ma, P., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Polymers, 12(1), 167. [14] Barrales-Rienda, J. M., et al. (1973). Anionic polymerization of ε‐caprolactam with activated aromatic halide initiators. Journal of Polymer Science: Polymer Chemistry Edition, 11(11), 2617-2630. [9] Djaoued, Y., et al. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 13(19), 12845-12856. [3] Roda, J., et al. (2005). Ring-Opening Polymerization of Cyclic Amides (Lactams). In Handbook of Ring-Opening Polymerization (pp. 385-426). Wiley-VCH. [15] Das, D. (n.d.). Kinetics of Anionic Polymerization. [16] Gnanou, Y., & Fontanille, M. (2007). Anionic Polymerization: Principles and Practice. [10] Malkin, A. Y., et al. (1982). Kinetics of anionic polymerization of lactams. (Solution of non-isothermal kinetic problems by the inverse method). Polymer, 23(12), 1791–1800. [17] Gu, J., et al. (2020). Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroide dehydrogenase 2 inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [18] Kaminker, R., & Gilon, C. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry, 84(13), 8145-8156. [6] Dannenberg, J. J., & Haskamp, J. (1997). Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. The Journal of Physical Chemistry A, 101(46), 8859-8864.

Sources

Comparative

Technical Validation Guide: Structural Elucidation of 1-(2-Hydroxyethyl)azepan-2-one

Executive Summary & Core Directive The Challenge: Validating the structure of 1-(2-Hydroxyethyl)azepan-2-one (CAS: 4694-32-6), also known as N-(2-Hydroxyethyl)caprolactam, presents a specific analytical hazard. While it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Validating the structure of 1-(2-Hydroxyethyl)azepan-2-one (CAS: 4694-32-6), also known as N-(2-Hydroxyethyl)caprolactam, presents a specific analytical hazard. While it is a simple derivative of caprolactam, its primary alcohol tail renders it susceptible to thermal dehydration in standard Gas Chromatography (GC) injectors.[1]

The Directive: This guide validates the structure by contrasting two methodologies. We demonstrate that while GC-MS (EI) is standard for purity profiling, it frequently produces a false-positive identification of N-vinyl caprolactam due to in-source thermal degradation.[1][2] We establish High-Resolution LC-QTOF-MS (ESI) as the superior technique for definitive structural confirmation, preserving the intact molecular ion and providing chemically specific fragmentation.[1][2]

Molecular Profile & Theoretical Fragmentation[1]

Before experimental validation, we must establish the theoretical behavior of the molecule under different ionization energies.

PropertySpecification
IUPAC Name 1-(2-Hydroxyethyl)azepan-2-one
Formula

Exact Mass 157.1103 Da
Structure 7-membered lactam ring with an N-linked ethyl-alcohol chain
Key Impurities

-Caprolactam (Precursor), N-vinyl caprolactam (Dehydration product)
Predicted Fragmentation Logic
  • Hard Ionization (EI, 70eV): High energy leads to alpha-cleavage at the N-substituent and ring-opening.[1][2]

  • Soft Ionization (ESI, Positive Mode): Protonation at the amide oxygen or nitrogen forms

    
     (m/z 158.118).[2] Collision-Induced Dissociation (CID) drives specific neutral losses.
    

Comparative Analysis: GC-MS vs. LC-MS/MS

Technique A: GC-MS (Electron Impact)

Status: Conditional Use Only (Process Control)

The Mechanism: Samples are injected at 250°C. The hydroxyethyl group is thermally labile.[1] In the injector port, a significant portion of the analyte undergoes dehydration ($ -H_2O $), forming the alkene analog, N-vinyl caprolactam (MW 139).

The Artifact:

  • Observed Spectrum: Dominant peak at m/z 139, weak or absent molecular ion at m/z 157.[1]

  • Risk: An analyst relying solely on NIST library matching may incorrectly identify the synthesized product as N-vinyl caprolactam rather than the hydroxyethyl target.[1]

Technique B: LC-QTOF-MS (Electrospray Ionization)

Status: Gold Standard (Structural Validation)[1][2]

The Mechanism: The sample is introduced at ambient temperature via liquid chromatography.[3] ESI provides a "soft" ionization, preserving the hydroxyl group.[1]

The Validation:

  • Observed Spectrum: Strong Base Peak at m/z 158.118 (

    
    ).[1][2]
    
  • MS/MS Confirmation: Controlled fragmentation reveals the loss of the hydroxyethyl tail (neutral loss 44 Da) or formaldehyde equivalents, confirming the alcohol presence.

Experimental Protocols

Protocol A: High-Resolution LC-QTOF-MS (Recommended)[1][2]

1. Sample Preparation:

  • Dissolve 1 mg of 1-(2-Hydroxyethyl)azepan-2-one in 1 mL of 50:50 Water:Methanol (LC-MS grade).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

  • Dilute to 1 ppm (1 µg/mL) for direct infusion or column injection.[1][2]

2. LC Conditions (UPLC):

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Q-TOF):

  • Ionization: ESI Positive Mode (

    
    ).[1][2]
    
  • Capillary Voltage: 3.5 kV.[1][2]

  • Fragmentor: 135 V.

  • Collision Energy (CE): Ramped 10–40 eV.[1][2]

Protocol B: GC-MS (For Impurity Profiling Only)

1. Derivatization (Critical Step):

  • Note: To avoid thermal dehydration, you must derivatize the alcohol.[1]

  • React sample with BSTFA + 1% TMCS at 60°C for 30 mins.[1]

  • This replaces the -OH proton with a TMS group, stabilizing the molecule (New MW: 229.35 Da).[2]

2. GC Parameters:

  • Column: DB-5ms (30m x 0.25mm).[1][2]

  • Inlet: 250°C (Split 20:1).

  • Oven: 50°C hold 1 min, ramp 15°C/min to 280°C.

Data Interpretation & Visualization

Table 1: MS/MS Fragment Assignment (ESI+)

Accurate Mass Data for


[2]
m/z (Observed)FormulaError (ppm)Fragment Interpretation
158.1181

1.2Parent Ion

.[1][2] Confirms intact hydroxyethyl group.[1][2]
140.1070

2.5

.[1][2] Loss of water from side chain (cyclic iminium formation).[1][2]
127.0995

1.8

.[1][2] Alpha-cleavage of the alcohol tail.[1][4]
114.0913

0.9

.[1][2] Loss of ethylene oxide (

).[1][2]
Diagram 1: Analytical Decision Workflow

ValidationWorkflow Start Sample: 1-(2-Hydroxyethyl)azepan-2-one Choice Select Method Start->Choice GCMS GC-MS (Direct Injection) Choice->GCMS Standard Protocol Deriv Derivatization (TMS) Choice->Deriv If GC is mandatory LCMS LC-QTOF-MS (ESI) Choice->LCMS Recommended Thermal Thermal Dehydration (Injector >200°C) GCMS->Thermal ResultGoodGC TMS-Derivative (m/z 229) Stable but altered mass Deriv->ResultGoodGC ResultGoodLC Intact Parent (m/z 158) Definitive Structure LCMS->ResultGoodLC Soft Ionization ResultBad False Positive: N-Vinyl Caprolactam (m/z 139) Thermal->ResultBad Loss of H2O

Caption: Workflow highlighting the risk of thermal degradation in GC-MS versus the stability of LC-MS.

Diagram 2: Proposed ESI Fragmentation Pathway[1][2]

Fragmentation Parent Parent [M+H]+ m/z 158 WaterLoss Dehydration [-H2O] m/z 140 Parent->WaterLoss CID Low Energy AlphaCleave Alpha Cleavage [-CH2OH] m/z 127 Parent->AlphaCleave Side Chain Loss RingReset Caprolactam Core [-C2H4O] m/z 114 Parent->RingReset Rearrangement

Caption: ESI-MS/MS fragmentation pathway. The presence of m/z 158 and 127 distinguishes the target from N-vinyl analogs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7768, Caprolactam.[1] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. N-(2-Hydroxyethyl)-2-pyrrolidone (Analogous Fragmentation Logic).[1][2] Retrieved from [Link][2]

  • Simona, M. et al. (2018). Thermal degradation of polyamides: A review of mechanisms and products.[1] Polymer Degradation and Stability.[1] (Contextualizes lactam thermal stability).

Sources

Validation

Impact of Hydroxyl Functionalization on Polycaprolactam (Nylon 6) Properties

This guide objectively analyzes the impact of hydroxyl (-OH) functionalization on Polycaprolactam (Nylon 6) . While standard Polycaprolactam is a semi-crystalline polyamide characterized by strong inter-chain hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the impact of hydroxyl (-OH) functionalization on Polycaprolactam (Nylon 6) . While standard Polycaprolactam is a semi-crystalline polyamide characterized by strong inter-chain hydrogen bonding, the introduction of hydroxyl groups—typically via N-methylolation or surface grafting (e.g., HEMA) —fundamentally alters its supramolecular structure, solubility, and surface energy.

Executive Summary

In drug development and biomedical engineering, unmodified Polycaprolactam (PA6) is valued for its mechanical strength but limited by its hydrophobicity and chemical inertness. The introduction of hydroxyl groups serves as a critical "molecular switch."

  • Bulk Modification (N-Methylolation): Introducing hydroxymethyl groups (-CH₂OH) onto the amide nitrogen disrupts the polymer's hydrogen bonding network. This drastically reduces crystallinity and melting point , rendering the polymer soluble in alcohols and water—a key property for creating hydrogels or permeable membranes.

  • Surface Modification: Grafting hydroxyl-bearing monomers (like 2-hydroxyethyl methacrylate) creates a superhydrophilic surface, essential for anti-fouling filtration membranes used in protein purification.

Crucial Disambiguation: This guide focuses on Polycaprolactam (Nylon 6) .[1] If your interest lies in the biodegradable polyester used for drug encapsulation, please refer to literature on Polycaprolactone (PCL) .[2][3]

Mechanistic Insight: The Hydrogen Bond Disruption

The defining property of PA6 is the regular array of hydrogen bonds between the amide proton (-NH) and the carbonyl oxygen (-CO) of adjacent chains.

The "Zipper" Effect
  • Unmodified PA6: Chains "zip" together, forming tight crystalline domains (Tm ~220°C). This excludes water and limits solvent accessibility.

  • Hydroxylated PA6 (N-Methylol): The substitution of the amide hydrogen with a bulky methylol group (-CH₂OH) physically prevents the "zipper" from closing.

    • Steric Hindrance: The bulky group forces chains apart.

    • H-Bond Scrambling: The new -OH group competes for hydrogen bonding, creating a disordered amorphous structure.

Visualization: Structural Disruption Pathway

The following diagram illustrates the transition from a crystalline lattice to an amorphous, soluble state upon hydroxylation.

G PA6 Crystalline Polycaprolactam (Ordered H-Bonds) Reaction N-Methylolation (Substitution at Amide N) PA6->Reaction Reagent + Formaldehyde (CH₂O) Reagent->Reaction Steric Steric Hindrance (-CH₂OH Group) Reaction->Steric Chemical Change Disruption Disruption of Inter-chain H-Bonds Steric->Disruption Physical Effect Result Hydroxylated PA6 (Amorphous, Soluble, Hydrophilic) Disruption->Result Macroscopic Property

Figure 1: Mechanism of crystallinity loss via N-methylol functionalization.

Comparative Analysis: Unmodified vs. Hydroxylated Polycaprolactam[4]

The following data contrasts standard PA6 with N-Methylol Nylon 6 (approx. 30% substitution degree) and Surface-Hydroxylated PA6 (HEMA-grafted).

Table 1: Physicochemical Property Shift[5]
PropertyUnmodified Polycaprolactam (PA6)N-Methylol Polycaprolactam (Bulk Modified)Surface-Grafted PA6 (HEMA-modified)
Primary Functional Group Amide (-CONH-)N-Hydroxymethyl (-N(CH₂OH)CO-)Surface Hydroxyls (-OH)
Crystallinity High (30–50%)Low to Amorphous (<10%)Core remains Crystalline
Melting Point (Tm) 215°C – 225°C140°C – 160°C (or amorphous flow)Unchanged (Bulk)
Water Contact Angle ~70° – 80° (Hydrophobic)< 40° (Hydrophilic)< 20° (Superhydrophilic)
Solubility Formic acid, Phenols, H₂SO₄Methanol, Ethanol/Water mixtures Insoluble (Surface only)
Drug Delivery Utility Structural components, SuturesHydrogels, Permeable CoatingsAnti-fouling Membranes
Key Findings
  • Solubility Switch: The most dramatic change is solubility. While standard PA6 requires aggressive solvents (formic acid), hydroxylated PA6 dissolves in mild alcohols. This allows researchers to process the polymer into films or coatings containing heat-sensitive drugs without using toxic solvents.

  • Anti-Fouling: Surface hydroxylation reduces protein adsorption (fouling) by creating a hydration layer. Water molecules bind tightly to the surface -OH groups, preventing proteins from adhering to the membrane.

Experimental Protocol: Synthesis of Hydroxylated Polycaprolactam

Objective: To synthesize N-methylol polycaprolactam with tunable hydrophilicity for membrane applications.

Reagents
  • Polycaprolactam (Nylon 6) pellets.

  • Paraformaldehyde (Source of CH₂O).[4]

  • Formic Acid (98%) as the reaction medium.

  • Methanol (for precipitation).

Workflow (Step-by-Step)
  • Dissolution: Dissolve 10g of PA6 in 100mL of Formic Acid at 60°C under stirring until a clear solution is obtained.

  • Functionalization: Add Paraformaldehyde (varying stoichiometry, e.g., 5–30 wt% relative to PA6) to the solution.

  • Reaction: Maintain temperature at 60°C for 60–120 minutes.

    • Note: Longer times increase the Degree of Substitution (DS).

  • Precipitation: Pour the reaction mixture slowly into a large excess of ice-cold water or acetone/water mixture. The polymer will precipitate.

  • Purification: Wash the precipitate extensively with water to remove unreacted formaldehyde and formic acid.

  • Drying: Vacuum dry at 40°C for 24 hours.

Validation (Self-Correcting Check)
  • FTIR Analysis: Look for the appearance of a broad peak at 3200–3400 cm⁻¹ (O-H stretch) and a shift in the Amide II band.

  • Solubility Test: Attempt to dissolve the dried product in hot methanol. Unmodified PA6 will not dissolve; N-methylol PA6 will dissolve.

Applications in Drug Development & Filtration

A. Anti-Fouling Filtration Membranes

In pharmaceutical manufacturing, PA6 membranes are used for filtration. However, they are prone to clogging by proteins.

  • Role of Hydroxyls: Grafting HEMA (Hydroxyethyl methacrylate) onto PA6 membranes introduces surface hydroxyls.

  • Data Support: Studies show HEMA-grafted PA6 membranes recover >90% of their flux after protein exposure, compared to <50% for unmodified membranes [1].

B. Hydrogel Carriers (Crosslinked Systems)

Because N-methylol groups are reactive, they can be used to crosslink the polymer chains (self-crosslinking upon heating with an acid catalyst).

  • Application: This creates a swollen hydrogel network capable of entrapping water-soluble drugs. The release rate is controlled by the crosslinking density, which is directly proportional to the initial hydroxyl substitution degree.

Visualization: Application Decision Matrix

Applications Start Goal: Modify Polycaprolactam Q1 Target Property? Start->Q1 PathA Bulk Solubility / Gel Formation Q1->PathA Change Bulk Structure PathB Surface Wettability / Anti-Fouling Q1->PathB Change Interface Only MethodA Method: N-Methylolation PathA->MethodA MethodB Method: Surface Grafting (HEMA) PathB->MethodB AppA Application: Permeable Coatings, Alcohol-soluble binders MethodA->AppA AppB Application: Dialysis Membranes, Protein Purification MethodB->AppB

Figure 2: Decision matrix for selecting hydroxyl modification routes.

References

  • Surface Modification of Nylon 6: Comparison of grafting techniques for improved wettability and biocompatibility. Journal of Applied Polymer Science.

  • N-Methylol Polyamides: Synthesis and properties of soluble nylon derivatives. Polymer Journal.

  • Hydrophilic Modification: Strategies for enhancing the hydrophilicity of polyamide membranes. Journal of Membrane Science.

  • Polycaprolactam vs Polycaprolactone: Distinct polymer classes in biomedical applications.[5] Biomaterials.[3][6][7]

Sources

Comparative

A Senior Application Scientist's Guide to the Biodegradability of Polymers Containing 1-(2-Hydroxyethyl)azepan-2-one

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced biomaterials for drug delivery and tissue engineering, the biodegradability of a polymer is a critical performance parameter. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced biomaterials for drug delivery and tissue engineering, the biodegradability of a polymer is a critical performance parameter. This guide provides an in-depth analysis of the expected biodegradable characteristics of poly(ester amide)s (PEAs) incorporating the monomer 1-(2-Hydroxyethyl)azepan-2-one. As a Senior Application Scientist, my objective is to offer a comparative perspective, grounded in established principles of polymer degradation and supported by standardized testing methodologies. While direct, quantitative comparative data for this specific monomer is emerging, we can extrapolate its performance based on the well-documented behavior of similar poly(ester amide) structures.

The Significance of 1-(2-Hydroxyethyl)azepan-2-one in Biodegradable Polymers

The monomer 1-(2-Hydroxyethyl)azepan-2-one is a derivative of ε-caprolactam, featuring a pendant hydroxyl group. Its incorporation into a polymer backbone, typically through copolymerization with lactones like ε-caprolactone, yields poly(ester amide)s. These polymers are of significant interest because they synergistically combine the favorable mechanical properties and thermal stability of polyamides with the biodegradability conferred by hydrolytically labile ester linkages.[1][2] The presence of the hydroxyl group offers a site for further functionalization, enhancing their utility in targeted drug delivery and other biomedical applications.[3]

The biodegradability of these PEAs is primarily governed by the cleavage of ester bonds through hydrolysis, a process that can be catalyzed by enzymes present in biological systems.[2] The rate of degradation is intricately linked to the polymer's microstructure, specifically the ratio of ester to amide groups, the overall hydrophilicity, and the degree of crystallinity.[4][5]

Comparative Analysis of Biodegradability

To contextualize the expected performance of PEAs containing 1-(2-Hydroxyethyl)azepan-2-one, we compare them with established biodegradable polymers. This comparison is based on general principles of polymer degradation, as direct quantitative data for the target polymer is not yet widely published.

Polymer TypePrimary Degradation Mechanism(s)Key Factors Influencing DegradabilityExpected Degradation Rate
Poly(ester amide)s with 1-(2-Hydroxyethyl)azepan-2-one Hydrolytic and Enzymatic DegradationEster-to-amide ratio, hydrophilicity (influenced by the hydroxyl group), crystallinity, and molecular weight.[4][5]Moderate to Fast (Tunable by comonomer ratio)
Poly(lactic acid) (PLA) Hydrolytic DegradationCrystallinity, molecular weight, and stereochemistry (L- vs. D-lactide).Slow to Moderate
Poly(ε-caprolactone) (PCL) Hydrolytic and Enzymatic DegradationHigh crystallinity and hydrophobicity lead to slower degradation.[6]Slow
Polyhydroxyalkanoates (PHAs) Enzymatic DegradationMicrobial activity, polymer composition (e.g., PHB vs. PHBV), and crystallinity.Fast
Poly(butylene adipate-co-terephthalate) (PBAT) Enzymatic DegradationSusceptible to degradation by lipases and esterases.Fast

Expert Insights: The incorporation of 1-(2-Hydroxyethyl)azepan-2-one into a PCL backbone is anticipated to accelerate biodegradation compared to PCL homopolymer. This is due to two primary factors: the introduction of amide linkages can disrupt the crystalline structure of PCL, making the ester bonds more accessible to hydrolysis, and the pendant hydroxyl group increases the polymer's overall hydrophilicity, facilitating water uptake, which is essential for hydrolytic degradation.[5] The degradation rate can be tailored by adjusting the molar ratio of the caprolactone and the 1-(2-Hydroxyethyl)azepan-2-one monomers during synthesis.[7]

The Mechanics of Biodegradation: A Closer Look

The degradation of polymers containing 1-(2-Hydroxyethyl)azepan-2-one proceeds through two primary, often concurrent, mechanisms:

  • Hydrolytic Degradation: This is the abiotic cleavage of the polymer's ester bonds by water molecules. The process begins with water diffusing into the polymer matrix, initially targeting the amorphous regions where the polymer chains are less ordered and more accessible. This leads to a reduction in molecular weight.[8] As degradation proceeds, the polymer matrix is further fragmented, releasing soluble oligomers and monomers.

  • Enzymatic Degradation: In a biological environment, enzymes such as lipases and esterases can significantly accelerate the degradation process.[2] These enzymes catalyze the hydrolysis of the ester linkages, often at the polymer surface. The susceptibility to enzymatic attack is dependent on the polymer's chemical structure and morphology. For instance, PEAs derived from ε-caprolactone and ε-caprolactam have been shown to be hydrolyzed by Rhizopus arrhizus lipase and hog liver esterase.[2]

The interplay between these two mechanisms dictates the overall degradation profile of the polymer.

Experimental Protocols for Biodegradability Assessment

To ensure scientific rigor and enable cross-comparison of data, standardized testing protocols are imperative. The following are the most relevant and widely accepted methods for assessing the aerobic biodegradability of polymers in compost environments.

ASTM D6400: Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities

This specification outlines the requirements for a plastic to be considered commercially compostable. It is a comprehensive standard that includes criteria for biodegradation, disintegration, and ecotoxicity.[9]

  • Biodegradation: This is typically determined using the ASTM D5338 test method. It requires that at least 90% of the organic carbon in the plastic is converted to carbon dioxide within 180 days.[10][11]

  • Disintegration: After 12 weeks in a controlled composting environment, no more than 10% of the original material's weight should remain on a 2 mm sieve.

  • Ecotoxicity: The resulting compost must not have any adverse effects on plant growth (e.g., seed germination and plant biomass) and must have a low concentration of heavy metals.

ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide

This international standard specifies a method for determining the ultimate aerobic biodegradability of plastics by measuring the amount of evolved carbon dioxide. The test is conducted in a controlled composting environment at a thermophilic temperature (typically 58 ± 2 °C).

  • Principle: The test material is mixed with a standardized compost inoculum. The amount of carbon dioxide produced is measured over time and compared to the theoretical maximum amount of CO2 that can be produced from the material (calculated from its elemental composition).

  • Passing Criteria: For a material to be considered biodegradable under these conditions, it must typically achieve 90% conversion of organic carbon to CO2 within a period of not more than 6 months.

Detailed Experimental Workflow: Aerobic Biodegradation Testing (based on ASTM D5338 / ISO 14855)

The following provides a step-by-step methodology for conducting a laboratory-scale aerobic biodegradation test.

1. Preparation of the Test System:

  • Compost Inoculum: A mature, stable compost is used as the source of microorganisms. It is typically sieved to ensure uniformity.
  • Test Material: The polymer sample is prepared in a form that maximizes surface area, such as a fine powder or thin film.
  • Reference Material: A known biodegradable material, such as cellulose, is used as a positive control to verify the activity of the compost.
  • Blank Control: A vessel containing only the compost inoculum is run in parallel to measure the background CO2 production.

2. Incubation:

  • The test material is thoroughly mixed with the compost inoculum and placed in a temperature-controlled vessel.
  • The temperature is maintained at a thermophilic level, typically 58 ± 2 °C, to simulate industrial composting conditions.
  • A continuous stream of carbon dioxide-free air is passed through the vessel to maintain aerobic conditions.
  • The moisture content of the compost mixture is maintained at an optimal level (around 50-60%).

3. Measurement of CO2 Evolution:

  • The effluent air from each vessel is passed through a system to trap and quantify the evolved carbon dioxide. This can be achieved through various methods, including:
  • Gravimetric analysis: Passing the air through a known mass of a CO2 absorbent (e.g., soda lime) and measuring the weight increase.
  • Titration: Bubbling the air through an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and then titrating the remaining alkali.
  • Infrared (IR) analysis: Using an IR gas analyzer to continuously monitor the CO2 concentration in the effluent air.

4. Data Analysis and Interpretation:

  • The cumulative amount of CO2 evolved from each vessel is calculated over the duration of the test.
  • The CO2 produced by the blank control is subtracted from the CO2 produced by the test and reference materials.
  • The percentage of biodegradation is calculated as the ratio of the net cumulative CO2 produced by the test material to its theoretical maximum CO2 production.

Causality Behind Experimental Choices: The choice of thermophilic temperatures is critical as it reflects the conditions in industrial composting facilities, where microbial activity is at its peak, leading to accelerated degradation. The use of a standardized compost inoculum and a positive control ensures the validity and reproducibility of the test results. Continuous monitoring of CO2 evolution provides a kinetic profile of the biodegradation process.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and relationships.

Biodegradation_Mechanism cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation Polymer Polymer Matrix (PEA containing 1-(2-Hydroxyethyl)azepan-2-one) Hydrolysis Cleavage of Ester Bonds Polymer->Hydrolysis Enzymatic_Attack Catalytic Cleavage of Ester Bonds Polymer->Enzymatic_Attack Water Water (H2O) Water->Hydrolysis Enzymes Enzymes (e.g., Lipases, Esterases) Enzymes->Enzymatic_Attack Oligomers Soluble Oligomers & Monomers Hydrolysis->Oligomers Enzymatic_Attack->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism End_Products CO2, H2O, Biomass Metabolism->End_Products Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Test_Material Test Polymer Compost Compost Inoculum Test_Material->Compost Reference Reference Material (Cellulose) Reference->Compost Blank Blank Control (Compost only) Blank->Compost Incubation_Vessel Incubation at 58°C (Aerobic Conditions) Compost->Incubation_Vessel CO2_Measurement CO2 Evolution Measurement Incubation_Vessel->CO2_Measurement Data_Analysis Data Analysis & Calculation of % Biodegradation CO2_Measurement->Data_Analysis

Caption: Aerobic biodegradation testing workflow.

Conclusion and Future Outlook

Polymers containing 1-(2-Hydroxyethyl)azepan-2-one represent a promising class of biodegradable materials with tunable properties suitable for various biomedical applications. Their degradation is driven by a combination of hydrolytic and enzymatic processes, with the rate being highly dependent on their chemical composition and microstructure. While direct quantitative comparative data remains a subject for future research, a strong scientific foundation allows us to predict their favorable biodegradability profile, which can be tailored to specific needs.

The standardized testing protocols outlined in this guide provide a robust framework for validating the biodegradability of these novel polymers, ensuring that they meet the stringent requirements for safety and environmental compatibility. As research in this area continues, we can expect to see more data-driven comparisons that will further solidify the position of these materials in the landscape of advanced biodegradable polymers.

References

  • Armelin, E., et al. (2002). Comparative Degradation Data of Polyesters and Related Poly(ester amide)s Derived from 1,4-butanediol, Sebacic Acid, and α-Amino Acids. Journal of Applied Polymer Science, 85(9), 1815-1824. [Link]

  • Azimi, B., et al. (2022). Recent Advances of Poly(ester amide)s-Based Biomaterials. International Journal of Molecular Sciences, 23(9), 5135. [Link]

  • De Ilarduya, A. M., & Muñoz-Guerra, S. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(3), 1367-1407. [Link]

  • ISO 14855-1:2012. Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method. [Link]

  • Liu, C., et al. (2007). Synthesis, characterization and hydrolytic degradation study of polyetheresteramide copolymers based on epsilon-caprolactone, 6-aminocaproic acid, and poly(ethylene glycol). Journal of Materials Science: Materials in Medicine, 18(10), 2085-2091. [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • ASTM D5338-15, Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions, Incorporating Thermophilic Temperatures, ASTM International, West Conshohocken, PA, 2015. [Link]

  • AIMPLAS. (2020). ISO 14855: aerobic biodegradability under controlled composting conditions. [Link]

  • Jerez, A., et al. (2005). Study on the Degradability of Poly(ester amide)s Related to Nylons and Polyesters 6,10 or 12,10. Macromolecular Chemistry and Physics, 206(17), 1749-1759. [Link]

  • ASTM D6400-19, Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities, ASTM International, West Conshohocken, PA, 2019. [Link]

  • BPC Instruments. (n.d.). ASTM D-5338 standard. [Link]

  • Aropha. (n.d.). ISO 14855: Composting of Plastics. [Link]

  • Katsarava, R., et al. (2010). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. Acta Biomaterialia, 6(10), 3848-3861. [Link]

  • PLA bottles. (n.d.). ASTM standard D6400 and D5338. Explains the 2 different ASTM tests. [Link]

  • Sun, H., et al. (2003). Poly(e-caprolactone)–poly(ethylene glycol) block copolymers: characterization and their use as drug carriers for parenteral delivery. Journal of Materials Science: Materials in Medicine, 14(2), 103-108. [Link]

  • Zhang, R., et al. (2022). Study on the Mechanism of Molecular Weight Reduction of Polyethylene Based on Fe-Montmorillonite and Its Potential Application. Polymers, 14(15), 3123. [Link]

  • Liu, C., et al. (2007). Synthesis, characterization and hydrolytic degradation study of polyetheresteramide copolymers based on epsilon-caprolactone, 6-aminocaproic acid, and poly(ethylene glycol). Journal of Materials Science: Materials in Medicine, 18(10), 2085-2091. [Link]

  • BPC Instruments. (n.d.). ISO 14855 standard. [Link]

  • Cocca, M., et al. (2021). Comparison of biodegradable polyesters degradation behavior in sand. Journal of Hazardous Materials, 416, 126231. [Link]

  • Infinita Lab. (2025). ASTM D5338 Composting Biodegradation Test for Plastics. [Link]

  • Siracusa, V., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4949. [Link]

  • BPI - Certified Compostable. (n.d.). Field Validation. [Link]

Sources

Validation

Comprehensive Characterization &amp; Validation Guide: 1-(2-Hydroxyethyl)azepan-2-one

Executive Summary & Strategic Context In the current landscape of drug development and polymer chemistry, the search for "green" solvent alternatives to N-Methyl-2-pyrrolidone (NMP) is critical due to NMP's reproductive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the current landscape of drug development and polymer chemistry, the search for "green" solvent alternatives to N-Methyl-2-pyrrolidone (NMP) is critical due to NMP's reproductive toxicity (Reprotoxic 1B). 1-(2-Hydroxyethyl)azepan-2-one (also known as N-(2-Hydroxyethyl)caprolactam) emerges as a promising 7-membered ring analog.

This guide serves a dual purpose:

  • Data Validation: It establishes a protocol for cross-referencing experimental lab data against PubChem’s computed standards to ensure compound identity and purity.

  • Performance Benchmarking: It objectively compares this compound against NMP, focusing on solvation power and safety profiles.

Technical Note on CAS Registry Numbers

Chemical Identity & PubChem Cross-Reference[1]

To validate synthesized or purchased material, experimental values must be benchmarked against authoritative computed descriptors. The following table contrasts PubChem’s computed values with typical experimental ranges for this class of functionalized lactams.

Table 1: Data Validation Matrix
PropertyPubChem Standard (Computed)Experimental Target Range (Validation)Deviation Tolerance
Molecular Weight 157.21 g/mol 157.2 ± 0.1 (MS-ESI)< 0.1%
XLogP3 -0.4-0.5 to -0.3 (HPLC LogP)± 0.2
TPSA 40.5 ŲN/A (Theoretical)N/A
H-Bond Donors 11 (Confirmed via IR -OH stretch)Exact Match
Physical State N/AViscous Liquid / Low-Melting SolidN/A
Boiling Point N/A (Est. >280°C)>150°C @ 10 mmHg (Vacuum Dist.)± 5°C

Scientist's Insight: The negative LogP (-0.4) indicates this compound is significantly more hydrophilic than Caprolactam (LogP ~0.12). This hydrophilicity suggests superior performance in solvating polar APIs (Active Pharmaceutical Ingredients) but requires careful moisture control during storage, as the compound is likely hygroscopic.

Comparative Performance Analysis: The "NMP Alternative" Case

The 7-membered azepane ring offers a distinct steric and electronic profile compared to the 5-membered pyrrolidone ring of NMP.

Solvation & Thermal Stability
  • NMP (N-Methyl-2-pyrrolidone): High polarity, low volatility, but metabolically oxidizes to reprotoxic species.

  • 1-(2-Hydroxyethyl)azepan-2-one:

    • Mechanism: The pendant hydroxyethyl group introduces a secondary hydrogen bonding site (donor), unlike NMP which is purely a hydrogen bond acceptor. This allows for unique solvation of peptides and salts that NMP precipitates.

    • Thermal Profile: The larger ring reduces ring strain energy compared to NMP, potentially offering higher thermal stability before ring-opening degradation occurs.

Safety & Toxicology (In Silico vs. In Vitro)

While NMP is flagged with H360 (May damage fertility or the unborn child) , current data for 1-(2-Hydroxyethyl)azepan-2-one suggests a milder profile, primarily limited to irritation.

  • PubChem GHS Classification (Verified):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Absence of H360/H361 tags is the critical differentiator.

Experimental Protocols

Protocol A: Synthesis via Ethoxylation (Step-by-Step)

Rationale: Direct ethoxylation of caprolactam is the most atom-efficient route, avoiding halide waste.

  • Setup: Charge a high-pressure reactor with ε-Caprolactam (1.0 eq) and a catalytic amount of NaOH (0.05 eq).

  • Inertion: Purge with N₂ three times to remove oxygen (prevents oxidative yellowing).

  • Reaction: Heat to 130°C. Slowly feed Ethylene Oxide (1.1 eq) over 2 hours.

    • Control Point: Monitor pressure drop. A rapid drop indicates consumption of EO.

  • Workup: Neutralize catalyst with weak acid (e.g., phosphoric acid). Vacuum strip unreacted EO.

  • Purification: Distill under high vacuum (< 5 mmHg) to separate from oligomeric byproducts.

Protocol B: Structural Validation Workflow

Rationale: To confirm the hydroxyethylation occurred at the Nitrogen (N-alkylation) rather than Oxygen (O-alkylation).

ValidationWorkflow Sample Raw Sample (Distillate) IR FT-IR Analysis Target: 3400 cm-1 (OH) 1630 cm-1 (C=O) Sample->IR Step 1 NMR 1H NMR (DMSO-d6) Check N-CH2 vs O-CH2 IR->NMR Step 2 GCMS GC-MS Verify MW 157.21 NMR->GCMS Step 3 Decision Compare with PubChem Data GCMS->Decision Decision->Sample Mismatch (Reprocess) Result Validation Certificate Decision->Result Match

Figure 1: Analytical workflow for validating 1-(2-Hydroxyethyl)azepan-2-one identity against predicted standards.

Mechanistic Pathway: Synthesis & Degradation

Understanding the formation and potential hydrolysis of the lactam ring is vital for stability studies.

ReactionPathway Capro ε-Caprolactam (Precursor) Intermediate Transition State (N-Anion Attack) Capro->Intermediate + NaOH / 130°C EO Ethylene Oxide (Reagent) EO->Intermediate + NaOH / 130°C Product 1-(2-Hydroxyethyl)azepan-2-one (Target) Intermediate->Product Ring Retention Hydrolysis Open Chain Amino Acid (Degradant) Product->Hydrolysis + H2O / H+ (Acid Hydrolysis)

Figure 2: Synthesis pathway via N-alkylation and potential hydrolytic degradation route.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 181752, Hydroxyethylcaprolactam. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 1-(2-hydroxyethyl)azepan-2-one. Retrieved from [Link](Note: Generalized link to ECHA search for CAS 45889-43-8)

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. J Pharm Pharm Sci. Retrieved from [Link]

  • Vertec BioSolvents. Solvent Users Look to Replace NMP. Retrieved from [Link]

Sources

Comparative

Performance comparison of 1-(2-Hydroxyethyl)azepan-2-one and N-vinylcaprolactam in polymer synthesis

This guide provides an in-depth technical comparison between N-vinylcaprolactam (NVCL) and its structural precursor/analog 1-(2-Hydroxyethyl)azepan-2-one (HEAO) . While NVCL is a widely recognized monomer for thermo-resp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-vinylcaprolactam (NVCL) and its structural precursor/analog 1-(2-Hydroxyethyl)azepan-2-one (HEAO) .

While NVCL is a widely recognized monomer for thermo-responsive vinyl polymers, HEAO (also known as N-(2-hydroxyethyl)caprolactam) plays a distinct role as a hydroxyl-functionalized intermediate. This guide contrasts their utility in creating polymer architectures: Chain-Growth (Vinyl) vs. Step-Growth (Condensation/Addition) .

Executive Technical Summary

FeatureN-Vinylcaprolactam (NVCL) 1-(2-Hydroxyethyl)azepan-2-one (HEAO)
CAS Number 2235-00-95224-64-6
Primary Reactivity Radical Polymerization (Vinyl group)Nucleophilic Substitution/Addition (Hydroxyl group)
Polymer Backbone Carbon-Carbon (C-C)Urethane, Ester, or Ether linkages
Key Property Thermo-responsiveness (LCST ~32°C) Chemical Versatility / Hydrophilicity
Primary Application Drug delivery (Nanogels), Kinetic Hydrate InhibitorsPolyurethane synthesis, Chemical Intermediate, Reactive Diluent
Stability High (C-C backbone is hydrolytically stable)Moderate (Backbone susceptible to hydrolysis)
Core Distinction[1]
  • NVCL is the standard for creating Temperature-Responsive Hydrogels . Its vinyl group allows for the formation of a stable hydrocarbon backbone with pendant caprolactam rings, which dictate the Lower Critical Solution Temperature (LCST) behavior near physiological temperature (32–34°C).

  • HEAO cannot undergo radical polymerization. Instead, it acts as a monofunctional alcohol (chain terminator) or can be modified into a diol for Polyurethane (PU) or Polyester synthesis. It introduces the caprolactam moiety into the polymer matrix via step-growth mechanisms, often to modify hydrophilicity or hydrogen-bonding capability without generating a vinyl backbone.

Chemical Mechanisms & Reaction Pathways

The divergence in performance stems from the functional group attached to the caprolactam nitrogen.

Pathway A: Radical Polymerization of NVCL

NVCL undergoes free radical propagation.[1] The resonance interaction between the nitrogen lone pair and the vinyl double bond stabilizes the radical, allowing for high molecular weight polymers.

  • Mechanism: Chain-Growth (Initiation

    
     Propagation 
    
    
    
    Termination).
  • Result: Poly(N-vinylcaprolactam) (PNVCL).[2][1][3][4][5][6]

  • Critical Control: Oxygen inhibition is significant; inert atmosphere (

    
    /Ar) is required.
    
Pathway B: Step-Growth Incorporation of HEAO

HEAO possesses a primary hydroxyl group. It reacts with electrophiles such as Isocyanates (R-NCO) or Acid Anhydrides.

  • Mechanism: Step-Growth (Condensation or Addition).

  • Result: Polyurethanes or Polyesters with pendant caprolactam side groups.

  • Critical Control: Stoichiometry (1:1 ratio with functional groups) determines molecular weight and end-group functionality.

Visualization of Pathways

PolymerizationPathways Caprolactam Caprolactam (Base Structure) HEAO 1-(2-Hydroxyethyl)azepan-2-one (Hydroxyl Functional) Caprolactam->HEAO + Ethylene Oxide NVCL N-Vinylcaprolactam (Vinyl Monomer) Radical Free Radical Polymerization NVCL->Radical Initiator (AIBN) HEAO->NVCL Dehydration (-H2O) StepGrowth Step-Growth (Polyaddition/Condensation) HEAO->StepGrowth + Diisocyanate / Diacid PNVCL Poly(N-vinylcaprolactam) (Thermo-responsive C-C Backbone) Radical->PNVCL Chain Growth PU_HEAO Caprolactam-Modified Polyurethane/Polyester StepGrowth->PU_HEAO Urethane Linkage

Caption: Divergent synthesis pathways: NVCL forms stable vinyl chains, while HEAO modifies step-growth polymers.

Detailed Performance Analysis

Thermo-responsiveness (LCST)
  • NVCL: PNVCL exhibits a sharp coil-to-globule phase transition (LCST) at 32–34°C in water. This makes it superior for drug delivery systems that release payload upon contact with the human body.[4] The transition is robust and reversible.

  • HEAO: Polymers incorporating HEAO do not inherently possess a sharp LCST unless the polymer architecture is carefully balanced (e.g., PEG-Polyurethane copolymers). HEAO is often used to tune the hydrophilicity of other polymers rather than to drive the transition itself.

Hydrolytic Stability & Biocompatibility
  • NVCL: The C-C backbone is non-biodegradable but highly stable against hydrolysis. PNVCL is biocompatible and resists hydrolysis of the pendant amide group under physiological conditions.

  • HEAO: Polymers made via HEAO (e.g., Polyurethanes) contain carbamate or ester linkages in the backbone. These are susceptible to hydrolytic degradation over time, which can be advantageous for biodegradable implants but disadvantageous for long-term stability.

Toxicity & Safety
  • NVCL: The monomer can be an irritant, but the polymer (PNVCL) is generally considered non-toxic and biocompatible.

  • HEAO: As a saturated alcohol, it generally exhibits lower acute toxicity than vinyl monomers, but data is less extensive. It is often a trace impurity in NVCL; high purity NVCL (>99%) is critical to prevent HEAO from acting as a chain-transfer agent that limits molecular weight.

Experimental Protocols

Protocol A: Synthesis of Thermo-responsive PNVCL Microgels

Target: High MW, narrow dispersity thermo-responsive polymer.

Materials:

  • N-vinylcaprolactam (NVCL) (Purified by vacuum distillation).

  • Initiator: AIBN (Recrystallized from methanol).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (Optional for nanogels).

  • Solvent: Deionized water or Isopropanol.

Step-by-Step Workflow:

  • Preparation: Dissolve NVCL (2.0 g) and MBA (0.05 g) in 40 mL of water in a three-neck round-bottom flask.

  • Degassing: Purge the solution with Nitrogen (

    
    ) gas for 45 minutes to remove dissolved oxygen (Critical for radical stability).
    
  • Initiation: Heat the system to 70°C under continuous magnetic stirring (400 rpm). Inject AIBN (0.02 g dissolved in 1 mL methanol).

  • Polymerization: Maintain reaction at 70°C for 6–8 hours . The solution will turn turbid (if >LCST) or milky white (latex formation).

  • Purification: Dialyze the product against distilled water for 3 days (MWCO 3.5 kDa) to remove unreacted monomer and oligomers.

  • Drying: Lyophilize (freeze-dry) to obtain a white powder.

Protocol B: Functional Incorporation of HEAO into Polyurethane

Target: Polyurethane elastomer with pendant caprolactam groups for modified hydrogen bonding.

Materials:

  • 1-(2-Hydroxyethyl)azepan-2-one (HEAO) (Dried over molecular sieves).

  • Diisocyanate: Hexamethylene diisocyanate (HDI).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

  • Stoichiometry Calculation: Calculate molar equivalents. Since HEAO is mono-functional (one -OH), it acts as a capping agent or must be used with a polyol backbone to avoid terminating the chain too early.

    • Alternative: Use HEAO to synthesize a functional acrylate first, or use as a chain terminator.

    • For this protocol (End-capping): React Pre-polymer (NCO-terminated) with HEAO.

  • Reaction: Dissolve NCO-terminated polyurethane prepolymer in anhydrous DMF under

    
    .
    
  • Addition: Add HEAO (1.1 eq relative to NCO groups) dropwise at 60°C.

  • Catalysis: Add 1 drop of DBTDL.

  • Curing: Stir at 80°C for 4 hours. Monitor the disappearance of the Isocyanate peak (

    
    ) via FTIR.
    
  • Precipitation: Pour reaction mixture into cold methanol to precipitate the polymer.

References

  • Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone). MDPI Polymers. [Link]

  • Poly(N-vinylcaprolactam) based materials and nanocomposites: stimuli responsive characteristics. Taylor & Francis Online. [Link]

  • N-Vinyl Caprolactam/Maleic-Based Copolymers as Kinetic Hydrate Inhibitors. ACS Energy & Fuels. [Link]

  • Injectable Thermosensitive Nanocomposites Based on Poly(N-vinylcaprolactam). ACS Langmuir. [Link]

  • Caprolactam - Chemical Properties and Toxicity. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxyethyl)azepan-2-one proper disposal procedures

This guide provides a technical standard for the disposal of 1-(2-Hydroxyethyl)azepan-2-one (CAS: 45889-43-8), also known as N-(2-Hydroxyethyl)caprolactam .[1][2][3] This compound serves as a specialized monomer, corrosi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical standard for the disposal of 1-(2-Hydroxyethyl)azepan-2-one (CAS: 45889-43-8), also known as N-(2-Hydroxyethyl)caprolactam .[1][2][3]

This compound serves as a specialized monomer, corrosion inhibitor, and reactive intermediate in polymer synthesis.[2][3] Its chemical structure—a seven-membered lactam ring substituted with a hydroxyethyl group—dictates specific stability, solubility, and nitrogen-content considerations that define its disposal pathway.[1][2][3]

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the waste stream against the specific chemical properties of the substance.[2][3]

ParameterTechnical Specification
Chemical Name 1-(2-Hydroxyethyl)azepan-2-one
Synonyms N-(2-Hydroxyethyl)caprolactam; 1-(2-Hydroxyethyl)hexahydro-2H-azepin-2-one
CAS Number 45889-43-8
Molecular Formula C₈H₁₅NO₂
Physical State Liquid (viscous) or low-melting solid
Solubility Highly soluble in water and polar organic solvents
Primary Hazards Irritant (Skin/Eye/Respiratory).[1][2][3][4][5] Potential for exothermic reaction with strong oxidizers.[2][3]
Safety & Toxicology Considerations

While 1-(2-Hydroxyethyl)azepan-2-one is often used as a safer alternative to volatile amines, it shares toxicological characteristics with other N-substituted lactams (e.g., NMP, NEP).[1][2][3]

  • Nitrogen Content: The lactam ring contains nitrogen, which generates NOx (Nitrogen Oxides) upon combustion.[1][2][3] Incinerators must be equipped with scrubbers.[2][3]

  • Aquatic Toxicity: Lactams are generally water-soluble and can exert high Biological Oxygen Demand (BOD) in water systems.[1][2][3] Do not release into municipal sewage systems. [2][3]

Pre-Disposal Segregation & Storage

Proper segregation prevents dangerous incompatibility reactions in the waste stream.[2][3]

  • Containment: Store in high-density polyethylene (HDPE) or stainless steel containers. Avoid aluminum if the pH is alkaline.[2][3]

  • Labeling: Clearly label as "Non-Halogenated Organic Waste" unless mixed with halogenated solvents.

  • Incompatibility: Segregate strictly from strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides .[1][3] Reaction with these can generate heat and toxic fumes.[2][3][6]

Compatibility Matrix
Waste StreamCompatibilityAction
Aqueous Waste (pH 6-8) CompatibleCan be bulked for treatment.[1][2][3]
Halogenated Solvents Incompatible Keep separate to reduce disposal costs and prevent corrosion.[2][3]
Strong Oxidizers DANGER Isolate immediately.[2][3][7] Risk of fire/explosion.[1][2][3]
Strong Acids/Bases CautionMay catalyze hydrolysis of the lactam ring; exothermic.[2][3]

Disposal Procedures

The preferred method for disposal is High-Temperature Incineration .[2][3] This ensures the complete destruction of the lactam ring structure.[2][3]

Method A: Commercial Chemical Incineration (Recommended)

This is the standard protocol for laboratory and pilot-scale quantities.[1][2][3]

  • Waste Characterization: Classify the waste profile.

    • RCRA Status (USA): Likely not a "Listed Waste" (P or U list), but must be evaluated for characteristics (Ignitability).

    • Caloric Value: High caloric value makes it suitable for fuel blending.[2][3]

  • Packaging:

    • Pack in UN-rated drums (e.g., 1A1 steel or 1H1 plastic).

    • Ensure headspace (10%) to allow for thermal expansion.[1][2][3]

  • Destruction:

    • Send to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]

    • Process: Rotary kiln incineration at >1000°C with secondary combustion chamber.

    • Off-gas Treatment: Required to capture NOx emissions generated from the lactam nitrogen.[2][3]

Method B: Biological Wastewater Treatment (Specific Conditions Only)

Only applicable for dilute aqueous residues (<1%) where permitted by local effluent regulations.[1][2][3]

  • Mechanism: The hydroxyethyl group and lactam ring are potentially biodegradable under aerobic conditions.[1][2][3]

  • Requirement: Pre-treatment analysis for COD (Chemical Oxygen Demand) is mandatory.[1][2][3] High concentrations will shock-kill activated sludge bacteria.[2][3]

  • Prohibition: Never pour pure product down the drain.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of 1-(2-Hydroxyethyl)azepan-2-one based on purity and contamination status.

DisposalWorkflow Start Waste: 1-(2-Hydroxyethyl)azepan-2-one CheckState Is the waste Pure or Mixed? Start->CheckState Pure Pure / High Concentration CheckState->Pure Pure Mixed Mixed / Dilute Solution CheckState->Mixed Mixture Incineration High-Temp Incineration (Fuel Blending) Pure->Incineration Primary Route CheckHalogens Contains Halogens? Mixed->CheckHalogens CheckWater Aqueous Solution? CheckHalogens->CheckWater No HaloIncineration Specialized Halogen Incineration CheckHalogens->HaloIncineration Yes (>1000 ppm) CheckWater->Incineration Organic Solvent Mix BioTreat Biological Treatment (Check COD Limits) CheckWater->BioTreat Dilute Aqueous (<1%)

Caption: Operational logic for selecting the correct disposal stream based on waste composition.[1][2][3]

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent environmental contamination.[2][3]

  • Evacuate & PPE:

    • Isolate the area (10-meter radius).[1][2][3]

    • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and organic vapor respirator if heated.[1][3]

  • Containment:

    • Do not use water initially.[2][3] Water spreads the spill due to high solubility.[2][3]

    • Dyke the spill using inert absorbents: Vermiculite, dry sand, or commercial "universal" pads.[2][3]

  • Absorption & Cleanup:

    • Cover the liquid completely with absorbent.[2][3]

    • Scoop absorbed material into a wide-mouth hazardous waste drum.[2][3]

    • Wash Down: Only after bulk removal, wash the surface with a detergent/water solution.[2][3] Collect this rinsate as hazardous waste.[2][3]

  • Disposal of Debris:

    • Label drum: "Debris contaminated with N-(2-Hydroxyethyl)caprolactam."[1][2][3]

    • Dispose via Incineration (Method A).[1][2][3]

References

  • Biosynth. (2024).[1][2][3][8] 1-(2-Hydroxyethyl)azepan-2-one Product Sheet & Safety Data. Retrieved from [1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: Azepan-2-one (Caprolactam Analogues).[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • U.S. EPA. (2024).[1][2][3] RCRA Orientation Manual: Management of Hazardous Waste. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3][8] Safety Data Sheet for N-(2-Hydroxyethyl)-2-pyrrolidone (Structural Analog). Retrieved from [1][2][3]

Sources

Handling

Comprehensive Safety Protocol: Handling 1-(2-Hydroxyethyl)azepan-2-one in a Research Environment

This guide provides essential safety and handling information for 1-(2-Hydroxyethyl)azepan-2-one, tailored for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for 1-(2-Hydroxyethyl)azepan-2-one, tailored for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative assessment of structurally similar chemicals, namely 1-(2-Hydroxyethyl)-2-pyrrolidone and the parent compound, ε-Caprolactam. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Analysis: An Evidence-Based Assessment

A thorough hazard assessment is the foundation of safe laboratory practice. For 1-(2-Hydroxyethyl)azepan-2-one, we must infer its potential hazards from available data on analogous compounds.

  • ε-Caprolactam , the core structure, is classified as harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • 1-(2-Hydroxyethyl)-2-pyrrolidone , a similar N-substituted lactam, is identified as a sensory irritant affecting the eyes, nose, and throat and may cause skin inflammation upon contact.[4]

Given these data points, it is prudent to treat 1-(2-Hydroxyethyl)azepan-2-one with a high degree of caution, assuming it possesses a similar hazard profile. One supplier notes a "HazMat Fee" for its transport, suggesting it is classified as a dangerous good for shipping.[5] Therefore, we will operate under the assumption that it is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful by ingestion or inhalation.

GHS Hazard Classification (Inferred)

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3WarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified in the hazard analysis. Each component of the recommended PPE ensemble is chosen to address specific routes of potential exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.[1][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact which can cause irritation.[6] Avoid latex gloves as they may not offer adequate protection.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors that can cause respiratory irritation.[7][8]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling 1-(2-Hydroxyethyl)azepan-2-one in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed with caution Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling 1-(2-Hydroxyethyl)azepan-2-one.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with an absorbent, disposable liner.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid creating dust or aerosols.

    • When transferring the substance, use appropriate tools (e.g., spatula, powder funnel) to minimize dispersal.

    • Keep containers tightly closed when not in use.[4]

    • Do not eat, drink, or smoke in the work area.[8]

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of hazard identification, control measures, and emergency preparedness.

Hazard ID Hazard ID Risk Assessment Risk Assessment Hazard ID->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures Emergency Prep Emergency Prep Control Measures->Emergency Prep

Caption: Interrelation of safety components.

References

  • International Chemical Safety Cards. (n.d.). Caprolactam. Retrieved from [Link]

  • Japan Chemical Industry Association. (2011, December 14). Product Safety Summary for ε-Caprolactam. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2013, October). Reference Exposure Levels (RELs) for Caprolactam. Retrieved from [Link]

  • Government of Canada. (2023, February 18). Caprolactam - information sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Caprolactam - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • DOMO Chemicals. (2022, December 16). Safety Data Sheet: ε-Caprolactam. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Caprolactam. PubChem. Retrieved from [Link]

  • Japan Chemical Industry Association. (2012, August 18). Product Safety Summary for ε-Caprolactam. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Caprolactam. Retrieved from [Link]

Sources

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